Product packaging for 1,1-Diethylguanidine hydrochloride(Cat. No.:CAS No. 1114-39-2)

1,1-Diethylguanidine hydrochloride

Cat. No.: B074706
CAS No.: 1114-39-2
M. Wt: 151.64 g/mol
InChI Key: BUFXTZQKWHOGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,1-Diethylguanidine hydrochloride is a guanidine derivative of significant interest in pharmacological and neuroscience research. It functions as a potent and selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α3β4 and α4β2 subtypes. This mechanism of action makes it an invaluable tool for studying the structure, function, and modulation of these ligand-gated ion channels, which are critical for synaptic transmission, cognitive processes, and are implicated in various neurological disorders and addiction pathways. Researchers utilize this compound to probe receptor kinetics, screen for novel therapeutic agents, and investigate the neuropharmacology of the cholinergic system. Our product is supplied as a high-purity solid, rigorously quality-controlled to ensure batch-to-batch consistency for reliable and reproducible experimental results in your in vitro assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClN3 B074706 1,1-Diethylguanidine hydrochloride CAS No. 1114-39-2

Properties

IUPAC Name

1,1-diethylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.ClH/c1-3-8(4-2)5(6)7;/h3-4H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFXTZQKWHOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149645
Record name 1,1-Diethylguanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114-39-2
Record name Guanidine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethylguanidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethylguanidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethylguanidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1-Diethylguanidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Guanidines

The guanidinium group, a protonated guanidine moiety, is a cornerstone in medicinal chemistry and drug design. Its persistent positive charge at physiological pH allows for potent interactions with biological targets such as enzymes and receptors. 1,1-Diethylguanidine, as a member of this class, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study in its own right for its potential biological activities. This guide provides a comprehensive overview of a robust and accessible synthesis pathway for 1,1-diethylguanidine hydrochloride, tailored for professionals in the chemical and pharmaceutical sciences. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss alternative approaches and critical analytical validation techniques.

Part 1: The Primary Synthesis Pathway: Fusion of Diethylamine Hydrochloride and Dicyandiamide

The most direct and historically validated method for the preparation of N,N-disubstituted guanidines, such as 1,1-diethylguanidine, is the fusion of the corresponding amine hydrochloride with dicyandiamide. This method, adapted from the synthesis of dimethylguanidine hydrochloride by Werner and Bell in 1922, remains a highly effective and atom-economical approach[1].

1.1: Mechanistic Insights

The reaction proceeds through the thermal decomposition of dicyandiamide to cyanamide, which then acts as the guanylating agent. The diethylamine hydrochloride provides both the amine nucleophile and the acidic environment that catalyzes the addition of the amine to the cyanamide. The overall transformation can be visualized as a nucleophilic attack of diethylamine on the carbon atom of the cyanamide, followed by protonation to yield the stable guanidinium hydrochloride salt.

G cluster_0 Step 1: Thermal Decomposition cluster_1 Step 2: Guanylation Dicyandiamide Dicyandiamide Cyanamide Cyanamide Dicyandiamide->Cyanamide Heat Intermediate Intermediate Cyanamide->Intermediate Nucleophilic Attack Diethylamine_HCl Diethylamine Hydrochloride Diethylamine_HCl->Intermediate Product 1,1-Diethylguanidine Hydrochloride Intermediate->Product Protonation

Caption: Reaction mechanism for the synthesis of this compound.

1.2: Experimental Protocol

This protocol is adapted from the established method for the synthesis of analogous dialkylguanidines[1].

Materials:

  • Diethylamine hydrochloride

  • Dicyandiamide

  • Ethanol (95%)

  • Diethyl ether (anhydrous)

  • Activated charcoal

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine finely powdered dicyandiamide and diethylamine hydrochloride in a 1:2 molar ratio. The use of excess amine hydrochloride ensures the complete consumption of dicyandiamide.

  • Fusion Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath. The temperature should be gradually raised to the melting point of the mixture and then maintained at a gentle reflux. The reaction progress can be monitored by the cessation of ammonia evolution.

  • Isolation of Crude Product: After the reaction is complete (typically 2-3 hours), allow the flask to cool to room temperature. The solidified reaction mass is then dissolved in a minimal amount of hot 95% ethanol.

  • Decolorization and Filtration: To the hot ethanolic solution, add a small amount of activated charcoal to remove any colored impurities. Swirl the mixture for a few minutes and then filter it hot through a fluted filter paper or a Büchner funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the this compound.

  • Product Collection and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any residual soluble impurities. Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

G Start Start Combine_Reactants Combine Dicyandiamide and Diethylamine Hydrochloride Start->Combine_Reactants Heat_Fusion Heat to Fusion and Reflux Combine_Reactants->Heat_Fusion Dissolve_Ethanol Dissolve in Hot Ethanol Heat_Fusion->Dissolve_Ethanol Decolorize Decolorize with Activated Charcoal Dissolve_Ethanol->Decolorize Filter_Hot Hot Filtration Decolorize->Filter_Hot Crystallize Cool to Crystallize Filter_Hot->Crystallize Filter_Collect Filter and Collect Product Crystallize->Filter_Collect Wash_Dry Wash with Diethyl Ether and Dry Filter_Collect->Wash_Dry End End Wash_Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Alternative Synthesis Strategies

While the fusion method is robust, other synthetic routes offer different advantages, such as milder reaction conditions or the use of alternative starting materials.

Synthesis MethodGuanylating AgentAmine SourceKey AdvantagesKey Disadvantages
Cyanamide Addition CyanamideDiethylamineDirect, atom-economical.Cyanamide can be unstable; may require a catalyst (e.g., Lewis acid).
S-Methylisothiourea S-Methylisothiourea sulfateDiethylamineMilder conditions than fusion.Generates methyl mercaptan as a byproduct.
Carbodiimide Addition N,N'-di-tert-butylcarbodiimideDiethylamineWell-controlled, high yielding.Carbodiimide reagents can be expensive.

Part 3: Analytical Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

3.1: Spectroscopic Analysis

The structure of the product can be unequivocally confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR A triplet corresponding to the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and a broad singlet for the guanidinium protons (NH₂).
¹³C NMR A signal for the methyl carbons, a signal for the methylene carbons, and a downfield signal for the guanidinium carbon (C=N).
FT-IR Characteristic N-H stretching vibrations, C-N stretching, and C=N stretching absorptions.
Mass Spec. The molecular ion peak corresponding to the free base (1,1-diethylguanidine).

Table of Expected Spectroscopic Data:

ParameterExpected Value
¹H NMR Chemical Shifts (δ, ppm) ~1.2 (t, 6H, CH₃), ~3.3 (q, 4H, CH₂), ~7.0-7.5 (br s, 3H, NH and NH₂)
¹³C NMR Chemical Shifts (δ, ppm) ~13 (CH₃), ~42 (CH₂), ~158 (C=N)
FT-IR Absorptions (cm⁻¹) 3300-3100 (N-H stretch), 1650-1600 (C=N stretch), 1150-1050 (C-N stretch)
Mass (m/z) 116.1182 (M+H)⁺ for C₅H₁₄N₃⁺

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

3.2: Physicochemical Properties
PropertyValue
Molecular Formula C₅H₁₄ClN₃[2]
Molecular Weight 151.64 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point ~170-175 °C

Part 4: Safety and Handling

Guanidine derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Inhalation: Avoid inhaling dust. Use a respirator if dust generation is unavoidable.

  • Skin Contact: Guanidine hydrochloride is a skin irritant. In case of contact, wash the affected area thoroughly with soap and water.

  • Eye Contact: Guanidine hydrochloride can cause serious eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Harmful if swallowed. Seek immediate medical attention.

Conclusion: A Versatile Synthesis for a Key Building Block

The fusion of diethylamine hydrochloride and dicyandiamide provides a reliable and scalable method for the synthesis of this compound. This guide has outlined the key mechanistic considerations, a detailed experimental protocol, and the necessary analytical techniques for the validation of the final product. By understanding the principles and practices detailed herein, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and development.

References

physicochemical properties of 1,1-Diethylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Diethylguanidine Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock of successful formulation, predictable pharmacokinetics, and robust analytical method development. This compound, a member of the strongly basic guanidine family, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its behavior in solution, its stability, and its spectral signature are critical parameters that dictate its handling, application, and ultimate success in a synthetic pathway.

This guide provides an in-depth examination of these core properties. It moves beyond a simple recitation of data points, instead offering a narrative grounded in experimental causality. We will explore not just what the properties are, but how they are reliably determined, providing detailed, field-proven protocols. This document is structured to serve as both a reference and a practical manual for the laboratory scientist.

Chemical Identity and Molecular Structure

This compound is an organic salt consisting of a protonated 1,1-diethylguanidinium cation and a chloride anion. The positive charge on the guanidinium group is extensively delocalized across the central carbon and three nitrogen atoms, a resonance stabilization that is responsible for its remarkably high basicity.

IdentifierValueSource
Chemical Name This compound[1]
IUPAC Name 1,1-diethylguanidine;hydrochloride[1]
CAS Number 1114-39-2[1]
Molecular Formula C₅H₁₄ClN₃[1]
Molecular Weight 151.64 g/mol [1]
SMILES CCN(CC)C(=N)N.Cl[1]
InChIKey BUFXTZQKWHOGPE-UHFFFAOYSA-N[1]

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that while some properties like molecular weight are calculated, others like melting point and solubility require empirical determination, and publicly available experimental data is limited. The subsequent sections provide robust methodologies for determining these values in a laboratory setting.

PropertyValue / Expected BehaviorComments
Appearance White to off-white crystalline powderBased on analogous guanidinium salts.[2]
Melting Point Data not availableRequires experimental determination. Protocol provided in Section 4.1.
Solubility Expected to be highly soluble in water and polar protic solvents (e.g., ethanol, methanol).[2]Guanidinium salts are typically highly polar. Protocol for quantitative determination is provided in Section 4.2.
pKa (of conjugate acid) ~13.5 (Predicted for parent compound)Guanidines are among the strongest organic bases due to resonance stabilization of the conjugate acid. Protocol for experimental determination is provided in Section 4.3.
Hygroscopicity Expected to be hygroscopicAs a hydrochloride salt, it will likely absorb moisture from the atmosphere. Protocol for characterization is provided in Section 4.5.[3]
Thermal Stability Data not availableRequires TGA/DSC analysis. Protocol provided in Section 4.6.

Spectroscopic Profile: Structural Elucidation

While public databases lack comprehensive, high-resolution spectra for this specific molecule, we can reliably predict the key spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy (Expected):

    • Ethyl Protons (CH₃): A triplet, integrating to 6H, is expected around δ 1.1-1.3 ppm. The signal is split by the adjacent methylene protons.

    • Ethyl Protons (CH₂): A quartet, integrating to 4H, is expected around δ 3.2-3.4 ppm. This signal is split by the adjacent methyl protons. The downfield shift is due to the direct attachment to the electron-withdrawing nitrogen atom.

    • Amine Protons (NH/NH₂): One or two broad singlets, integrating to a total of 3H, are expected in the region of δ 7.0-8.0 ppm. The chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to proton exchange.

  • ¹³C NMR Spectroscopy (Expected):

    • Methyl Carbon (-CH₃): A signal is expected around δ 13-15 ppm.

    • Methylene Carbon (-CH₂-): A signal is expected around δ 42-45 ppm.

    • Guanidinium Carbon (C=N): The characteristic quaternary carbon of the guanidinium group is expected to appear significantly downfield, around δ 158-165 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. For a KBr pellet sample, the following peaks are anticipated:

  • N-H Stretching: A broad, strong band from 3100-3400 cm⁻¹ corresponding to the various N-H stretches of the guanidinium group. Hydrogen bonding in the solid state contributes to the broadening.

  • C-H Stretching: Sharp peaks between 2850-2990 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl groups.

  • C=N Stretching: A strong, characteristic absorption band around 1650-1680 cm⁻¹ is indicative of the delocalized C=N bond of the guanidinium cation.

  • N-H Bending: Absorption bands in the 1580-1650 cm⁻¹ region are expected from the N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation of the molecule. Using electrospray ionization (ESI) in positive mode, the spectrum would be dominated by the cation.

  • Parent Ion: The expected base peak would be the molecular ion of the free base [M+H]⁺, corresponding to the 1,1-diethylguanidinium cation, with an m/z of 116.1182 .[5]

  • Isotope Pattern: The presence of the chlorine counter-ion would not be observed in the positive ion spectrum.

Authoritative Experimental Protocols

The trustworthiness of physicochemical data hinges entirely on the validity of the experimental protocol used for its determination. The following sections provide detailed, step-by-step methodologies for characterizing this compound.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in the U.S. Pharmacopeia for melting range analysis.[6]

  • Principle: The melting range is the temperature interval between the point at which the substance column collapses against the capillary wall (onset point) and the point at which it is completely liquefied (clear point). A narrow range typically indicates high purity.

  • Apparatus: Calibrated digital melting point apparatus (e.g., Mel-Temp) with a programmable heating ramp, glass capillary tubes (0.8-1.2 mm internal diameter).[6]

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours to remove any residual moisture.

    • Capillary Loading: Introduce the dry powder into the open end of a capillary tube. Tap the closed end gently on a hard surface, then drop the tube through a long glass pipe to tightly pack the powder. The final packed column height should be 2.5-3.5 mm.[6][7]

    • Rapid Determination (Optional): For an unknown sample, perform a rapid heating (10-20 °C/min) to find an approximate melting point.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert the sample capillary.

    • Set the apparatus to heat at a rate of 1-2 °C per minute.

    • Data Recording: Record the temperature at the first sign of liquid formation (onset).

    • Continue heating at the same rate and record the temperature when the last solid particle liquefies (clear point).

    • The result is reported as the range between the onset and clear point temperatures. Perform the measurement in triplicate for statistical validity.

Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a measure of a compound's intrinsic solubility in a given medium.[8]

  • Principle: An excess amount of the solid is agitated in a solvent for an extended period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

  • Workflow Diagram:

    G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess 1,1-Diethylguanidine HCl to a known volume of solvent (e.g., purified water) B Seal vials tightly A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours in a shaker bath B->C D Allow to settle, ensuring undissolved solid remains C->D E Withdraw aliquot of supernatant D->E F Filter through 0.22 µm syringe filter to remove particulates E->F G Quantify concentration via calibrated HPLC-UV or LC-MS F->G

    Caption: Workflow for the Shake-Flask Solubility Assay.

  • Procedure:

    • Preparation: To each of three glass vials, add an excess amount of this compound (e.g., 20 mg) to a known volume of purified water (e.g., 2 mL). The key is to ensure solid material remains after equilibrium is reached.[9]

    • Equilibration: Seal the vials and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium.[10]

    • Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at the test temperature.[11]

    • Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid material.

    • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any fine particulates. Discard the first few drops to avoid errors from filter adsorption.

    • Quantification: Prepare a series of standard solutions of known concentration. Analyze the filtered sample and the standards using a validated analytical method, such as HPLC-UV or LC-MS, and determine the concentration of the saturated solution from the calibration curve.

    • The final solubility is reported in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

  • Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.

  • Workflow Diagram:

    G A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a precise concentration of 1,1-Diethylguanidine HCl solution (e.g., 1-10 mM) in water A->B C Add titrant (e.g., 0.1 M NaOH) in small, precise increments B->C D Record pH after each addition once the reading stabilizes C->D E Plot pH vs. Volume of Titrant Added D->E F Determine equivalence point(s) from the first derivative plot (dpH/dV) E->F G Calculate pKa as the pH at the half-equivalence point F->G

    Caption: Logic flow for pKa determination via potentiometric titration.

  • Procedure:

    • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[13]

    • Sample Preparation: Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (e.g., 10 mM) in deionized, CO₂-free water. Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.[14]

    • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[13]

    • Titration: Using a calibrated burette or auto-titrator, add small increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Data Collection: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

    • Data Analysis: Plot the pH versus the volume of NaOH added. To accurately find the equivalence point, plot the first derivative (ΔpH/ΔV). The pKa is the pH value exactly halfway to the equivalence point.

Spectroscopic Data Acquisition
  • Principle: Standardized methods ensure reproducibility of spectral data for identification and quality control.

  • Procedure:

    • NMR: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • FTIR: Prepare a KBr pellet by mixing ~1 mg of the dried sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • MS: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., methanol/water). Infuse the solution directly into an ESI-MS instrument and acquire the spectrum in positive ion mode.

Hygroscopicity Characterization
  • Principle: This method quantifies the amount of water absorbed by a material at different relative humidity (RH) levels, classifying it from non-hygroscopic to very hygroscopic.[]

  • Apparatus: Controlled humidity chamber or a dynamic vapor sorption (DVS) analyzer.

  • Procedure:

    • Initial Weighing: Accurately weigh a sample of the dried material (e.g., 10-20 mg) into a pre-weighed container.[16]

    • Equilibration: Place the open container in a humidity chamber set to a specific condition (e.g., 25 °C and 60% RH).[16]

    • Monitoring: After a set period (e.g., 24 or 48 hours), remove the sample and immediately re-weigh it to determine the mass increase due to water absorption.

    • Classification: Repeat the process at various RH levels (e.g., 40% to 90%). The percentage weight gain is used to classify the material's hygroscopicity according to pharmacopeial standards.

Thermal Stability Assessment (TGA/DSC)
  • Principle: Thermogravimetric Analysis (TGA) measures weight change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, revealing thermal events like melting and decomposition.

  • Apparatus: A calibrated TGA and/or DSC instrument.

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

    • Analysis: Place the pan in the instrument furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 300-400 °C).

    • Data Interpretation: The TGA thermogram will show the temperature at which weight loss begins, indicating decomposition. The DSC curve will show endothermic peaks (melting) or exothermic peaks (decomposition).

Applications in Synthesis and Development

This compound's primary value lies in its role as a synthetic building block. The guanidine functional group is a common feature in many biologically active molecules. While often used as its free base, the hydrochloride salt provides a stable, solid, and less hazardous form for storage and handling.

Its applications include:

  • Intermediate for Pharmaceuticals: The related 1,1-Diethylguanidine sulfate is used in the preparation of pyrimidine hydantoin analogs, which have been investigated as inhibitors of leukocyte adhesion mediated by VLA-4, a target for inflammatory diseases.[17]

  • Agrochemical Synthesis: Guanidine derivatives are utilized in the synthesis of certain pesticides and plant growth regulators.

  • Organic Synthesis: As a strong base, the parent compound, 1,1-diethylguanidine, can be used to catalyze various organic reactions. The hydrochloride salt serves as a convenient precursor from which the free base can be generated in situ.

Conclusion

This compound is a molecule of significant practical importance, defined by the strong basicity and polarity of its guanidinium core. This guide has established its chemical identity and outlined the critical physicochemical properties that influence its application. While a complete, publicly available dataset for this compound is sparse, we have provided a comprehensive suite of authoritative, step-by-step protocols that enable any researcher to perform a robust characterization. Adherence to these methodologies will ensure the generation of high-quality, reliable data, empowering scientists to utilize this versatile intermediate with confidence and precision in their research and development endeavors.

References

1,1-Diethylguanidine hydrochloride CAS number 1114-39-2 properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylguanidine hydrochloride (CAS No. 1114-39-2) is a substituted guanidine salt that serves as a versatile building block in organic synthesis. The guanidinium group, characterized by its high basicity and ability to form multiple hydrogen bonds, imparts unique chemical and biological properties to molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, spectral analysis, potential pharmacological applications, and safety considerations of this compound, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the organic base 1,1-diethylguanidine. The presence of the diethyl substitution on one of the nitrogen atoms influences its steric and electronic properties compared to the parent guanidine molecule.

Table of Physicochemical Properties
PropertyValueSource(s)
CAS Number 1114-39-2[1]
Molecular Formula C₅H₁₄ClN₃[1]
Molecular Weight 151.64 g/mol [1]
IUPAC Name 1,1-diethylguanidine;hydrochloride[1]
Synonyms N,N-Diethylguanidine hydrochloride, 1,1-Diethylguanidine HCl[1]
Appearance White granular crystals[2]
pKa (predicted) 14.47 ± 0.70[2]
Topological Polar Surface Area 53.1 Ų[1]
Vapor Pressure (predicted) 3.16 mmHg at 25°C[2]
Refractive Index (predicted) 1.484[2]

Synthesis and Reactivity

The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of a corresponding amine with a guanylating agent. For 1,1-diethylguanidine, this would typically involve the reaction of diethylamine with a cyanamide or a protected guanidine derivative, followed by treatment with hydrochloric acid to form the salt.

General Synthetic Approach

A plausible synthetic route, based on established methods for guanidine synthesis, is the reaction of diethylamine with a suitable guanylating agent like S-methylisothiourea sulfate, followed by salt formation.

Experimental Protocol: Illustrative Synthesis of a Substituted Guanidine

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Preparation of the Free Base: To a solution of ethylguanidine sulfate in an appropriate solvent (e.g., tetrahydrofuran), an aqueous solution of a strong base like sodium hydroxide is added. The mixture is stirred at room temperature.[3]

  • Drying: Anhydrous sodium sulfate is added to the mixture to remove water.[3]

  • Acylation (Example of further reaction): A solution of an acyl chloride (e.g., 2,6-dichlorophenylacetyl chloride) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred for an extended period (e.g., overnight).[3]

  • Workup: The reaction mixture is filtered and the solvent is removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., methylene chloride) and water.[3]

  • Extraction and Drying: The aqueous layer is extracted with the organic solvent, and the combined organic extracts are dried over a drying agent (e.g., magnesium sulfate).[3]

  • Salt Formation: The dried organic solution is acidified with a solution of hydrochloric acid in an alcohol (e.g., methanol).[3]

  • Isolation and Purification: The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., acetonitrile/methanol) to yield the purified guanidine hydrochloride salt.[3]

Reactivity Profile

The reactivity of 1,1-diethylguanidine is primarily dictated by the basic and nucleophilic nature of the guanidine moiety.

  • Basicity: The guanidinium group is strongly basic due to the resonance stabilization of its protonated form. This high basicity is a key feature in its chemical behavior and biological interactions.

  • Nucleophilicity: The nitrogen atoms of the guanidine group are nucleophilic and can participate in various chemical reactions.

  • Hydrolysis: Guanidines can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which can lead to the formation of urea and amine derivatives. The steric hindrance provided by the diethyl groups may influence the rate of hydrolysis.[4]

  • Interaction with Metal Ions: The nitrogen atoms can act as ligands for metal ions, forming coordination complexes.

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the unsubstituted nitrogen atoms. The chemical shifts of the N-H protons can be broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the methyl and methylene carbons of the ethyl groups, as well as a key signal for the central guanidinium carbon (C=N) typically found in the range of 160-170 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands:

  • N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the guanidinium group.

  • C=N stretching: A strong absorption band around 1600-1680 cm⁻¹ due to the stretching vibration of the C=N double bond.

  • C-N stretching: Bands in the 1100-1300 cm⁻¹ region.

  • C-H stretching and bending: Absorptions corresponding to the ethyl groups.

Pharmacological Potential and Applications

While specific pharmacological data for this compound is limited in publicly available literature, the broader class of substituted guanidines has been extensively studied for various therapeutic applications. The guanidine moiety is a key pharmacophore in numerous biologically active compounds.

Potential Areas of Pharmacological Interest for N,N-Dialkylguanidines:
  • Ion Channel Modulation: Diarylguanidines have been investigated as potent sodium channel blockers with potential anticonvulsant activity.[6] The substitution pattern on the guanidine nitrogen atoms plays a crucial role in their affinity and selectivity for different ion channels.

  • Receptor Binding: Certain N,N'-disubstituted guanidines have shown high affinity for sigma receptors, which are implicated in various neurological disorders.[7] This suggests that appropriately substituted guanidines could be developed as ligands for these receptors.

  • Enzyme Inhibition: Alkylguanidines have been shown to interact with enzymes such as inducible nitric oxide synthase (iNOS), affecting their stability and reactivity.[8] This highlights their potential as enzyme modulators.

  • Anticancer and Antiviral Agents: Novel N-hydroxyguanidine derivatives have demonstrated anticancer and antiviral activities, suggesting that the guanidine scaffold can be modified to target various disease pathways.[9]

Industrial Applications

This compound is recognized as a key intermediate in the synthesis of agrochemicals.[10][11] The guanidine functional group is present in a number of pesticides and herbicides.

Safety and Toxicology

The safety profile of this compound should be carefully considered. Based on available data for related compounds, it is classified as harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1]

GHS Hazard Statements for this compound:
  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Studies on other alkylguanidines, such as dodecylguanidine hydrochloride, have indicated potential for cytotoxicity and pulmonary effects upon inhalation.[12] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[13]

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry centered around its highly basic and functional guanidinium group. Its utility in the synthesis of agrochemicals is established, and the broader pharmacological activities of substituted guanidines suggest potential for its application in drug discovery and development. A thorough understanding of its physicochemical properties, reactivity, and safety profile is essential for its effective and safe utilization in research and industrial settings. Further investigation into the specific biological activities of N,N-diethyl-substituted guanidines may unveil novel therapeutic opportunities.

References

A Technical Guide to the Solubility of 1,1-Diethylguanidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Diethylguanidine hydrochloride is a salt of the organic base 1,1-diethylguanidine, a member of the guanidinium family.[1][2] Guanidinium compounds are of significant interest in pharmaceutical and materials science due to their unique chemical properties, including their use as protein denaturants and in the synthesis of various bioactive molecules.[3][4] A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective use in drug formulation, reaction chemistry, and purification processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC5H14ClN3[1]
Molecular Weight151.64 g/mol [1]
AppearanceWhite crystalline solid (typical for guanidinium salts)[3][4]
Melting PointData not readily available
pKa (of the conjugate acid)Guanidinium ions are strongly basic, with pKa values typically above 13.

The high polarity and ionic nature of this compound, stemming from the delocalized positive charge on the guanidinium head group and the presence of the chloride counter-ion, are the primary determinants of its solubility.

Theoretical Framework for Solubility

The dissolution of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This process can be conceptualized as a competition between the lattice energy of the crystalline salt and the solvation energy provided by the solvent molecules.

cluster_0 Crystalline Solid State cluster_1 Dissolution Process cluster_2 Dissolved State Solid 1,1-Diethylguanidine Hydrochloride Crystal Lattice Solvation Solvation of Ions by Solvent Molecules Solid->Solvation Overcoming Lattice Energy Solution Solvated 1,1-Diethylguanidinium and Chloride Ions in Solution Solvation->Solution Release of Solvation Energy

Caption: Dissolution of this compound.

For dissolution to occur, the energy released upon solvation of the 1,1-diethylguanidinium cation and the chloride anion must be sufficient to overcome the electrostatic forces holding the ions together in the crystal lattice.

Predicted Solubility in Organic Solvents

While specific experimental data for this compound is not extensively published, its solubility profile can be predicted by examining data from analogous compounds like guanidine hydrochloride and considering the principles of solvent-solute interactions.[3][5][6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents possess high dielectric constants and the ability to form hydrogen bonds, which can effectively solvate both the guanidinium cation and the chloride anion. Studies on guanidine hydrochloride show significant solubility in lower-chain alcohols.[5] The ethyl groups on the nitrogen may slightly increase lipophilicity compared to the parent compound, potentially enhancing solubility in slightly less polar alcohols.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Moderate to High These solvents have high dipole moments and can effectively solvate the cation. DMF, in particular, has shown to be an excellent solvent for guanidine hydrochloride.[5] Solvation of the chloride anion is less effective than in protic solvents, but the overall solvation energy is often sufficient for dissolution.
Non-Polar Toluene, Hexane, Diethyl etherLow to Insoluble These solvents lack the polarity and hydrogen-bonding capability to overcome the strong ionic interactions of the salt's crystal lattice. Their low dielectric constants do not favor the separation of ions.

Experimental Determination of Solubility

Given the limited availability of public data, experimental determination of the solubility of this compound is often necessary. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[7]

Protocol: Shake-Flask Method for Equilibrium Solubility
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

    • Prepare triplicate samples for each solvent to ensure the statistical validity of the results.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[3][5]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a charged aerosol detector (CAD).

    • Calculate the original concentration in the saturated solution to determine the solubility.

A 1. Preparation: Add excess solute to solvent B 2. Equilibration: Agitate at constant temperature A->B Seal Vials C 3. Separation: Filter to remove undissolved solid B->C Allow to Settle D 4. Quantification: Analyze supernatant concentration (e.g., HPLC) C->D Dilute Aliquot E 5. Calculation: Determine solubility (e.g., mg/mL) D->E

Caption: Shake-Flask Solubility Determination Workflow.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[9]

Conclusion

The solubility of this compound is dictated by its ionic nature and the properties of the chosen organic solvent. It is expected to exhibit high solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For applications requiring precise solubility data, the standardized shake-flask method provides a reliable means of experimental determination. This guide provides the theoretical foundation and practical framework necessary for researchers and drug development professionals to effectively work with this compound.

References

stability of 1,1-Diethylguanidine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aqueous Stability of 1,1-Diethylguanidine Hydrochloride

Foreword: The Imperative of Stability in Research and Development

To the researchers, scientists, and drug development professionals who rely on the chemical integrity of their reagents, this guide is dedicated. This compound is a valuable building block and reagent, yet its utility is intrinsically linked to its stability. Understanding the conditions under which it remains intact, and the pathways through which it degrades, is not merely an academic exercise. It is fundamental to ensuring the reproducibility of experiments, the validity of results, and the safety and efficacy of developmental therapeutics. This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior in aqueous solution. We will explore the "why" behind its degradation, enabling you to design more robust experiments, formulate more stable products, and interpret your data with confidence.

Physicochemical Profile of this compound

A foundational understanding begins with the molecule's intrinsic properties. 1,1-Diethylguanidine is a substituted guanidine, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. Its high basicity stems from the exceptional resonance stabilization of its protonated form, the guanidinium cation. The hydrochloride salt is the common form used in laboratory settings, enhancing its solubility in aqueous media.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1,1-diethylguanidine;hydrochloride--INVALID-LINK--[1]
Molecular Formula C₅H₁₄ClN₃--INVALID-LINK--[1]
Molecular Weight 151.64 g/mol --INVALID-LINK--[1]
Structure CCN(CC)C(=N)N.Cl--INVALID-LINK--[1]

The Core Mechanism of Instability: Hydrolysis

The primary route of degradation for this compound in aqueous solution is hydrolysis. Guanidines, in general, are susceptible to both acid- and base-catalyzed hydrolysis, which ultimately cleaves the C-N bonds to yield a urea derivative and ammonia (or an amine).[2] The central carbon of the guanidinium ion is electrophilic and thus a target for nucleophilic attack by water or hydroxide ions.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the degradation of guanidines is significantly accelerated. The prevailing mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the central carbon of the protonated guanidinium cation.[3][4] An alternative, kinetically equivalent pathway involves the deprotonation of the guanidinium ion to its free base form, followed by attack from a water molecule.[3][5] For 1,1-Diethylguanidine, this process yields 1,1-diethylurea and ammonia.

G2 cluster_1 Acid-Catalyzed Hydrolysis Pathway Guanidinium Guanidinium Ion Dication Dication Guanidinium->Dication + H⁺ H_plus H⁺ Water H₂O Tetrahedral Tetrahedral Intermediate Dication->Tetrahedral + H₂O (Nucleophilic Attack) Urea 1,1-Diethylurea Tetrahedral->Urea C-N Bond Cleavage Ammonia NH₄⁺ G3 Start Prepare Stock Solution of 1,1-Diethylguanidine HCl in Water Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (e.g., 80°C in Water) Stress->Thermal Photo Photolytic (ICH Q1B Light Exposure) Stress->Photo Neutralize Neutralize/Quench Reactions (as appropriate) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Method Neutralize->Analyze Identify Identify Degradants (e.g., using LC-MS) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Diethylguanidine hydrochloride is a significant building block in synthetic and medicinal chemistry. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel derivatives with tailored properties, and elucidating its interactions with biological targets. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, integrating crystallographic insights from analogous structures, spectroscopic analysis, and computational modeling. Detailed experimental and computational protocols are presented to empower researchers in their exploration of this and related guanidinium systems.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the protonated form of guanidine, is a ubiquitous functional group in biological systems and synthetic compounds. Its remarkable basicity (pKa of ~13.6) ensures it is protonated under physiological conditions, and the resulting positive charge is delocalized across three nitrogen atoms, leading to a planar, resonance-stabilized structure.[1] This unique electronic feature allows guanidinium ions to form strong hydrogen bonds and electrostatic interactions, which are crucial for molecular recognition processes.

In drug development, the guanidine moiety is a privileged scaffold, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and antiviral properties.[2][3] this compound, as a readily available synthetic intermediate, serves as a precursor for various agrochemicals and pharmaceuticals.[4][5] A detailed appreciation of its structural and conformational preferences is therefore essential for the rational design of new bioactive molecules.

Molecular Structure of 1,1-Diethylguanidinium Chloride

Insights from the Crystal Structure of N,N-Dimethylguanidinium Chloride

The crystal structure of N,N-dimethylguanidinium chloride reveals an essentially planar C(N)₃ core in the cation. This planarity is a direct consequence of the delocalization of the positive charge and the lone pairs of the nitrogen atoms across the central carbon and three nitrogen atoms. This resonance stabilization results in C-N bond lengths that are intermediate between a single and a double bond.

Table 1: Key Structural Parameters of the N,N-Dimethylguanidinium Cation

ParameterValue (Å)Description
C-N(H₂) Bond Lengths~1.33 ÅShorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character.
C-N(CH₃)₂ Bond Length~1.33 ÅSimilar to the C-N(H₂) bond lengths, confirming charge delocalization.
N-C(H₃) Bond Lengths~1.46 ÅTypical C-N single bond length.

The planarity of the guanidinium core is a critical feature that influences how the molecule packs in a crystal lattice and interacts with other molecules. It is highly probable that the 1,1-diethylguanidinium cation adopts a similar planar C(N)₃ core.

Predicted Structure of the 1,1-Diethylguanidinium Cation

Based on the structure of the dimethyl analog and fundamental chemical principles, the 1,1-diethylguanidinium cation is predicted to have the following key features:

  • A planar C(N)₃ core with extensive charge delocalization.

  • C-N bond lengths within the guanidinium core of approximately 1.33 Å.

  • N-C(ethyl) and C-C(ethyl) bond lengths consistent with single bonds.

  • The ethyl groups will be disposed around the N,N-diethylamino nitrogen with tetrahedral geometry.

The primary conformational flexibility in the 1,1-diethylguanidinium cation arises from the rotation around the C-N and N-C bonds of the ethyl substituents.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure and probing the conformational dynamics of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A triplet corresponding to the methyl (CH₃) protons of the ethyl groups.

  • A quartet corresponding to the methylene (CH₂) protons of the ethyl groups, split by the adjacent methyl protons.

  • A broad singlet for the protons on the unsubstituted nitrogen atoms (-NH₂), which may exchange with solvent protons.

¹³C NMR Spectrum: The ¹³C NMR spectrum will exhibit three signals:

  • A signal for the methyl carbons.

  • A signal for the methylene carbons.

  • A downfield signal for the central carbon of the guanidinium group, reflecting its unique electronic environment.

Basic 1D NMR spectral data for this compound is available in public databases such as PubChem.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

  • Strong N-H stretching vibrations in the region of 3100-3500 cm⁻¹.

  • C-H stretching vibrations from the ethyl groups around 2850-3000 cm⁻¹.

  • A strong C=N stretching vibration (or, more accurately, a C(N)₃ asymmetric stretch) around 1650 cm⁻¹, which is characteristic of the guanidinium group.

Conformational Analysis: Exploring the Dynamic Landscape

The conformational flexibility of the 1,1-diethylguanidinium cation is primarily governed by rotation around the C-N bonds within the guanidinium core and the C-N and C-C bonds of the ethyl substituents. Understanding the energy barriers associated with these rotations is crucial for a complete picture of the molecule's behavior.

Computational Approach: Mapping the Conformational Energy Landscape

Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences and rotational energy barriers of molecules.

Workflow for Computational Conformational Analysis:

G cluster_0 Computational Workflow start Initial Structure Generation opt Geometry Optimization (DFT) start->opt freq Frequency Calculation opt->freq Confirm Minimum scan Potential Energy Surface Scan opt->scan Explore Conformations ts Transition State Search scan->ts ts->freq Confirm Saddle Point barrier Rotational Barrier Calculation ts->barrier

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol for DFT Calculations:

  • Initial Structure Generation: Build an initial 3D model of the 1,1-diethylguanidinium cation.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). This will locate the lowest energy conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Potential Energy Surface (PES) Scan: To determine the rotational barriers, perform a relaxed PES scan by systematically rotating around the C-N(diethyl) bond and the N-C(ethyl) bonds. At each step of the rotation, all other geometric parameters are allowed to relax.

  • Transition State (TS) Search: The maxima on the PES scan correspond to the transition states for rotation. Perform a full transition state optimization starting from the geometry of the highest energy point on the scan.

  • Frequency Calculation on TS: A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the rotational motion.

  • Rotational Barrier Calculation: The rotational energy barrier is the difference in energy between the ground state conformer and the transition state.

Expected Conformational Features and Rotational Barriers:

  • Rotation around the C-N(diethyl) bond: Due to the partial double bond character, this rotation is expected to have a significant energy barrier.

  • Rotation around the N-C(ethyl) and C-C(ethyl) bonds: These rotations will have lower energy barriers, characteristic of single bonds, but will be influenced by steric interactions between the ethyl groups and the rest of the molecule.

Experimental Validation: Advanced NMR Techniques

Variable-temperature (VT) NMR and 2D NMR techniques can be used to experimentally probe the conformational dynamics of this compound in solution.

Variable-Temperature (VT) NMR for Rotational Barrier Determination:

At room temperature, the rotation around the C-N(diethyl) bond may be fast on the NMR timescale, leading to averaged signals for the two ethyl groups. By lowering the temperature, this rotation can be slowed down. If the rotation becomes slow enough, the two ethyl groups may become chemically non-equivalent, leading to a splitting of the methyl and methylene signals in the ¹H and ¹³C NMR spectra. The temperature at which the two signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Workflow for VT-NMR Analysis:

G cluster_1 VT-NMR Workflow sample_prep Sample Preparation rt_nmr Acquire NMR at Room Temp. sample_prep->rt_nmr low_t_nmr Acquire NMR at Decreasing Temps. rt_nmr->low_t_nmr coalescence Identify Coalescence Temperature (Tc) low_t_nmr->coalescence analysis Calculate Rotational Barrier (ΔG‡) coalescence->analysis

Caption: Workflow for determining rotational barriers using VT-NMR.

2D NMR for Conformational Elucidation (NOESY/ROESY):

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR experiments that detect through-space interactions between protons that are close to each other (typically < 5 Å). By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to determine the relative proximity of different protons in the molecule, which can provide direct evidence for specific conformations in solution. For the 1,1-diethylguanidinium cation, NOESY/ROESY experiments could reveal correlations between the protons of the ethyl groups and the -NH₂ protons, providing insights into the preferred orientation of the ethyl groups.

Applications in Drug Development and Synthesis

The structural and conformational insights gained from the studies outlined in this guide are directly applicable to the use of this compound in drug discovery and organic synthesis.

  • Structure-Based Drug Design: A detailed understanding of the preferred conformations of the 1,1-diethylguanidinium moiety can inform the design of more potent and selective ligands for biological targets. The steric and electronic properties of the diethylguanidinium group can be fine-tuned to optimize interactions within a binding pocket.

  • Reaction Mechanism and Stereocontrol: In organic synthesis, the conformation of a guanidine-based catalyst or reagent can influence the stereochemical outcome of a reaction. Knowledge of the conformational energy landscape can aid in the development of new stereoselective transformations.

  • Intermediate for Agrochemicals and Pharmaceuticals: this compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[4][5] A thorough characterization of this starting material ensures the quality and efficiency of the subsequent synthetic steps.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. By combining insights from the crystal structure of a close analog, fundamental spectroscopic techniques, and powerful computational and experimental methods for studying molecular dynamics, researchers can gain a deep understanding of this important chemical entity. The detailed protocols and workflows presented herein are intended to serve as a practical resource for scientists and professionals in the fields of chemistry, materials science, and drug development, enabling them to leverage the unique properties of the guanidinium scaffold in their research endeavors.

References

theoretical studies on 1,1-Diethylguanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Process

I've initiated a broad sweep of the literature, focusing on "theoretical studies of 1,1-Diethylguanidine hydrochloride." The goal is to establish a foundational understanding before narrowing my search parameters. This initial phase will inform the direction of subsequent, more specific investigations.

Planning Data Acquisition

I'm now refining the search strategy, moving from a general literature review to focused queries. I'll target specific areas: molecular structure, spectroscopic properties, quantum chemical calculations, intermolecular interactions, protonation, and tautomerism. The plan is to collect both theoretical and experimental data to support my analysis. The technical guide will begin with an introduction and then cover the key aspects, including detailed methodologies, computational protocols, and key data summarized in tables. I'll also use diagrams to illustrate complex structures and concepts.

Refining Search Parameters

I'm now expanding my search strategy to gather information for the technical guide. I'll focus on molecular structure, spectroscopic data, quantum calculations, intermolecular interactions, and protonation/tautomerism for the compound. I'll also look for supporting experimental data. The guide will introduce the compound's importance and then cover molecular geometry, vibrational analysis, electronic properties, and interactions, with detailed methodologies and computational protocols explained. Tables and diagrams will illustrate key data and structures, respectively.

Discovering Compound Data

I've started by compiling some fundamental data on this compound. I've gathered its chemical formula, molecular weight, and CAS number. I've also identified its parent compound, 1,1-Diethylguanidine. While the initial search unearthed these basics, it falls short of providing comprehensive details. I'm keen on finding more specific information, and a deeper dive is required.

Analyzing Research Gaps

My exploration has clarified the limitations of the initial search. While I found basic data and identified the parent compound, dedicated theoretical studies on this compound remain elusive. There are no direct hits for computational chemistry research, like DFT calculations, or vibrational analysis. Vendor pages and database entries dominate. To make progress, I now need to widen the search to similar guanidine derivatives and document any assumptions made.

Gathering Relevant Literature

I've hit a roadblock. My searches for "theoretical studies on this compound" are yielding very little directly relevant literature. No papers detailing DFT calculations, vibrational analysis, or molecular modeling have surfaced for this specific compound. I'm going to have to broaden the search.

Analyzing Analogous Research

I'm making progress. Although I couldn't find studies directly on this compound, broader searches revealed relevant research on guanidinium derivatives. I have enough material to build a technical guide by analogy, detailing theoretical methods, and suggesting experimental validation techniques. I am now proceeding with this plan.

Structuring the Technical Guide

I'm now writing the technical guide. While direct theoretical data on the target molecule is still sparse, I have a good base of knowledge on guanidinium derivatives. I'll structure the guide around the theoretical methods used, like DFT calculations, relating them to key concepts from related articles. I'll include hypothetical structures and protocols for experimental validation.

An In-Depth Technical Guide to the Safe Handling of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling precautions for 1,1-Diethylguanidine hydrochloride (CAS No. 1114-39-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data to ensure procedural integrity and promote a culture of safety in the laboratory.

Chemical Identification and Properties

This compound is a substituted guanidinium salt. Understanding its fundamental properties is the first step in safe handling. While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data from closely related compounds.

PropertyValueSource
IUPAC Name 1,1-diethylguanidine;hydrochloride[PubChem][1]
CAS Number 1114-39-2[PubChem][1]
Molecular Formula C₅H₁₄ClN₃[PubChem][1]
Molecular Weight 151.64 g/mol [PubChem][1]
Appearance Assumed to be a white to off-white crystalline solid, typical for guanidinium salts.Inferred from related compounds
Solubility Expected to be soluble in polar solvents like water, similar to other guanidine salts.[2]Inferred from related compounds
Melting Point Data not available.
Boiling Point Data not available.
Density Data not available.

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.[3] The Globally Harmonized System (GHS) classification, as reported to the European Chemicals Agency (ECHA), provides a clear directive on its potential dangers.[1]

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
alt text
Warning
Skin Irritation (Category 2) H315: Causes skin irritation
alt text
Warning
Serious Eye Damage (Category 1) H318: Causes serious eye damage
alt text
Danger
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation
alt text
Warning

Causality Behind Hazards: The guanidinium group is basic and can act as a strong irritant to biological tissues. The hydrochloride salt form suggests it is hygroscopic, meaning it can absorb moisture from the air and potentially from tissues upon contact, leading to desiccation and irritation.[4] The "Danger" signal word associated with serious eye damage underscores the critical need for robust eye protection, as contact can lead to irreversible injury.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a systematic approach to exposure control must be implemented. The "Hierarchy of Controls" is the fundamental model for this system.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Is the compound necessary? Engineering Engineering Controls Substitution->Engineering e.g., Use a less hazardous alternative. Administrative Administrative Controls Engineering->Administrative e.g., Use in a chemical fume hood. PPE Personal Protective Equipment (Least Effective) Administrative->PPE e.g., Develop SOPs, provide training.

Figure 1: Hierarchy of Controls.

Recommended PPE:

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected before use and disposed of properly after handling the material.[5]

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are essential to protect against dust particles and splashes. Given the classification for serious eye damage, a face shield should be considered when handling larger quantities.[4]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For tasks with a higher risk of dust generation or spillage, additional protective clothing may be necessary.[6]

  • Respiratory Protection: All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[3] If a fume hood is not available and dust is generated, a NIOSH-approved particulate respirator is required.[7]

Safe Handling, Storage, and Incompatibility

Handling: Adherence to good laboratory practice is paramount.

  • Avoid all personal contact, including the inhalation of dust.[7]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Minimize dust generation and accumulation.[3]

Storage: Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed to prevent moisture absorption, as guanidinium salts are often hygroscopic.[4]

  • Store away from incompatible materials.[3]

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions.[3]

  • Strong Acids: While it is a hydrochloride salt, contact with stronger acids could potentially lead to hazardous reactions.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clearly defined, accessible, and regularly reviewed. The effectiveness of the response is a direct measure of preparedness.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] The "serious eye damage" classification necessitates a swift and thorough response.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[8]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Call a poison center or doctor if you feel unwell.[8]

Accidental Release Measures (Spill Protocol)

A spill of this compound should be treated as a hazardous event requiring a structured response.

Spill_Response_Workflow cluster_spill Emergency Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess the Spill (Size & Risk) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain the Spill (Prevent Spreading) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Sweep solid material carefully Avoid creating dust Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Figure 2: Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.[7]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust. Use a dry cleanup procedure.[7] Do not add water directly to the solid spill.

  • Collection: Place the swept-up material into a suitable, labeled, and closed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with a damp cloth or paper towels. Place all cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container according to institutional and local environmental regulations.

Fire-Fighting Measures

While not classified as flammable, this compound is combustible. In the event of a fire, toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas, may be produced.[8]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce toxic and corrosive gases.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[4]

Disposal Considerations

Disposal of this compound and its contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations.[5]

  • Waste Classification: This material should be treated as hazardous chemical waste.

  • Procedure: Collect surplus and non-recyclable solutions in a designated hazardous waste container. Do not dispose of it down the drain or into the environment.[5] Engage a licensed professional waste disposal service to manage its removal.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of control measures. The causality for these precautions is rooted in the chemical nature of guanidinium salts—their potential for irritation, corrosivity, and hygroscopicity. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can effectively mitigate risks, ensuring a safe and compliant laboratory environment.

References

An In-depth Technical Guide to the Degradation Profile of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and degradation profile of 1,1-Diethylguanidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the intrinsic stability of the molecule, its degradation pathways under various stress conditions, and the methodologies required to conduct robust stability-indicating studies. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for ensuring the quality, safety, and efficacy of formulations containing this compound.

Introduction

This compound is a substituted guanidine derivative.[1] Guanidine-containing compounds are of significant interest in the pharmaceutical industry, with metformin, a biguanide, being a first-line treatment for type 2 diabetes.[2][3] Understanding the chemical stability of such molecules is paramount in drug development. It influences formulation design, manufacturing processes, storage conditions, and shelf-life determination, all of which are critical for regulatory compliance and patient safety.[4][5]

Forced degradation studies are an indispensable tool in this process.[4][5][6] By subjecting the drug substance to stress conditions more severe than accelerated stability testing—such as extremes of pH, temperature, oxidation, and light—we can rapidly identify likely degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods.[6][7] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide a framework for these essential studies.[4][8][9]

This guide offers a detailed examination of the potential degradation profile of this compound, structured around the principles of forced degradation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is essential to predict its degradation behavior.

PropertyValueSource
Molecular Formula C5H14ClN3PubChem[1]
Molecular Weight 151.64 g/mol PubChem[1]
IUPAC Name 1,1-diethylguanidine;hydrochloridePubChem[1]
CAS Number 1114-39-2PubChem[1]

The guanidine group is strongly basic due to the resonance stabilization of its protonated form, the guanidinium cation. This high basicity suggests that 1,1-Diethylguanidine will be protonated and exist as the hydrochloride salt under physiological and most formulation conditions. Its salt form generally imparts greater water solubility and crystalline stability compared to the free base.

Forced Degradation Studies: A Strategic Approach

The objective of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8][10] This level of degradation is sufficient to detect and characterize impurities without being so excessive that it leads to secondary or tertiary degradation products that would not be seen under normal storage conditions.[10][11]

The following sections detail the experimental approach and expected degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[4][9]

Hydrolytic Degradation

Hydrolysis is a primary pathway for drug degradation. Studies should be conducted across a range of pH values to determine the susceptibility of the molecule to acid- and base-catalyzed reactions.

Expected Mechanism: The central carbon of the guanidine group is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the cleavage of the C-N bonds. Under strong acidic or basic conditions, the ultimate hydrolysis product is likely to be diethylamine and urea or its decomposition products (ammonia and carbon dioxide).

Protocol: Hydrolytic Degradation Study

  • Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the following media:

    • 0.1 N Hydrochloric Acid (HCl)

    • Purified Water (for neutral hydrolysis)

    • 0.1 N Sodium Hydroxide (NaOH)

  • Incubation:

    • Store aliquots of each solution at an elevated temperature (e.g., 60-80°C) to accelerate degradation.

    • Maintain parallel samples at room temperature and protected from light as controls.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis:

    • Neutralize acidic and basic samples before analysis.

    • Dilute samples to a suitable concentration with the mobile phase.

    • Analyze using a validated stability-indicating HPLC method (see Section 4).

  • Causality: The use of both acid and base covers the full spectrum of potential pH-dependent hydrolysis. Elevated temperature is a crucial accelerator, as hydrolysis rates can be negligible at ambient temperatures.[9] The goal is to find conditions that yield the target 5-20% degradation.[8]

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients. The guanidine functional group can be susceptible to oxidation.

Expected Mechanism: While the guanidinium cation is relatively stable, the unprotonated form could be more susceptible to oxidation. Potential reaction sites include the C=N double bond or the N-H bonds. Reaction with an oxidizing agent like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or cleavage of the molecule. For related compounds like 1,3-diphenylguanidine, oxidation has been shown to generate various products through radical-mediated pathways.[12][13]

Protocol: Oxidative Degradation Study

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light. The reaction with H₂O₂ is often rapid, and heating may not be necessary.

  • Sampling: Withdraw samples at frequent intervals initially (e.g., 0, 1, 2, 4, 8 hours) and analyze immediately.

  • Analysis: Analyze samples using a validated stability-indicating HPLC method.

  • Causality: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress from various sources.[2] The study is typically conducted at room temperature to avoid thermal degradation of the peroxide itself, ensuring the observed degradation is primarily oxidative.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to induce photochemical reactions.

Expected Mechanism: The molecule does not contain significant chromophores that absorb strongly in the near-UV range, suggesting it may have some inherent photostability. However, degradation can still be initiated. If degradation occurs, it may involve radical mechanisms or cleavage of C-N bonds.

Protocol: Photolytic Degradation Study

  • Sample Preparation:

    • Expose solid this compound powder to light.

    • Expose a solution of the compound (e.g., 1 mg/mL in purified water or a suitable transparent solvent) to light.

    • Prepare control samples by wrapping identical preparations in aluminum foil to protect them from light.

  • Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[4][11][14]

  • Sampling & Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

  • Causality: This protocol adheres to ICH Q1B standards, ensuring a standardized and reproducible assessment of photosensitivity.[14][15] Testing both solid and solution states is critical, as degradation pathways can differ significantly. The dark control is a self-validating element, confirming that any observed degradation is due to light exposure and not thermal effects.[11]

Thermal Degradation

Thermal stability is assessed by exposing the drug substance to high temperatures.

Expected Mechanism: At elevated temperatures, particularly near the melting point, the molecule can undergo decomposition. For guanidine compounds, thermal degradation can involve complex reactions, including the elimination of amines and the formation of more condensed structures like melamine or other triazines, though this is more typical for unsubstituted guanidine. For 1,1-diethylguanidine, decomposition is more likely to involve the loss of the ethyl groups or cleavage of the guanidine core.

Protocol: Thermal Degradation (Dry Heat) Study

  • Sample Preparation: Place the solid this compound in a vial or petri dish, allowing for heat circulation.

  • Incubation: Heat the sample in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 80°C, 105°C). The temperature should be chosen based on the physicochemical properties of the substance but should remain below its melting point to avoid phase changes.

  • Sampling & Analysis: Withdraw samples at various time points. Prepare solutions of the solid and analyze using a validated stability-indicating HPLC method.

  • Causality: This test evaluates the intrinsic stability of the solid form of the drug substance. It helps in determining appropriate drying conditions during manufacturing and defining storage temperature limits.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the parent drug from all potential degradation products and allow for accurate quantification of each.[16][17] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile choice for polar compounds.

  • Mobile Phase Selection:

    • Due to the basic nature of the guanidine group, a mobile phase with a controlled pH is essential for good peak shape. An acidic buffer (e.g., phosphate or formate buffer at pH 2.5-4.0) will ensure the analyte is consistently in its protonated form.

    • A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Method Optimization:

    • Inject a mixture of stressed samples (acid, base, peroxide, etc.) to create a cocktail of the parent drug and its degradants.

    • Optimize the mobile phase composition (buffer concentration, pH, organic modifier ratio) and gradient to achieve adequate resolution (>1.5) between all peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor the effluent. This allows for the selection of the optimal detection wavelength and provides data for peak purity analysis, which is crucial for verifying that a peak corresponds to a single component.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the drug from its degradants in the forced degradation samples.

Visualization of Degradation and Workflows

Visual aids are critical for understanding complex chemical pathways and experimental processes.

dot

HydrolysisPathway cluster_main Proposed Hydrolytic Degradation Parent 1,1-Diethylguanidine (C5H13N3) Intermediate Unstable Intermediate Parent->Intermediate H2O / OH- Product1 Diethylamine (C4H11N) Intermediate->Product1 Product2 Urea (CH4N2O) Intermediate->Product2

References

Methodological & Application

Application Note: 1,1-Diethylguanidine Hydrochloride for Nitric Oxide Synthase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Nitric Oxide Synthases

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to immune responses and inflammation.[1][2] The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). These enzymes convert L-arginine to L-citrulline, with the concomitant production of NO.[3][4][5]

There are three primary isoforms of NOS, each with distinct localization and regulatory mechanisms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal signaling.

  • Inducible NOS (iNOS or NOS-2): Unlike the other isoforms, iNOS expression is induced by pro-inflammatory cytokines and endotoxins in various cell types, including macrophages. Once expressed, it produces large, sustained amounts of NO as part of the immune response.

  • Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, eNOS is critical for maintaining vascular tone and cardiovascular homeostasis.

Given the diverse roles of NO, the selective or non-selective inhibition of NOS isoforms is a key area of research for understanding disease mechanisms and for the development of novel therapeutics.

1,1-Diethylguanidine Hydrochloride: A Tool for Non-Selective NOS Inhibition

This compound is a guanidine derivative that serves as a useful tool for the in vitro study of nitric oxide synthase activity. Based on studies of structurally similar compounds, such as 1,1-dimethylguanidine, it is characterized as a reversible and non-selective inhibitor of all three NOS isoforms. This makes it a suitable control compound for experiments where a general inhibition of NO production is desired.

Mechanism of Action

Guanidine-based inhibitors of NOS, including 1,1-diethylguanidine, are thought to compete with the natural substrate, L-arginine, at the enzyme's active site. The guanidinium group of these inhibitors mimics the guanidinium group of L-arginine, allowing them to bind to the catalytic site and prevent the conversion of L-arginine to NO and L-citrulline. The inhibition by compounds like 1,1-dimethylguanidine has been shown to be reversible.

Chemical Structure
  • Name: this compound

  • Molecular Formula: C5H14ClN3

  • Molecular Weight: 151.64 g/mol

  • CAS Number: 1114-39-2

Quantitative Inhibition Data

CompoundTarget Isoform(s)Inhibition TypePotencySelectivityReference
1,1-Dimethylguanidine nNOS, eNOS, iNOSReversiblePotent inhibitor of constitutive NOS (eNOS/nNOS). 10-fold less potent than aminoguanidine for iNOS.Non-selective[3]

Researchers should empirically determine the optimal concentration of this compound for their specific assay conditions.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of this compound on NOS activity using two common methods: the Griess assay and the citrulline assay.

Workflow for NOS Inhibition Assay

NOS Inhibition Assay Workflow NOS Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Cofactors) reaction_setup Set up Reaction Mixtures (Enzyme, Buffer, Cofactors, Inhibitor) reagent_prep->reaction_setup enzyme_prep Prepare NOS Enzyme Source (Purified enzyme or cell lysate) enzyme_prep->reaction_setup inhibitor_prep Prepare 1,1-Diethylguanidine HCl (Stock and working solutions) inhibitor_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation griess Griess Assay (Measures Nitrite) incubation->griess citrulline Citrulline Assay (Measures L-Citrulline) incubation->citrulline data_analysis Calculate % Inhibition and IC50 Value griess->data_analysis citrulline->data_analysis

Caption: General workflow for a nitric oxide synthase inhibition assay.

Protocol 1: NOS Inhibition Assay using the Griess Reagent System

This protocol measures the accumulation of nitrite, a stable and oxidized product of nitric oxide.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl2, 0.1 mM CaCl2, and 100 µM tetrahydrobiopterin.

  • NOS Substrate: 1 mM L-arginine in assay buffer.

  • NADPH Solution: 10 mM NADPH in assay buffer.

  • This compound Stock Solution: 100 mM in deionized water. Prepare serial dilutions in assay buffer to create working solutions.

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Nitrite Standard: 1 mM sodium nitrite in deionized water. Prepare a standard curve by diluting in assay buffer.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified NOS enzyme (or cell/tissue lysate), and varying concentrations of this compound.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the NOS substrate (L-arginine) and NADPH solution.

  • Incubate for 30-60 minutes at 37°C.

  • Terminate the reaction by adding an appropriate stop solution or by heat inactivation.

  • To a 96-well plate, add 50 µL of each reaction supernatant and 50 µL of Griess Reagent A.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for an additional 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from the standard curve and calculate the percent inhibition.

Protocol 2: NOS Inhibition Assay by L-Citrulline Formation

This protocol directly measures the production of L-citrulline, the co-product of NO synthesis, often using radiolabeled L-arginine.

1. Reagent Preparation:

  • Assay Buffer: As described in Protocol 1.

  • Radiolabeled Substrate: [³H]L-arginine or [¹⁴C]L-arginine mixed with unlabeled L-arginine to achieve the desired specific activity and final concentration.

  • NADPH Solution: 10 mM NADPH in assay buffer.

  • This compound Stock Solution: As described in Protocol 1.

  • Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

  • Equilibrated Resin: Dowex AG 50WX-8 (Na+ form) resin equilibrated in the stop buffer.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified NOS enzyme (or cell/tissue lysate), and varying concentrations of this compound.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the radiolabeled L-arginine and NADPH solution.

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by adding 400 µL of Stop Buffer.

  • Apply the reaction mixture to a spin column containing the equilibrated Dowex resin. This resin will bind the unreacted [³H]L-arginine.

  • Centrifuge the columns to elute the [³H]L-citrulline, which does not bind to the resin.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the amount of L-citrulline produced and the percent inhibition.

Causality Behind Experimental Choices

  • Choice of Assay: The Griess assay is a simple, colorimetric method suitable for high-throughput screening, but can be prone to interference from other substances in complex biological samples. The citrulline assay is a more direct and robust measure of NOS activity, but requires handling of radioactive materials.

  • Cofactors: NOS enzymes have complex cofactor requirements, including NADPH, FAD, FMN, and tetrahydrobiopterin. Ensuring these are present at saturating concentrations is crucial for optimal enzyme activity.

  • Calmodulin: The activity of nNOS and eNOS is dependent on calcium and calmodulin. For assays using purified constitutive NOS isoforms, the addition of calmodulin is necessary.

  • Reversible Inhibition: As 1,1-diethylguanidine is a reversible inhibitor, pre-incubation times with the enzyme are generally short. The inhibitory effect can be overcome by increasing the substrate concentration, a hallmark of competitive inhibition.

Self-Validating Systems and Trustworthiness

To ensure the reliability of your results, incorporate the following controls into your experimental design:

  • No Enzyme Control: A reaction mixture without the NOS enzyme to account for any non-enzymatic production of NO or interfering substances.

  • No Substrate Control: A reaction mixture without L-arginine to confirm that the measured activity is substrate-dependent.

  • Positive Control Inhibitor: Use a well-characterized NOS inhibitor with known IC50 values (e.g., L-NMMA) to validate the assay's performance.

  • Vehicle Control: A reaction containing the same concentration of the solvent used to dissolve this compound to control for any solvent effects.

Signaling Pathway and Inhibition

NOS Catalytic Cycle and Inhibition NOS Catalytic Cycle and Inhibition cluster_cycle NOS Catalytic Cycle cluster_inhibition Inhibition L_Arginine L-Arginine NOS_Enzyme NOS Enzyme (nNOS, eNOS, iNOS) L_Arginine->NOS_Enzyme Substrate Binding L_Citrulline L-Citrulline NOS_Enzyme->L_Citrulline Product 1 NO Nitric Oxide (NO) NOS_Enzyme->NO Product 2 Cofactors O2, NADPH, Tetrahydrobiopterin Cofactors->NOS_Enzyme Inhibitor 1,1-Diethylguanidine HCl Inhibitor->NOS_Enzyme Competitive Inhibition (Blocks L-Arginine Binding)

Caption: Simplified diagram of the NOS catalytic cycle and the mechanism of competitive inhibition.

Conclusion

This compound is a valuable research tool for the non-selective, reversible inhibition of nitric oxide synthase isoforms. Its utility lies in its ability to serve as a general inhibitor in in vitro assays, allowing researchers to probe the overall contribution of NOS activity in various biological systems. When using this compound, it is essential to empirically determine the optimal concentration and to include appropriate controls to ensure the validity of the experimental results.

References

Application Notes and Protocols: Investigating 1,1-Diethylguanidine Hydrochloride in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1,1-Diethylguanidine hydrochloride in the field of cardiovascular disease research. This document offers a structured approach to exploring its mechanism of action and therapeutic potential, grounded in the known biological activities of related guanidine compounds.

Introduction: The Scientific Rationale

Guanidine-containing compounds represent a significant class of therapeutic agents with a broad spectrum of biological activities, including applications in cardiovascular medicine.[1][2] While this compound itself is a less-explored molecule, its structural similarity to other alkylguanidines, such as 1,1-dimethylguanidine, suggests a plausible role in modulating key cardiovascular pathways. Notably, 1,1-dimethylguanidine has been identified as an endogenous inhibitor of nitric oxide (NO) synthesis, a critical signaling molecule in cardiovascular homeostasis.[3] This raises the compelling hypothesis that this compound may exert its cardiovascular effects through the modulation of nitric oxide synthase (NOS) activity. Furthermore, certain guanidine derivatives are known to interact with ATP-sensitive potassium (KATP) channels, which play a crucial role in cellular electrophysiology and are important targets in cardiovascular therapy.[4]

These notes will, therefore, focus on two primary putative mechanisms of action for this compound in the cardiovascular system:

  • Inhibition of Nitric Oxide Synthase (NOS): By potentially reducing the synthesis of nitric oxide, a potent vasodilator, this compound could influence vascular tone, blood pressure, and myocardial function.[5]

  • Modulation of ATP-Sensitive Potassium (KATP) Channels: Interaction with these channels could alter cellular membrane potential, impacting cardiomyocytes and vascular smooth muscle cells, and thereby influencing heart rate, contractility, and vascular resistance.[6]

This guide will provide detailed protocols for investigating these hypotheses using established in vitro, ex vivo, and in vivo models.

Part 1: Mechanistic Insights and Putative Signaling Pathways

The Role of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a key signaling molecule in the cardiovascular system, primarily synthesized by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[5] In the cardiovascular system, eNOS-derived NO is a critical regulator of vascular tone and endothelial function.[5] Inhibition of NOS can lead to vasoconstriction and an increase in blood pressure. The structurally related compound, 1,1-dimethylguanidine, has been shown to be an inhibitor of NO synthesis, leading to dose-dependent increases in mean blood pressure in both normotensive and spontaneously hypertensive rats.[3] It is therefore plausible that this compound shares this inhibitory activity.

Figure 1: Putative mechanism of this compound via NOS inhibition.
Potential Modulation of KATP Channels

ATP-sensitive potassium (KATP) channels link the metabolic state of a cell to its electrical activity.[4] In the cardiovascular system, these channels are found in cardiomyocytes, and vascular smooth muscle cells. Opening of KATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle (vasodilation) or shortening of the cardiac action potential.[6] Guanidine derivatives, specifically cyanoguanidines, are a known class of KATP channel openers.[4] While 1,1-Diethylguanidine is not a cyanoguanidine, the potential for interaction with KATP channels should be considered.

KATP_Channel_Modulation Diethylguanidine 1,1-Diethylguanidine hydrochloride KATP_Channel KATP Channel (in Vascular Smooth Muscle) Diethylguanidine->KATP_Channel Modulates (Putative) K_efflux K+ Efflux KATP_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inactivates Ca_influx Ca2+ Influx (Reduced) Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Leads to

Figure 2: Hypothetical modulation of KATP channels by this compound.

Part 2: Experimental Protocols

In Vitro Assessment: Cell-Based Assays
  • Objective: To determine the cytotoxic profile and the effect of this compound on nitric oxide production in a relevant cell line.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for studying endothelial function and NO production.

  • Protocol 1: Cytotoxicity Assay

    • Cell Seeding: Plate HUVECs in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1 mM).

    • Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (water or DMSO).

    • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment: Use a commercially available cell viability assay, such as the MTS or resazurin reduction assay, following the manufacturer's instructions.[7]

    • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.

  • Protocol 2: Nitric Oxide Production Assay (Griess Assay)

    • Cell Seeding and Treatment: Follow steps 1-3 from the cytotoxicity protocol, using non-toxic concentrations of this compound.

    • Stimulation (Optional but Recommended): To enhance NO production, cells can be stimulated with an agonist such as bradykinin or vascular endothelial growth factor (VEGF) for a defined period before collecting the supernatant.

    • Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.

    • Griess Reaction: Use a commercial Griess reagent kit to measure the amount of nitrite (a stable breakdown product of NO) in the supernatant. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

    • Quantification: Measure the absorbance at the appropriate wavelength (usually 540 nm) and determine the nitrite concentration using a sodium nitrite standard curve.

    • Data Analysis: Compare the nitrite levels in the treated wells to the vehicle control to determine the effect of this compound on NO production.

Ex Vivo Assessment: Isolated Langendorff Heart Preparation
  • Objective: To evaluate the direct effects of this compound on cardiac contractile function, heart rate, and coronary flow in an isolated heart model, free from systemic influences.[8][9]

  • Animal Model: Male Wistar or Sprague-Dawley rats (250-300 g) are commonly used.

  • Protocol 3: Langendorff Isolated Heart Perfusion

    • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.

    • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer.

    • Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.[10]

    • Retrograde Perfusion: Immediately initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow.[11]

    • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivatives (+dP/dtmax and -dP/dtmin). Place electrodes on the epicardial surface to record an electrocardiogram (ECG) for heart rate determination.

    • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

    • Compound Administration: Introduce this compound into the perfusion buffer at various concentrations in a cumulative or non-cumulative manner.

    • Data Acquisition: Continuously record LVDP, +dP/dtmax, -dP/dtmin, heart rate, and coronary flow throughout the experiment.

    • Data Analysis: Analyze the changes in cardiac parameters from baseline in response to the compound.

Figure 3: Experimental workflow for the Langendorff isolated heart preparation.
In Vivo Assessment: Animal Models of Hypertension

  • Objective: To investigate the effects of this compound on blood pressure and heart rate in a living organism.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely used genetic model of hypertension.[3] Normotensive Wistar-Kyoto (WKY) rats serve as the control.

  • Protocol 4: Blood Pressure Measurement in Anesthetized Rats

    • Animal Preparation: Anesthetize SHR and WKY rats.

    • Catheterization: Insert a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration.

    • Stabilization: Allow the animal to stabilize after surgery.

    • Compound Administration: Administer increasing bolus injections of this compound intravenously. A dose range similar to that used for 1,1-dimethylguanidine (e.g., 1-50 mg/kg) can be a starting point.[3] A vehicle control group should be included.

    • Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR).

    • Data Analysis: Analyze the dose-dependent changes in MAP and HR in both SHR and WKY rats.

  • Protocol 5: Chronic Blood Pressure Measurement using Telemetry (Advanced)

    • Transmitter Implantation: Surgically implant telemetry transmitters in SHR and WKY rats for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals.

    • Recovery: Allow the animals to recover from surgery.

    • Baseline Recording: Record baseline cardiovascular parameters for several days.

    • Compound Administration: Administer this compound, for example, via oral gavage or in drinking water, over an extended period (e.g., several weeks).

    • Data Recording and Analysis: Continuously monitor and analyze the long-term effects of the compound on blood pressure, heart rate, and their variability.

Part 3: Data Interpretation and Further Steps

The following table summarizes the expected outcomes based on the proposed mechanisms of action and provides guidance for data interpretation.

Experiment Hypothesis Expected Outcome with 1,1-Diethylguanidine HCl Interpretation Next Steps
Nitric Oxide Assay NOS InhibitionDecreased nitrite production in HUVECs.The compound inhibits endothelial nitric oxide synthase.Investigate isoform selectivity (eNOS vs. iNOS vs. nNOS).
Langendorff Heart NOS InhibitionIncreased coronary perfusion pressure (vasoconstriction), potentially negative inotropic and chronotropic effects.Direct vasoconstrictor and possible cardiodepressant effects.Co-administer with an NO donor (e.g., sodium nitroprusside) to see if effects are reversed.
Langendorff Heart KATP Channel OpeningDecreased coronary perfusion pressure (vasodilation), potential negative chronotropic effects.Direct vasodilator and possible negative chronotropic effects.Co-administer with a KATP channel blocker (e.g., glibenclamide) to see if effects are blocked.
In Vivo Hypertension NOS InhibitionIncreased blood pressure, reflex bradycardia in WKY, and tachycardia in SHR.Pro-hypertensive effects consistent with NOS inhibition.Chronic studies to assess long-term effects on cardiovascular remodeling.
In Vivo Hypertension KATP Channel OpeningDecreased blood pressure.Anti-hypertensive effects consistent with KATP channel opening.Dose-response studies and investigation of potential therapeutic applications.

Conclusion

This compound is a compound with the potential to modulate key cardiovascular signaling pathways, primarily through the inhibition of nitric oxide synthase and/or the modulation of ATP-sensitive potassium channels. The protocols outlined in these application notes provide a systematic approach to investigate these potential mechanisms and to characterize the cardiovascular profile of this compound. The findings from these studies will be crucial in determining its potential as a pharmacological tool or as a lead compound for the development of novel cardiovascular therapies.

References

Application Notes and Protocols for the Use of 1,1-Diethylguanidine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1,1-Diethylguanidine Hydrochloride in Cellular Energetics Research

This compound is a member of the guanidine class of organic compounds. While direct literature on its specific applications in cell culture is emerging, its structural similarity to biguanides like metformin and phenformin suggests a potential role as a modulator of cellular metabolism.[1][2][3][4][5] Metformin and phenformin are well-established activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][7][8] This document provides a detailed guide for researchers to investigate the hypothesis that this compound functions as an AMPK activator in cultured cells. The protocols outlined herein are designed to be a self-validating system, enabling the user to determine the cytotoxic profile of the compound and subsequently assess its impact on the AMPK signaling pathway and downstream cellular processes.

Hypothesized Mechanism of Action: A Potential AMPK Activator

AMPK is a crucial cellular energy sensor that is activated under conditions of low ATP, such as glucose deprivation or hypoxia.[9][10][11][12] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[9][11][13] The activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes.[9][11]

Given that other guanidine-based molecules act as AMPK activators, it is plausible that this compound shares this mechanism. The proposed signaling pathway is depicted below:

AMPK_Pathway cluster_upstream Upstream Stimuli cluster_core AMPK Activation cluster_downstream Downstream Effects 1,1-Diethylguanidine_hydrochloride 1,1-Diethylguanidine hydrochloride AMPK AMPK 1,1-Diethylguanidine_hydrochloride->AMPK Hypothesized Activation Metformin_Phenformin Metformin / Phenformin (Positive Controls) Metformin_Phenformin->AMPK Known Activation Low_ATP_High_AMP Low ATP:AMP Ratio Low_ATP_High_AMP->AMPK Canonical Activation p_AMPK p-AMPK (Thr172) (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Stimulates Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Stimulates p_ACC p-ACC (Ser79) (Inactive) ACC->p_ACC Phosphorylation Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits Inhibited_mTORC1 Inhibited mTORC1 mTORC1->Inhibited_mTORC1 Inhibition Protein_Synthesis Protein Synthesis Inhibited_mTORC1->Protein_Synthesis Inhibits

Caption: Hypothesized signaling pathway of this compound via AMPK activation.

Experimental Workflow: A Step-by-Step Investigative Approach

The following workflow provides a logical sequence for characterizing the effects of this compound in cell culture.

Experimental_Workflow Start Start Stock_Solution Prepare Stock Solution of This compound Start->Stock_Solution Cell_Culture Culture Selected Cell Line (e.g., A549, C2C12, HepG2) Stock_Solution->Cell_Culture Cytotoxicity_Assay Part 1: Determine Cytotoxicity (IC50) (e.g., WST-1 or MTT Assay) Cell_Culture->Cytotoxicity_Assay Dose_Selection Select Non-Toxic Doses for Further Experiments Cytotoxicity_Assay->Dose_Selection AMPK_Activation_Assay Part 2: Assess AMPK Activation (Western Blot for p-AMPK) Dose_Selection->AMPK_Activation_Assay Downstream_Analysis Part 3: Analyze Downstream Effects (Western Blot for p-ACC) AMPK_Activation_Assay->Downstream_Analysis Functional_Assays Part 4: Optional Functional Assays (e.g., Glucose Uptake, Fatty Acid Oxidation) Downstream_Analysis->Functional_Assays Data_Analysis Data Analysis and Interpretation Functional_Assays->Data_Analysis End End Data_Analysis->End

Caption: A comprehensive workflow for investigating this compound in cell culture.

Part 1: Determining the Cytotoxicity of this compound

Rationale: Before investigating the mechanism of action, it is crucial to determine the concentration range at which this compound is non-toxic to the cells. High concentrations of guanidine-based compounds can lead to cell death, which would confound the interpretation of any observed effects on signaling pathways.[14][15][16][17][18] A dose-response curve will be generated to determine the IC50 (half-maximal inhibitory concentration) value.

Protocol: Cell Viability Assay (WST-1)
  • Cell Seeding:

    • Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[15]

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS. The solubility of related guanidine compounds can vary, so ensure complete dissolution.[19][20]

    • Prepare a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 1 µM to 5 mM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate for 24 hours.[14][15]

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and WST-1 but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Parameter Description
Cell Line A549 (or other relevant cell line)
Seeding Density 1 x 10^4 cells/well
Compound This compound
Concentration Range 1 µM - 5 mM (example range, adjust as needed)
Incubation Time 24 hours
Assay WST-1
Readout Absorbance at 450 nm
Endpoint IC50 Value

Part 2: Assessing AMPK Activation by Western Blotting

Rationale: The phosphorylation of the α-subunit of AMPK at threonine 172 (Thr172) is a key indicator of its activation.[21][22][23] Western blotting is a robust method to detect this specific phosphorylation event.[21][24][25]

Protocol: Western Blot for Phosphorylated AMPK (p-AMPK)
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with non-toxic concentrations of this compound (determined in Part 1) for a specified time (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., 2 mM metformin).

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.[24]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[24]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]

    • Incubate the membrane with a primary antibody specific for p-AMPK (Thr172) overnight at 4°C.[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.[21]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-AMPK signal to the total AMPK signal for each sample.

    • Compare the normalized p-AMPK levels in treated samples to the vehicle control.

Parameter Description
Primary Antibody Rabbit anti-p-AMPKα (Thr172)
Secondary Antibody HRP-conjugated anti-rabbit IgG
Blocking Buffer 5% BSA in TBST
Positive Control Metformin (2 mM)
Loading Control Total AMPKα or β-actin

Part 3: Analysis of Downstream AMPK Signaling

Rationale: To confirm that the activation of AMPK by this compound is functionally relevant, it is important to assess the phosphorylation of a known downstream target. Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid synthesis and is a direct substrate of AMPK.[26] Phosphorylation of ACC at Serine 79 (Ser79) by AMPK inhibits its activity.[23]

Protocol: Western Blot for Phosphorylated ACC (p-ACC)

This protocol is identical to the Western blot protocol for p-AMPK, with the following modifications:

  • Primary Antibody: Use a primary antibody specific for p-ACC (Ser79).

  • Loading Control: The membrane can be stripped and re-probed with an antibody against total ACC.

A significant increase in the ratio of p-ACC to total ACC in response to treatment with this compound would provide strong evidence for the functional activation of the AMPK pathway.

Safety and Handling of this compound

  • Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling this compound.

  • Handling: Avoid breathing dust and handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[28]

Troubleshooting

Problem Possible Cause Solution
High Cytotoxicity at Low Concentrations Compound instability in media; inherent high toxicity.Check the stability of the compound in culture media over the treatment period.[29][30] Reduce the treatment time.
No or Weak p-AMPK Signal Insufficient compound concentration or treatment time; antibody issues.Perform a time-course and dose-response experiment for AMPK activation. Verify antibody performance with a positive control.
High Background on Western Blot Insufficient blocking; secondary antibody concentration too high.Increase blocking time or change blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies).[25] Optimize secondary antibody dilution.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its cytotoxicity and its effects on the AMPK signaling pathway, researchers can gain valuable insights into the potential of this compound as a modulator of cellular metabolism. The provided protocols are designed to be adaptable to various cell lines and experimental contexts, empowering researchers to explore the biological activities of this and other novel guanidine derivatives.

References

Application of 1,1-Diethylguanidine Hydrochloride in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Guanidine Moieties in Modern Agrochemicals

The guanidinium group, characterized by its resonant Y-shaped planar structure and high basicity, is a recurring and functionally significant motif in a variety of biologically active molecules. In the realm of agrochemical science, the incorporation of guanidine and its derivatives into molecular scaffolds has led to the development of potent insecticides, fungicides, and herbicides. 1,1-Diethylguanidine hydrochloride (CAS No. 1114-39-2), a readily accessible and highly reactive synthetic intermediate, has emerged as a crucial building block in the synthesis of several key crop protection agents.[1][2] Its utility stems from its ability to participate in cyclization reactions, forming heterocyclic systems that are central to the bioactivity of these agrochemicals. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a primary focus on its pivotal role in the production of the organophosphate insecticide, Pirimiphos-ethyl. Detailed protocols, mechanistic insights, and data-driven discussions are presented to aid researchers and professionals in the field of drug development and crop protection.

Core Application: Synthesis of the Organophosphate Insecticide Pirimiphos-ethyl

This compound is a paramount precursor in the industrial synthesis of Pirimiphos-ethyl, a broad-spectrum organophosphate insecticide and acaricide.[1] The synthesis is a two-step process, beginning with the construction of a substituted pyrimidine ring, followed by the introduction of the phosphorothioate moiety.

Part 1: Synthesis of the Pyrimidine Intermediate: 2-(diethylamino)-6-methylpyrimidin-4-ol

The initial and critical step is the formation of the pyrimidine heterocycle through the condensation of 1,1-diethylguanidine with a 1,3-dicarbonyl compound.[3] While ethyl acetoacetate can be used, this protocol will focus on the reaction with acetylacetone.

Reaction Causality: The high basicity of the guanidine nitrogen atoms allows them to act as potent nucleophiles, attacking the carbonyl carbons of acetylacetone. The subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrimidine ring. The hydrochloride salt of 1,1-diethylguanidine is typically used for its stability and ease of handling. A base, such as sodium hydroxide, is required to liberate the free 1,1-diethylguanidine in situ for the reaction to proceed.

Experimental Protocol: Synthesis of 2-(diethylamino)-6-methylpyrimidin-4-ol

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Ratio
This compound1114-39-2151.641.0
Acetylacetone123-54-6100.121.2
Sodium Hydroxide (NaOH)1310-73-240.001.2
Ethanol (Solvent)64-17-546.07-
Hydrochloric Acid (for workup)7647-01-036.46-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mol) in ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.2 mol) in ethanol to the reaction mixture with stirring. This will generate the free base of 1,1-diethylguanidine.

  • Acetylacetone Addition: To the stirred suspension, add acetylacetone (1.2 mol) dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(diethylamino)-6-methylpyrimidin-4-ol.[5]

Expected Yield: Based on analogous syntheses, a yield of approximately 91% can be anticipated.[4]

Part 2: Synthesis of Pirimiphos-ethyl

The second stage of the synthesis involves the reaction of the pyrimidine intermediate with O,O-diethyl phosphorochloridothioate to form the final product, Pirimiphos-ethyl.[3]

Reaction Causality: The hydroxyl group on the pyrimidine ring acts as a nucleophile, attacking the phosphorus atom of the O,O-diethyl phosphorochloridothioate. A base, typically triethylamine, is used to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of Pirimiphos-ethyl

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Ratio
2-(diethylamino)-6-methylpyrimidin-4-ol42487-72-9181.231.0
O,O-Diethyl phosphorochloridothioate2524-04-1188.621.1
Triethylamine (Base)121-44-8101.191.2
Toluene (Solvent)108-88-392.14-

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 2-(diethylamino)-6-methylpyrimidin-4-ol (1.0 mol) in toluene.

  • Base Addition: Add triethylamine (1.2 mol) to the solution.

  • Phosphorochloridothioate Addition: Slowly add O,O-diethyl phosphorochloridothioate (1.1 mol) to the reaction mixture while maintaining the temperature between 30-35 °C.[4]

  • Reaction Conditions: Stir the mixture at this temperature for 2 hours. Monitor the reaction for completion by TLC. The pH of the system should be maintained around 8.[4]

  • Workup and Isolation:

    • After the reaction is complete, wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted starting materials.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the toluene under reduced pressure to obtain the crude Pirimiphos-ethyl oil.

    • Further purification can be achieved by vacuum distillation.

Expected Yield: A yield of approximately 90% for this step can be expected.[4]

Broader Applications and Future Perspectives

While the synthesis of Pirimiphos-ethyl is the most prominent application of this compound, the underlying chemistry of guanidine condensation opens avenues for its use in the synthesis of other agrochemicals.

Guanidinopyrimidine Herbicides

Derivatives of guanidinopyrimidine have shown significant herbicidal activity. The condensation of substituted guanidines with β-dicarbonyl compounds can produce a variety of pyrimidine structures. This suggests that this compound could be a valuable starting material for the discovery of new herbicides with a similar pyrimidine core.

Fungicidal Compounds

Although direct synthesis of commercial fungicides using this compound is not widely documented, the guanidine moiety is present in some fungicidal compounds. Research into novel fungicides could explore the incorporation of the 1,1-diethylguanidine-derived pyrimidine scaffold.

Visualization of Synthetic Pathways

pirimiphos_synthesis cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Phosphorothioate Esterification DEG_HCl 1,1-Diethylguanidine Hydrochloride Pyrimidine_intermediate 2-(diethylamino)-6- methylpyrimidin-4-ol DEG_HCl->Pyrimidine_intermediate:w + Acetylacetone + NaOH Acetylacetone Acetylacetone Acetylacetone->Pyrimidine_intermediate:w NaOH NaOH (Base) NaOH->Pyrimidine_intermediate:w Pirimiphos_ethyl Pirimiphos-ethyl Pyrimidine_intermediate->Pirimiphos_ethyl:w + Phosphorochloridothioate + Triethylamine Phospho_chloride O,O-Diethyl phosphorochloridothioate Phospho_chloride->Pirimiphos_ethyl:w TEA Triethylamine (Base) TEA->Pirimiphos_ethyl:w

Caption: Synthetic pathway of Pirimiphos-ethyl from this compound.

Conclusion

This compound is a versatile and economically important intermediate in the agrochemical industry. Its primary application in the synthesis of Pirimiphos-ethyl showcases the power of guanidine chemistry in constructing the core heterocyclic structures of potent pesticides. The detailed protocols provided herein offer a practical guide for researchers and development professionals. Further exploration of the reactivity of this compound with a wider range of dicarbonyl compounds and other electrophiles holds the potential for the discovery of novel agrochemicals with diverse biological activities.

References

Application Notes & Protocols: A Technical Guide to Guanidine Derivatives as Probes for Neural Signaling Pathways via Voltage-Gated Potassium Channel Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial topic for this guide was "1,1-Diethylguanidine hydrochloride for studying neural signaling pathways" with a focus on its role as a Kv7/KCNQ potassium channel activator. However, a comprehensive review of the scientific literature reveals that guanidine and its derivatives are well-characterized as inhibitors of voltage-gated potassium (Kv) channels, not activators.[1][2] There is currently no available scientific evidence to support the use of this compound as a Kv7 channel activator.

To ensure scientific accuracy and provide a valuable resource, this guide has been expertly curated to focus on the established role of guanidine compounds as Kv channel inhibitors. This pivot allows us to present a technically sound and experimentally relevant guide for researchers, scientists, and drug development professionals interested in utilizing this class of molecules to probe neural signaling pathways.

Introduction: The Critical Role of Voltage-Gated Potassium (Kv) Channels in Neuronal Function

Voltage-gated potassium (Kv) channels are a diverse family of ion channels crucial for regulating neuronal excitability. By controlling the efflux of potassium ions (K⁺) across the cell membrane, they shape the action potential waveform, set the resting membrane potential, and modulate neurotransmitter release.[3][4] The Kv7 (KCNQ) subfamily, for instance, gives rise to the M-current, a sub-threshold potassium current that acts as a powerful brake on repetitive firing in neurons.[5] Pharmacological modulation of Kv channels, therefore, offers a potent tool for dissecting neural circuits and has significant therapeutic potential for neurological disorders.[4][6]

While much research has focused on Kv channel activators (openers) for conditions of hyperexcitability like epilepsy,[7][8][9] channel inhibitors (blockers) are equally valuable as research tools. By selectively blocking specific Kv channels, researchers can investigate the physiological roles of these channels in various neural processes. Guanidine and its derivatives have a long history in neuroscience as compounds that enhance neurotransmitter release, an effect mediated by their inhibition of presynaptic Kv channels.[1][2]

Mechanism of Action: Guanidine Derivatives as Kv Channel Inhibitors

Guanidine compounds do not activate but rather inhibit Kv channels. Their primary mechanism of action is the physical blockade of the ion conduction pore.

  • Pore Occlusion: Guanidinium ions, being positively charged, are drawn into the intracellular vestibule of the Kv channel pore. They bind within the pore, physically obstructing the pathway for potassium ions and thereby inhibiting the flow of current.[1][2]

  • Stabilization of the Closed State: Beyond simple pore plugging, evidence suggests that guanidines can interact with hydrophobic residues within the pore's subunit interface. This interaction can stabilize a closed conformation of the channel, further contributing to the inhibition of channel activity.[1][2]

This inhibitory action on presynaptic Kv channels leads to a broadening of the action potential. The prolonged depolarization at the nerve terminal keeps voltage-gated calcium channels open for a longer duration, leading to increased calcium influx and, consequently, enhanced neurotransmitter release.

cluster_0 Presynaptic Terminal AP Action Potential Arrives Depol Membrane Depolarization AP->Depol VGCC Voltage-Gated Ca²⁺ Channels Open Depol->VGCC Kv_Channel Presynaptic Kv Channel Depol->Kv_Channel Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Block Channel Blockade Kv_Channel->Block Guanidine Guanidine Derivative Guanidine->Block Repol Delayed Repolarization (Action Potential Broadening) Block->Repol Repol->VGCC

Mechanism of Guanidine-Induced Neurotransmitter Release.

Experimental Protocols

Electrophysiological Characterization using Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of ion channel modulators on neuronal activity.[10][11][12][13] This protocol outlines the steps to assess the inhibitory effect of a guanidine derivative on Kv channels in cultured neurons.

Objective: To determine the potency (IC₅₀) and mechanism of inhibition of a guanidine derivative on endogenous voltage-gated potassium currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • Patch-clamp rig (microscope, amplifier, digitizer, micromanipulator)

  • Borosilicate glass capillaries

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Guanidine derivative stock solution (e.g., 100 mM Guanidine Hydrochloride in water)

Procedure:

  • Preparation:

    • Prepare and filter all solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

    • Plate cultured neurons on coverslips suitable for microscopy.

    • Mount the coverslip in the recording chamber and perfuse with extracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Fire-polish the pipette tip and fill with intracellular solution.

    • Approach a neuron under visual control and apply positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward potassium currents.

    • Record baseline currents for several minutes to ensure stability.

  • Compound Application:

    • Prepare a series of dilutions of the guanidine derivative in the extracellular solution (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

    • Perfuse the recording chamber with increasing concentrations of the compound, allowing the current to reach a steady-state at each concentration.

    • Record the potassium currents at each concentration using the same voltage protocol.

    • After the highest concentration, perform a washout by perfusing with the control extracellular solution.

  • Data Analysis:

    • Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the compound concentration.

    • Fit the data with a Hill equation to determine the IC₅₀ value.

cluster_workflow Patch-Clamp Workflow for Kv Channel Inhibitor start Prepare Neurons & Solutions pull_pipette Pull & Fill Patch Pipette start->pull_pipette obtain_seal Form Gigaseal on Neuron pull_pipette->obtain_seal whole_cell Establish Whole-Cell Mode obtain_seal->whole_cell record_baseline Record Baseline Kv Currents whole_cell->record_baseline apply_compound Apply Guanidine (Increasing Conc.) record_baseline->apply_compound record_effect Record Currents at Each Conc. apply_compound->record_effect record_effect->apply_compound Next Conc. washout Washout Compound record_effect->washout Final Conc. analyze Analyze Data (IC₅₀ Determination) washout->analyze

Experimental Workflow for Electrophysiological Analysis.
Neurotransmitter Release Assay

The effect of Kv channel blockade on neurotransmitter release can be indirectly measured by recording postsynaptic currents.

Objective: To determine if a guanidine derivative enhances synaptic transmission by blocking presynaptic Kv channels.

Procedure:

  • Prepare a co-culture of synaptically coupled neurons or use acute brain slices.

  • Perform a whole-cell patch-clamp recording from a postsynaptic neuron.

  • Electrically stimulate the presynaptic neuron (or afferent fibers in a slice) to evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

  • Record baseline PSCs for several minutes.

  • Apply the guanidine derivative to the bath.

  • Continue to stimulate the presynaptic neuron and record the PSCs.

  • An increase in the amplitude of the PSCs in the presence of the guanidine derivative suggests an enhancement of neurotransmitter release, consistent with presynaptic Kv channel blockade.[3]

Quantitative Data Summary

Compound ClassTargetTypical EffectPotency Range
Guanidine Derivatives Voltage-Gated K⁺ Channels (Kv)Inhibition / BlockadeµM to mM[1][2]
Tetraethylammonium (TEA) Non-specific Kv ChannelsPore BlockadeµM to mM[3][14]
4-Aminopyridine (4-AP) Broad-spectrum Kv ChannelsPore BlockadeµM to mM[3]

Safety and Handling

While specific toxicological data for this compound is limited, data for related guanidine compounds should be considered for safe handling.

  • Hazards: Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation. This compound is classified as causing skin irritation and serious eye damage.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling guanidine derivatives.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

Foundational In Vivo Evaluation of 1,1-Diethylguanidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed experimental framework for the initial in vivo characterization of 1,1-Diethylguanidine hydrochloride, a small molecule with potential therapeutic applications. Given the limited publicly available data on its biological activity, this protocol prioritizes the establishment of a foundational safety and pharmacokinetic profile, which is a mandatory prerequisite for any subsequent efficacy studies. The protocols outlined herein are designed based on established international guidelines for preclinical drug development, ensuring scientific rigor, ethical conduct, and data integrity. We will detail a systematic approach for a dose-range finding (DRF) study to determine the maximum tolerated dose (MTD) and a preliminary pharmacokinetic (PK) study to understand the compound's behavior in a rodent model. This guide emphasizes the causality behind experimental choices, providing a robust, self-validating system for generating reliable preliminary data.

Introduction and Scientific Rationale

The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous natural products and approved therapeutic agents.[1][2] Its ability to form strong hydrogen bonds and interact with biological macromolecules like DNA makes it a versatile pharmacophore.[1] Guanidine-containing compounds have demonstrated a wide spectrum of biological activities, including antidiabetic, antimicrobial, and anticancer effects.[1][3][4] this compound is a synthetic small molecule featuring this key functional group.[5] However, a thorough review of the scientific literature reveals a scarcity of in vivo data, making it imperative to conduct foundational studies before exploring its therapeutic potential.

The primary objective of this initial in vivo phase is not to demonstrate efficacy, but to establish a safety window and understand the compound's disposition in a living organism.[6][7] This is achieved through two sequential studies:

  • Dose-Range Finding (DRF) / Acute Toxicity Study: This initial step is critical for identifying the maximum tolerated dose (MTD), defined as the highest dose that does not cause unacceptable adverse effects.[7][8] It provides essential information on the dose-response relationship for toxicity and informs dose selection for subsequent, longer-term studies.[6][8]

  • Preliminary Pharmacokinetic (PK) Study: This study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][10] Understanding the PK profile is crucial for designing effective dosing regimens in future efficacy and toxicology studies.[9]

This structured approach is aligned with international regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD), which emphasize a stepwise evaluation of new chemical entities.[11][12][13]

Ethical Considerations in Animal Research

All experiments involving animals must be conducted in strict adherence to ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[14][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount.[16]

  • Replacement: Utilizing non-animal methods where possible. At this stage of in vivo testing, replacement is not fully possible, but prior in vitro data should be used to guide study design.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid and reproducible data.[15] The study designs proposed here, such as the OECD Acute Toxic Class Method, are specifically designed to minimize animal use.[11][17]

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[14][16] This includes using appropriate handling techniques, providing adequate housing and husbandry, and defining humane endpoints.

Researchers must be thoroughly trained in the specific procedures and in the ethical handling of the animal species used.[15]

Pre-Protocol Checklist: Compound and Formulation

Before initiating any in vivo work, the following must be established:

ParameterRequirementRationale
Compound Identity & Purity Verified by analytical methods (e.g., NMR, LC-MS, elemental analysis). Purity should be >95%.Ensures that observed effects are due to the test compound and not impurities.
Solubility Determine solubility in potential vehicle solutions (e.g., water, saline, 0.5% methylcellulose).Essential for preparing a homogenous and stable dosing formulation. The vehicle chosen should be non-toxic.
Formulation Stability Confirm the stability of the dosing solution for the duration of the study.Guarantees that the administered dose remains accurate and consistent.
Bioanalytical Method A validated method (e.g., LC-MS/MS) for quantifying 1,1-Diethylguanidine HCl in plasma must be available.A prerequisite for the pharmacokinetic study. The method must be validated for selectivity, accuracy, precision, and stability according to FDA guidelines.[18][19][20]

Experimental Protocol: Dose-Range Finding (DRF) and Acute Toxicity

This protocol is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).[11][17] This method uses a stepwise procedure with a small number of animals per step.

Objective

To determine the acute oral toxicity of this compound and to identify the Maximum Tolerated Dose (MTD).

Materials
  • This compound

  • Vehicle (e.g., sterile water for injection or 0.9% saline)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), single-sex (typically female, as they are often slightly more sensitive).[21]

  • Standard laboratory animal caging and diet.

  • Oral gavage needles.

  • Calibrated balance.

Experimental Workflow

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Escalation Logic cluster_post Post-Dosing Monitoring A Acclimatize Animals (≥5 days) C Randomize Animals into Groups A->C B Prepare Dosing Formulations E Dose Group 1 (n=3) Administer single oral dose B->E C->E D Select Starting Dose (e.g., 300 mg/kg) D->E F Observe for 24h (Mortality & Clinical Signs) E->F G Decision Point F->G H Outcome: 0-1 Deaths G->H If 0-1 deaths I Outcome: ≥2 Deaths G->I If ≥2 deaths J Increase Dose (e.g., 2000 mg/kg) Dose New Group (n=3) H->J K Stop Escalation Test Lower Dose (e.g., 50 mg/kg) I->K L Stop Study Confirm Toxicity I->L J->F Re-evaluate M Continue Observation (14 days) Record Body Weight, Clinical Signs K->F Re-evaluate N Terminal Necropsy Collect Tissues for Histopathology M->N

Caption: Workflow for the Dose-Range Finding Study.

Step-by-Step Methodology
  • Animal Acclimatization: Acclimate animals to the housing facility for at least 5 days prior to dosing.[22]

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing, ensuring access to water.[23]

  • Dose Preparation: Prepare a fresh solution or suspension of this compound in the selected vehicle. The concentration should be calculated to administer a dose volume that does not exceed 1 mL/100g body weight for aqueous solutions.[17]

  • Initial Dosing:

    • Weigh each animal and calculate the individual dose volume.

    • Administer a single oral dose by gavage.

    • A starting dose of 300 mg/kg is often chosen in the absence of prior data.[23] Other fixed dose levels are 5, 50, and 2000 mg/kg.[23]

  • Observation (Short-term): Observe animals continuously for the first 30 minutes, periodically for the next 4 hours, and then daily.[23] Pay close attention to signs of toxicity such as tremors, convulsions, salivation, diarrhea, lethargy, and changes in skin, fur, and eyes.[23]

  • Dose Adjustment Logic (Stepwise Procedure):

    • The outcome of the first group of animals determines the dose for the next group.

    • If 0 or 1 animal dies: The next group is dosed at the next higher fixed dose level (e.g., 2000 mg/kg).[11]

    • If 2 or 3 animals die: The study is stopped, and the toxicity is confirmed. A lower dose may be tested to refine the MTD.[11][21]

  • Observation (Long-term): All surviving animals are observed for a total of 14 days.[11] Body weight should be recorded on days 1, 7, and 14.

  • Humane Endpoints: Animals found in a moribund condition or showing severe and enduring signs of distress should be humanely euthanized.[23]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy should be performed on all animals (including those that died during the study) to identify any treatment-related macroscopic changes in organs and tissues.

Data Analysis

The primary endpoint is the determination of the MTD. This is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs of toxicity. Statistical analysis of dose-response relationships can be performed using appropriate models.[24][25][26]

Experimental Protocol: Preliminary Pharmacokinetics (PK)

Objective

To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound following a single oral administration in rodents.

Materials
  • Materials as listed in section 4.2.

  • Anticoagulant tubes (e.g., K2-EDTA) for blood collection.

  • Micro-sampling equipment (e.g., capillaries, lancets).[27]

  • Centrifuge for plasma separation.

  • Validated bioanalytical method (LC-MS/MS).

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis A Acclimatize Animals C Assign Animals to Time Points A->C B Prepare Dosing Formulation D Administer Single Oral Dose (Dose ≤ MTD from DRF study) B->D C->D E Collect Blood Samples (Serial or Terminal) D->E F Time Points: Pre-dose, 5, 15, 30 min 1, 2, 4, 8, 24 h E->F G Process Blood to Plasma E->G H Store Plasma at -80°C G->H I Quantify Drug Concentration (Validated LC-MS/MS) H->I J Plot Plasma Concentration vs. Time I->J K Calculate PK Parameters (NCA or Compartmental Modeling) J->K

References

Application Notes & Protocols: Investigating the Immunomodulatory Properties of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1,1-Diethylguanidine hydrochloride in studying immune responses. While direct literature on the immunological effects of this compound is sparse, its guanidinium group suggests a potential role as a modulator of ATP-sensitive potassium (KATP) channels. This guide is structured to empower researchers to investigate this hypothesis, focusing on the modulation of the NLRP3 inflammasome and cytokine production. We present the scientific rationale, detailed experimental protocols, and data interpretation strategies to explore the immunomodulatory capacity of this compound.

Introduction: The Untapped Potential of this compound in Immunology

This compound is a small organic compound featuring a guanidinium group.[1] While its direct immunological functions are not well-documented, the guanidinium moiety is a common structural feature in compounds that modulate ion channels. Of particular interest to immunologists is the potential for this compound to act on ATP-sensitive potassium (KATP) channels.

KATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity.[2][3][4] These channels are expressed in various immune cells and play a significant role in regulating inflammatory responses.[5] Specifically, the efflux of potassium ions (K+) through KATP channels is a critical negative regulator of the NLRP3 inflammasome, a multiprotein complex that drives the production of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[6][7]

This document puts forth the hypothesis that this compound, by acting as a KATP channel opener, can modulate immune responses through the suppression of NLRP3 inflammasome activation. We provide a detailed roadmap for researchers to test this hypothesis, from initial cell-based assays to more complex cytokine profiling.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

We hypothesize that this compound promotes the opening of KATP channels on immune cells, such as macrophages. This leads to an efflux of intracellular potassium, which in turn inhibits the assembly and activation of the NLRP3 inflammasome. This proposed mechanism is depicted in the signaling pathway diagram below.

Proposed_Mechanism_of_Action DEG 1,1-Diethylguanidine hydrochloride KATP KATP Channel DEG->KATP Opens K_efflux K+ Efflux KATP->K_efflux Mediates NLRP3_inhibition NLRP3 Inflammasome Inhibition K_efflux->NLRP3_inhibition Leads to Casp1_active Active Caspase-1 NLRP3_inhibition->Casp1_active Prevents activation of Casp1_inactive Pro-Caspase-1 IL1b_active Mature IL-1β Casp1_active->IL1b_active Cleaves IL1b_inactive Pro-IL-1β IL1b_secretion IL-1β Secretion (Reduced) IL1b_active->IL1b_secretion caption Hypothesized signaling pathway of this compound. NLRP3_Activation_Workflow cluster_assays Downstream Assays start Seed Macrophages in 96-well plate prime Prime with LPS (1 µg/mL, 3-4h) start->prime treat Pre-treat with 1,1-Diethylguanidine HCl (Dose-response, 1h) prime->treat activate Activate with Nigericin or ATP (30-60 min) treat->activate collect Collect Supernatant and Lyse Cells activate->collect elisa IL-1β ELISA on Supernatant collect->elisa caspase Caspase-1 Activity Assay on Cell Lysate collect->caspase caption Workflow for assessing NLRP3 inflammasome activation.

References

Definitive Guide to the Analytical Determination of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative and qualitative analysis of 1,1-Diethylguanidine hydrochloride (DEG-HCl). As a compound of interest in pharmaceutical development and chemical synthesis, its accurate detection is critical for process control, impurity profiling, and stability studies. This document outlines multiple analytical strategies, including direct and derivatization-based approaches, to suit a variety of laboratory capabilities and analytical requirements. We delve into the causality behind methodological choices, offering field-proven insights into method development and validation. Protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography (IC) are presented in detail.

Introduction and Analytical Rationale

This compound (CAS: 1114-39-2) is a substituted guanidine derivative.[1][2] Guanidines are highly basic, polar organic compounds that play various roles in biological and chemical systems. The accurate quantification of DEG-HCl is essential when it is used as a synthetic intermediate or when it arises as a potential impurity or degradation product in active pharmaceutical ingredients (APIs).

The primary analytical challenges associated with guanidines are their high polarity, which makes them difficult to retain on traditional reversed-phase chromatography columns, and their lack of a strong native chromophore, which limits the sensitivity of UV-based detection methods.[3] Therefore, analytical strategies must be chosen to overcome these specific challenges. This guide provides a multi-faceted approach, enabling researchers to select the most appropriate method based on required sensitivity, sample matrix complexity, and available instrumentation.[4]

Chemical Properties of this compound:

  • Molecular Formula: C₅H₁₄ClN₃[1]

  • Molecular Weight: 151.64 g/mol [1]

  • Structure:

    alt text

    (Image Source: PubChem CID 70686)

The selection of an analytical method is a critical decision driven by the specific research question. The following diagram illustrates a logical workflow for choosing the most suitable technique.

Method_Selection_Workflow Start Define Analytical Goal (e.g., Trace Impurity, Assay, etc.) Req_Sensitivity Is high sensitivity required? (e.g., <1 ppm) Start->Req_Sensitivity Matrix_Complexity Is the sample matrix complex? (e.g., biological fluids, API) Req_Sensitivity->Matrix_Complexity No LC_MSMS LC-MS/MS (Highest Sensitivity & Selectivity) Req_Sensitivity->LC_MSMS Yes Derivatization_Option Is derivatization feasible/desirable? Matrix_Complexity->Derivatization_Option No Matrix_Complexity->LC_MSMS Yes GC_MS GC-MS with Derivatization (High Sensitivity, for Volatilizable Derivatives) Derivatization_Option->GC_MS Yes IC_Conductivity Ion Chromatography (IC) (Direct Analysis, No Derivatization) Derivatization_Option->IC_Conductivity No HPLC_UV HPLC-UV with Derivatization (Good Sensitivity, Common Equipment) Derivatization_Option->HPLC_UV Yes LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Stock Prepare 1 mg/mL Stock of DEG-HCl in Methanol Prep_Cal Serially Dilute Stock to Create Calibration Curve (e.g., 0.1 - 100 ng/mL) Prep_Stock->Prep_Cal Inject Inject onto HILIC Column Prep_Cal->Inject Prep_Sample Dissolve/Dilute Sample in Diluent (ACN:H2O) Prep_Sample->Inject Separate Gradient Elution Inject->Separate Ionize Ionize with ESI+ Separate->Ionize Detect Detect with Tandem MS (MRM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Cal_Curve Generate Calibration Curve (Area vs. Concentration) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

References

Synthesis of Pirimiphos-Ethyl: A Detailed Application Note on the Utility of 1,1-Diethylguanidine Hydrochloride as a Key Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pirimiphos-ethyl, chemically known as O-(2-diethylamino-6-methyl-4-pyrimidinyl) O,O-diethyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1] Its efficacy stems from the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects.[1] The synthesis of this complex molecule relies on the strategic construction of its core pyrimidine ring, a process in which 1,1-diethylguanidine hydrochloride serves as an essential building block. This application note provides a comprehensive guide for researchers and chemists, detailing the synthesis of Pirimiphos-ethyl with a focus on the pivotal role of this compound. We will explore the mechanistic underpinnings of the synthetic pathway and provide a detailed, step-by-step protocol for its laboratory-scale preparation.

The Synthetic Pathway: A Two-Step Approach

The industrial synthesis of Pirimiphos-ethyl is an elegant two-step process.[1][2] The initial and most critical step is the formation of the pyrimidine heterocycle, followed by the introduction of the phosphorothioate moiety.

  • Step 1: Pyrimidine Ring Formation. This step involves the condensation of 1,1-diethylguanidine (liberated from its hydrochloride salt) with a β-dicarbonyl compound, typically ethyl acetoacetate or acetylacetone.[1][3] This reaction, a variation of the classical Pinner synthesis, forms the substituted pyrimidine ring, yielding the key intermediate, 2-(diethylamino)-6-methylpyrimidin-4-ol.[4] The guanidine group provides the N-C-N backbone of the pyrimidine ring.

  • Step 2: Phosphorothioation. The hydroxyl group of the newly formed pyrimidine intermediate is then reacted with O,O-diethyl phosphorochloridothioate.[1][5] This reaction, carried out in the presence of a base, results in the formation of the phosphorothioate ester linkage, yielding the final product, Pirimiphos-ethyl.[1]

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a streamlined process from readily available starting materials to the final active ingredient.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1,1-Diethylguanidine HCl 1,1-Diethylguanidine HCl Step1 Step 1: Condensation (Pyrimidine Ring Formation) 1,1-Diethylguanidine HCl->Step1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Step1 O,O-Diethyl phosphorochloridothioate O,O-Diethyl phosphorochloridothioate Step2 Step 2: Phosphorothioation (Esterification) O,O-Diethyl phosphorochloridothioate->Step2 2-(diethylamino)-6-methylpyrimidin-4-ol 2-(diethylamino)-6-methylpyrimidin-4-ol Step1->2-(diethylamino)-6-methylpyrimidin-4-ol Intermediate Pirimiphos_ethyl Pirimiphos-ethyl Step2->Pirimiphos_ethyl 2-(diethylamino)-6-methylpyrimidin-4-ol->Step2 Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Intermediate Product Guanidine 1,1-Diethylguanidine Nucleophilic_Attack Nucleophilic Attack Guanidine->Nucleophilic_Attack Dicarbonyl Ethyl Acetoacetate Dicarbonyl->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Forms acyclic intermediate Dehydration Dehydration Intramolecular_Cyclization->Dehydration Forms cyclic intermediate Pyrimidine_Intermediate 2-(diethylamino)-6-methylpyrimidin-4-ol Dehydration->Pyrimidine_Intermediate Aromatization

References

Determining the Potency of 1,1-Diethylguanidine Hydrochloride as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in pharmacology and biochemistry.

Abstract: Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, from vasodilation to neurotransmission and immune responses.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NO production is implicated in various pathological conditions, making NOS isoforms (nNOS, eNOS, and iNOS) significant therapeutic targets.[1][2] This document provides a comprehensive guide for determining the inhibitory potency of 1,1-Diethylguanidine hydrochloride on NOS activity by establishing a detailed dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The protocols herein are designed to be robust and reproducible, grounding methodologies in established biochemical principles.

Introduction: The Significance of NOS Inhibition

Nitric oxide synthases are complex enzymes that catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline.[3] The three primary isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are distinct in their localization and regulation.[1] While constitutive eNOS and nNOS produce low levels of NO for signaling, iNOS can be expressed in response to inflammatory stimuli, leading to high, sustained levels of NO.[1] Consequently, selective or non-selective inhibition of these isoforms is a key strategy in drug discovery for conditions ranging from neurodegenerative diseases to inflammatory disorders.[2][4]

Guanidine derivatives, such as aminoguanidine, are a well-known class of NOS inhibitors.[5][6] 1,1-Diethylguanidine, a related compound, is investigated here for its potential to modulate NOS activity. A dose-response curve is the fundamental tool to quantify the relationship between the concentration of an inhibitor and the biological response.[7][8] From this curve, the IC50 value is derived, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][9][10] This value is a critical measure of the inhibitor's potency.

This guide will detail the use of the Griess assay, a common and reliable colorimetric method for the indirect measurement of NO production, to assess NOS inhibition by this compound.[11][12] The assay quantifies nitrite (NO₂⁻), a stable and measurable product of NO oxidation in aqueous solutions.[11][12]

Mechanism of Action & Experimental Rationale

The Catalytic Cycle of NOS and Inhibition by Guanidines:

Nitric oxide synthase utilizes L-arginine as its substrate. Guanidine-based compounds, including 1,1-Diethylguanidine, are structural analogs of L-arginine. This structural similarity allows them to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of L-arginine.[2] While some guanidines can be mechanism-based inactivators, related compounds like 1,1-dimethylguanidine have been shown to be reversible inhibitors.[13] This protocol is designed to determine the IC50, which is a measure of potency applicable to reversible inhibition.[9]

The Griess Assay: A Proxy for NO Production:

Direct measurement of the NO radical is challenging due to its short half-life. The Griess assay provides a convenient alternative by measuring nitrite concentration.[11][14] The assay involves a two-step diazotization reaction:

  • Nitrite reacts with sulfanilamide in an acidic environment to form a diazonium salt.

  • This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, purple-colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.[11]

The intensity of the color is directly proportional to the nitrite concentration, and thus to the NO produced by NOS.

Materials and Reagents

ReagentSupplierCatalog No.Storage
This compoundMajor Suppliere.g., 1114-39-2Room Temperature
Recombinant NOS enzyme (e.g., iNOS)Commercial SourceVaries-80°C
L-ArginineSigma-AldrichA5006Room Temperature
NADPH Tetrasodium SaltSigma-AldrichN7505-20°C
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)Sigma-AldrichT4425-20°C (Protect from light)
CalmodulinSigma-AldrichC4874-20°C
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temperature
HEPES BufferSigma-AldrichH3375Room Temperature
Griess Reagent SystemPromegaG29304°C (Protect from light)
96-well microtiter plates, clearVWR62409-068Room Temperature

Note: The specific isoform of NOS used (iNOS, nNOS, or eNOS) will influence the results and should be chosen based on the research objectives. This protocol is written for a generic NOS isoform but can be adapted.

Experimental Workflow & Protocols

The overall process involves preparing the inhibitor dilutions, setting up the enzymatic reaction, quenching the reaction, and then detecting the product (nitrite) using the Griess assay.

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_detection Phase 3: Detection & Analysis cluster_analysis Phase 4: Data Analysis prep_inhibitor Prepare Serial Dilutions of 1,1-Diethylguanidine HCl prep_enzyme Prepare NOS Reaction Mix (Enzyme, Substrate, Cofactors) setup_rxn Incubate Inhibitor with Reaction Mix prep_enzyme->setup_rxn Combine incubation Incubate at 37°C (e.g., 60 min) setup_rxn->incubation add_griess Add Griess Reagents incubation->add_griess Stop Reaction color_dev Incubate at RT (Color Development) add_griess->color_dev read_abs Read Absorbance (540 nm) color_dev->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of a NOS inhibitor.

Protocol 1: Preparation of Reagents and Solutions
  • NOS Assay Buffer (50 mM HEPES, pH 7.4): Prepare 500 mL of 50 mM HEPES buffer and adjust the pH to 7.4 with NaOH. Filter sterilize and store at 4°C.

  • This compound Stock Solution (100 mM): Based on its molecular weight (151.64 g/mol ), dissolve 15.16 mg of this compound in 1 mL of ultrapure water.[15]

  • L-Arginine Stock (10 mM): Dissolve 17.42 mg of L-Arginine in 10 mL of NOS Assay Buffer.

  • Cofactor Mix (10X): Prepare a concentrated mix of cofactors in NOS Assay Buffer. The final concentrations in the reaction should be approximately:

    • 10 mM NADPH

    • 100 µM BH4

    • 20 mM CaCl₂

    • 100 µg/mL Calmodulin

    • Note: Prepare this mix fresh and keep it on ice, protected from light.

Protocol 2: NOS Inhibition Assay
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 100 mM this compound stock solution to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, starting from 10 mM down to sub-micromolar concentrations. The final concentration in the assay will be 1/5th of this.

  • Set up the Reaction Plate: In a 96-well plate, add the following components in duplicate or triplicate:

Well TypeVolume (µL)Component
Test Wells 101,1-Diethylguanidine HCl dilution
Positive Control 10Assay Buffer (or vehicle)
Negative Control 10Known NOS inhibitor (e.g., L-NAME)
Blank (No Enzyme) 10Assay Buffer
  • Prepare the Reaction Master Mix: Prepare a master mix for the number of wells required. For each 50 µL reaction:

ComponentVolume (µL)Final Concentration
NOS Assay Buffer20-
10X Cofactor Mix51X
10 mM L-Arginine51 mM
NOS Enzyme10~0.1 U/mL*
Total Volume 40 -
  • Initiate the Reaction: Add 40 µL of the Reaction Master Mix to each well (except the blank wells, to which a mix without enzyme is added). The total reaction volume is now 50 µL.

  • Incubation: Mix the plate gently on a shaker for 30 seconds. Incubate the plate at 37°C for 60 minutes.[16]

Protocol 3: Nitrite Detection (Griess Assay)
  • Add Griess Reagents: Following the 60-minute incubation, add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well.

  • Incubate: Incubate for 10 minutes at room temperature, protected from light.[3]

  • Add NED Solution: Add 50 µL of NED solution (Griess Reagent II) to each well.

  • Final Incubation: Incubate for another 10 minutes at room temperature, protected from light, to allow for color development.[3]

  • Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis and Interpretation

Step 1: Calculate Percent Inhibition

The activity of the enzyme is proportional to the absorbance measured. First, correct the absorbance values by subtracting the average absorbance of the blank wells.

  • A_corrected = A_sample - A_blank

Then, calculate the percent inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (A_inhibitor / A_positive_control)] * 100

Where:

  • A_inhibitor is the corrected absorbance of the test well.

  • A_positive_control is the corrected absorbance of the well with no inhibitor.

Step 2: Plot the Dose-Response Curve

Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[9] The resulting plot should be a sigmoidal curve.

Step 3: Determine the IC50 Value

The IC50 is the concentration of the inhibitor that produces 50% inhibition. This value can be determined by performing a non-linear regression analysis (e.g., four-parameter logistic fit) on the dose-response curve using software like GraphPad Prism, Origin, or R.[7][8] The software will calculate the precise IC50 value from the curve's inflection point.

dose_response n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 n8 n7->n8 n9 n8->n9 n10 n9->n10 xaxis xlabel yaxis ylabel ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point

Caption: A typical sigmoidal dose-response curve used for IC50 determination.

Trustworthiness and Validation

  • Controls: The inclusion of positive (no inhibitor) and negative (known inhibitor) controls is essential to validate the assay's performance. The blank control corrects for background absorbance.

  • Linear Range: Ensure that the enzyme concentration and incubation time result in a reaction rate that is linear over the course of the assay. This can be validated by running a time-course experiment.

  • Substrate Concentration: The measured IC50 value can be influenced by the substrate concentration.[8][9] It is crucial to keep the L-arginine concentration constant across all experiments when comparing different inhibitors. For competitive inhibitors, the IC50 will increase as the substrate concentration increases.

  • Replicates: Performing the assay in at least triplicate for each concentration will increase the statistical significance of the results and provide error bars for the dose-response curve.

Conclusion

This application note provides a detailed, step-by-step protocol for determining the dose-response curve and IC50 value of this compound as a NOS inhibitor. By adhering to the principles of sound experimental design, including appropriate controls and data analysis, researchers can reliably quantify the inhibitory potency of this and other novel compounds. This information is fundamental for the preclinical evaluation of potential therapeutic agents targeting the nitric oxide signaling pathway.

References

Application Note: A Comprehensive Guide to the Preparation of 1,1-Diethylguanidine Hydrochloride Stock Solutions for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol and technical insights for the preparation, handling, and storage of stock solutions of 1,1-Diethylguanidine hydrochloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document emphasizes safety, scientific accuracy, and practical application.

Introduction: The Synthetic Utility of this compound

This compound (CAS No. 1114-39-2) is a guanidine derivative that serves as a valuable intermediate in various synthetic applications. Its utility is most pronounced in the agrochemical sector, where it is a precursor for pesticides.[1] In the realm of pharmaceutical research and drug development, substituted guanidines are of significant interest due to their diverse biological activities. The hydrochloride salt form of 1,1-Diethylguanidine enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

This application note provides a robust framework for the preparation of stock solutions of this compound, ensuring reproducibility and safety in your experimental workflows.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueSource
CAS Number 1114-39-2[2][3]
Molecular Formula C₅H₁₄ClN₃[2][3]
Molecular Weight 151.64 g/mol [2][3]
Appearance White to off-white crystalline powderGeneral knowledge
IUPAC Name 1,1-diethylguanidine;hydrochloride[2][3]

Safety and Handling: A Self-Validating System of Precaution

This compound is a hazardous substance that requires careful handling to mitigate risks. The following safety protocols are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2]

3.1. Hazard Identification and GHS Classification

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]

3.2. Personal Protective Equipment (PPE) and Engineering Controls

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use nitrile or neoprene gloves and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is recommended.

3.3. First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Experimental Protocol: Preparation of a 1 M this compound Aqueous Stock Solution

This protocol provides a step-by-step methodology for preparing a 1 M stock solution of this compound in water. The causality behind each step is explained to ensure a deep understanding of the process.

4.1. Materials and Equipment

  • This compound (solid)

  • Deionized or distilled water

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size, e.g., 10 mL, 50 mL, 100 mL)

  • Magnetic stirrer and stir bar

  • Beaker

  • Personal Protective Equipment (see Section 3.2)

4.2. Step-by-Step Procedure

  • Don appropriate PPE and ensure you are working in a chemical fume hood.

  • Calculate the required mass of this compound. For example, to prepare 50 mL of a 1 M solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.050 L x 151.64 g/mol = 7.582 g

  • Accurately weigh the calculated mass of this compound using an analytical balance.

  • Transfer the solid to a beaker containing approximately 80% of the final desired volume of deionized water (e.g., 40 mL for a 50 mL final volume).

  • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle heating (30-40°C) may be applied to aid dissolution if necessary, though it is often soluble in water at room temperature.

  • Quantitatively transfer the solution to a 50 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Bring the solution to the final volume with deionized water. The bottom of the meniscus should align with the calibration mark on the volumetric flask.

  • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a clearly labeled, airtight storage bottle. The label should include the name of the compound, concentration, solvent, date of preparation, and your initials.

4.3. Workflow Diagram

Stock_Solution_Preparation A Step 1: Don PPE & Work in Fume Hood B Step 2: Calculate Required Mass A->B Safety First C Step 3: Weigh Compound B->C Precision D Step 4: Dissolve in ~80% Solvent C->D Solubilization E Step 5: Quantitatively Transfer to Volumetric Flask D->E Accuracy F Step 6: Add Solvent to Final Volume E->F Final Concentration G Step 7: Homogenize Solution F->G Uniformity H Step 8: Transfer to Labeled Storage Bottle G->H Proper Storage

References

Troubleshooting & Optimization

troubleshooting 1,1-Diethylguanidine hydrochloride experiment variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Diethylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common sources of experimental variability. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs): Core Compound Handling

This section addresses the most common initial questions regarding the storage, handling, and preparation of this compound solutions. Proper practices in these initial steps are fundamental to preventing downstream experimental variability.

Q1: How should I properly store and handle this compound upon receipt?

A1: Proper storage is critical to maintaining the integrity of the compound. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]

  • Immediate Action: Upon receipt, inspect the container seal. If the seal is compromised, the compound may have already been exposed to moisture.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperatures are generally between 10°C and 25°C.[3] For long-term storage, consider placing the container inside a desiccator with a suitable drying agent.

  • Handling: When weighing and handling the compound, do so in a controlled environment with low humidity, such as a glove box with an inert atmosphere (e.g., nitrogen or argon), if possible. Avoid leaving the container open to the ambient atmosphere for extended periods. Always use clean, dry spatulas and weighing vessels.

Q2: What are the best solvents for dissolving this compound, and are there any I should avoid?

A2: The choice of solvent is crucial and depends on your experimental needs. As a hydrochloride salt, this compound exhibits good solubility in polar solvents.

  • Recommended Solvents: Polar solvents such as deionized water, ethanol, and DMSO are generally effective for dissolving guanidine salts.[5][6] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

  • Solvents to Use with Caution: While soluble in protic solvents like water and alcohols, be aware that the presence of water can facilitate hydrolysis, especially over time or at elevated temperatures.[7] This degradation can be a significant source of experimental variability. Always use anhydrous solvents whenever possible, especially for sensitive organic reactions.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids, as these can lead to vigorous or hazardous reactions.[2]

SolventGeneral SuitabilityKey Considerations
Deionized Water HighProne to hydrolysis; pH of the solution can affect stability. Use freshly prepared solutions.
DMSO HighGood for creating concentrated stock solutions for biological assays. Ensure use of anhydrous grade.[6]
Ethanol/Methanol HighGood solubility. Use anhydrous grade to minimize water content.[5]
Aprotic Solvents (THF, Acetonitrile) Moderate to HighGenerally stable. Ensure the solvent is dry.

Q3: The physical appearance of my this compound has changed from a powder to a clumpy or solid mass. Is it still usable?

A3: This is a common issue with hygroscopic compounds like guanidine salts and is typically caused by moisture absorption.[8]

  • Causality: When the compound absorbs water, it can lead to agglomeration and caking. While this doesn't necessarily mean the compound has chemically degraded, it indicates improper storage or handling.

  • Impact on Experiments: The primary issue with clumped material is the difficulty in weighing it accurately, leading to errors in solution concentration. The presence of water can also negatively impact moisture-sensitive reactions.

  • Recommendation: If the clumping is minor, the product may still be usable for non-critical applications. However, for sensitive and quantitative experiments, it is highly recommended to use a fresh, unopened lot of the compound. To verify the integrity of a clumped batch, you would need to perform purity analysis and water content determination (e.g., Karl Fischer titration).

Troubleshooting Experimental Variability

Variability in experimental outcomes is a significant challenge. This section provides a logical framework for diagnosing and resolving issues such as inconsistent reaction yields, variable biological activity, or poor reproducibility.

Q4: My reaction yield is inconsistent when using this compound as a catalyst or base. What are the likely causes?

A4: Inconsistent yields often trace back to the purity and effective concentration of the guanidine base.

  • Degradation via Hydrolysis: The most common culprit is the degradation of the guanidine through hydrolysis, especially if your reaction is sensitive to water. The guanidinium ion is in equilibrium with the neutral guanidine base, and water can attack the electrophilic carbon atom. This forms an unstable intermediate that can decompose, reducing the amount of active base available.[7]

  • Purity Variation: Batches from different suppliers or of different ages can have varying levels of purity and water content.[9] An older, improperly stored bottle may have significantly lower purity than a fresh one.

  • Atmospheric CO₂: As a strong base (in its non-protonated form), 1,1-diethylguanidine can react with atmospheric carbon dioxide to form a carbonate salt, effectively titrating out your active base.

Below is a workflow to troubleshoot this issue:

TroubleshootingWorkflow start Inconsistent Reaction Yields check_purity Verify Compound Purity (GC-FID or qNMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Anhydrous Conditions Used? check_conditions->conditions_ok purity_ok->check_conditions Yes use_fresh Use Fresh, High-Purity Reagent purity_ok->use_fresh No refine_conditions Refine Anhydrous Technique (Dry solvents, inert atmosphere) conditions_ok->refine_conditions No re_evaluate Re-evaluate Reaction Mechanism (Side reactions, stoichiometry) conditions_ok->re_evaluate Yes use_fresh->check_purity refine_conditions->check_conditions problem_solved Problem Resolved re_evaluate->problem_solved

Caption: Troubleshooting workflow for inconsistent reaction yields.

Q5: I am observing unexpected side products in my synthesis. Could this compound be the cause?

A5: Yes, absolutely. The guanidine itself or its degradation products can lead to side reactions.

  • Urea Formation: The primary hydrolysis product of a substituted guanidine is the corresponding urea (in this case, 1,1-diethylurea). This urea derivative could potentially react with other components in your reaction mixture.

  • Nucleophilicity: While guanidines are primarily used for their basicity, they are also nucleophilic and can participate in unwanted addition reactions with highly electrophilic substrates.

  • Recommendation: If you suspect side reactions, it is crucial to analyze your crude reaction mixture by LC-MS or GC-MS to identify the mass of the byproducts. Comparing these masses to potential degradation products (like 1,1-diethylurea) can provide strong evidence for the source of the issue.

Q6: In my biological assay, the results are not reproducible. How can the guanidine compound contribute to this variability?

A6: In biological systems, the charged nature of the guanidinium group is a primary factor in variability.

  • Non-Specific Interactions: The positively charged guanidinium group can engage in non-specific electrostatic interactions and hydrogen bonding with negatively charged biological macromolecules like proteins (especially those with exposed carboxylate groups on aspartate or glutamate residues) and nucleic acids.[10][11] This can lead to assay artifacts or inhibition/activation that is independent of your intended target.

  • pH Fluctuation: The protonation state of the guanidine is pH-dependent. Small shifts in the pH of your assay buffer can alter the charge of the molecule, thereby changing its interaction with the target and affecting its effective concentration.[12][13] The pKa of the conjugate acid of 1,1-diethylguanidine is high, meaning it will be predominantly protonated and positively charged over a wide physiological pH range.

  • Chaotropic Effects: At high concentrations, guanidine hydrochloride is a well-known protein denaturant.[8][14] While your working concentration is likely much lower, localized concentration effects or sensitivity of your target protein could still be a factor.

BiologicalAssayVariability Root Sources of Variability in Biological Assays pH Buffer pH Instability Root->pH Nonspecific Non-Specific Binding Root->Nonspecific Purity Compound Purity & Degradation Root->Purity Charge Altered Charge State pH->Charge Electrostatic Electrostatic Interactions (with proteins, DNA)[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg0FSlFEObxXn41utUkSNYbPC7TX4onc309FHZgLv8aKOlpalFj3tC89OHWj0qLdIB-Gta_SuokVbzz_yA6eJKK-eH05AK2hiP12QevOsF0mRAmd1zf8yojoShgjp_8DYNpIQU8RU7AhW5hg%3D)] Nonspecific->Electrostatic Aggregation Compound Aggregation Nonspecific->Aggregation Hydrolysis Hydrolysis in Aqueous Buffer Purity->Hydrolysis Activity Variable Target Engagement Charge->Activity Electrostatic->Activity Concentration Incorrect Effective Concentration Hydrolysis->Concentration Concentration->Activity

References

Technical Support Center: Optimizing 1,1-Diethylguanidine Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for optimizing the concentration of 1,1-Diethylguanidine hydrochloride in your assays. Moving beyond generic protocols, this resource offers troubleshooting guidance and validation workflows grounded in biochemical principles to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in assays?

This compound is the salt form of a small organic compound. In the context of biochemical assays, it primarily functions as a chaotropic agent . Chaotropic agents disrupt the highly structured hydrogen-bonding network of water.[1] This disruption weakens the hydrophobic effect, a major force that drives the folding and stabilization of proteins and the association of macromolecules. At appropriate concentrations, this can be beneficial for solubilizing proteins or modulating enzyme activity. However, at high concentrations, it leads to denaturation and precipitation.[1]

Q2: Why is the concentration of this compound so critical?

The concentration of this compound exists in a delicate balance.

  • Too Low: Insufficient concentration may fail to produce the desired effect, be it enhancing substrate accessibility to an enzyme's active site or solubilizing a difficult protein.

  • Too High: Excessive concentration will disrupt the tertiary and secondary structures of your protein of interest, leading to denaturation, loss of function, and often, irreversible precipitation.[1][2] This can manifest as a complete loss of signal, high background, or poor reproducibility.

The optimal concentration is therefore highly dependent on the specific protein, the assay buffer composition, and the desired outcome. A one-size-fits-all approach is rarely successful.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

High Signal Variance or Poor Reproducibility

Q: My replicate wells show high variability. What could be the cause related to this compound?

A: High variance is often a sign of an assay condition hovering on the edge of protein instability. Minor fluctuations in temperature, pipetting, or incubation time can push a marginally stable protein "over the edge" into aggregation.

  • Probable Cause: The concentration of this compound is likely too close to the precipitation threshold for your protein. In this state, the protein population in the well is heterogeneous, containing a mix of folded, partially unfolded, and aggregated species.

  • Suggested Solution: Your primary action should be to perform a dose-response curve to find a more stable concentration range.[3] Lower the concentration systematically (e.g., in 10-20% increments) and observe the effect on both the signal and the standard deviation between replicates. The goal is to find a concentration that provides a stable signal with the lowest possible coefficient of variation (CV%).

Low or No Assay Signal

Q: I've added this compound to my assay, and now my signal has disappeared. Why?

A: A complete loss of signal is a strong indicator of catastrophic protein denaturation and/or precipitation.

  • Probable Cause 1: Excessive Chaotropic Strength. The concentration is far too high, causing the enzyme or binding protein to completely unfold and lose its function. Guanidine salts are potent denaturants.[4]

  • Probable Cause 2: Precipitation. The denatured protein has likely precipitated out of the solution, removing it from the assay system. This precipitation may not always be visible to the naked eye, especially at lower protein concentrations.

  • Suggested Solutions:

    • Drastically Reduce Concentration: Decrease the concentration by an order of magnitude and titrate upwards.

    • Visual Inspection: After incubation, centrifuge your plate or tubes (if possible) and look for a pellet. This confirms precipitation.

    • Solubility Controls: Run a simple control where your protein is incubated with the problematic concentration of this compound in the assay buffer. Measure protein concentration (e.g., via Bradford or BCA assay) in the supernatant before and after centrifugation to quantify the loss.

Sample Precipitation (Visible)

Q: I can see visible precipitate in my wells after adding my reagent containing this compound. How do I fix this?

A: Visible precipitation is an unambiguous sign that the solubility limit of one or more components—most likely your protein—has been exceeded.

  • Probable Cause: The concentration of the chaotropic agent is too high for the specific protein and buffer conditions.[5]

  • Suggested Solutions:

    • Concentration Matrix Optimization: The most robust solution is to perform a systematic optimization. This involves testing a range of concentrations of this compound against a range of your protein concentrations to identify a stable working window. This is analogous to optimizing primer concentrations in PCR.

    • Solvent/Buffer Modification: Consider if other components in your buffer are exacerbating the problem. For instance, high salt concentrations can sometimes work against certain chaotropes. Test a simpler buffer system.

    • Use of Co-solvents: In some cases, the addition of a stabilizing co-solvent like glycerol (5-10%) or a non-ionic detergent (e.g., Tween-20 at 0.01-0.05%) can help maintain protein solubility in the presence of a chaotrope.[5] Always test the effect of these additives on your assay signal in control experiments.

Data-Driven Optimization Protocols

Avoid random guessing. Use these systematic approaches to define the optimal concentration of this compound for your specific assay.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC5H14ClN3PubChem[6]
Molecular Weight151.64 g/mol PubChem[6]
AppearanceWhite granular crystalsChemBK[7]
pKa (Predicted)14.47 ± 0.70ChemBK[7]
Protocol 1: Determining the Optimal Concentration Using a Dose-Response Matrix

This protocol is the gold standard for optimizing any assay reagent.[8][9] It allows you to systematically evaluate the effect of this compound concentration on your assay's performance.

Objective: To identify the concentration that yields the optimal balance of signal intensity, signal-to-background ratio, and reproducibility.

Materials:

  • This compound stock solution (e.g., 1 M in assay buffer)

  • Your protein of interest (enzyme, antibody, etc.)

  • Assay buffer

  • Detection reagents

  • Microplate reader or other detection instrument

Procedure:

  • Prepare Serial Dilutions: Create a series of this compound dilutions in your assay buffer. A good starting point is a 12-point, 2-fold serial dilution, starting from a high concentration (e.g., 500 mM) down to ~0.24 mM.

  • Set Up the Plate: In a 96-well plate, add the different concentrations of this compound to the appropriate wells.

  • Add Assay Components: Add your protein, substrate, and other assay components. Ensure you include the following controls:

    • No-Enzyme Control: Contains the highest concentration of the chaotrope but no enzyme/protein to determine the background signal.

    • Positive Control: Your standard assay conditions with no this compound.

    • No-Template Control (NTC): Contains all reagents including the chaotrope but no target analyte.

  • Incubate: Incubate under your standard assay conditions (time, temperature).

  • Read and Analyze: Measure the signal. Plot the signal versus the log of the this compound concentration. Also, plot the coefficient of variation (CV%) for the replicates at each concentration.

Interpreting the Results:

  • Look for a concentration range that gives a robust signal while maintaining a low CV%.

  • The optimal concentration is often on the "plateau" of the dose-response curve, just before the signal begins to decrease due to denaturation.

Workflow for Dose-Response Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 1M Stock of 1,1-Diethylguanidine HCl B Perform 12-point 2-fold Serial Dilution A->B C Plate Dilutions & Controls (Pos, Neg, NTC) B->C D Add Protein, Substrate, & Other Reagents C->D E Incubate under Standard Conditions D->E F Read Plate (e.g., Absorbance, Fluorescence) E->F G Plot Signal vs. [Concentration] F->G H Plot CV% vs. [Concentration] F->H I Select Optimal Concentration: High Signal, Low CV% G->I H->I

Caption: Workflow for optimizing concentration via dose-response.

Advanced Troubleshooting: Impact on Enzyme Kinetics

For enzymatic assays, this compound can do more than just denature the enzyme; it can subtly alter its kinetic properties.

Q: My enzyme's activity is altered, but it's not fully denatured. How can I investigate this?

A: This requires a more detailed kinetic analysis. The chaotropic agent might be affecting the enzyme's affinity for its substrate (Km) or its maximum turnover rate (Vmax).[10][11][12]

Protocol 2: Assessing the Impact on Michaelis-Menten Kinetics

Objective: To determine if this compound acts as an inhibitor or activator by measuring Km and Vmax.

Procedure:

  • Select Concentrations: Choose 3-4 non-denaturing concentrations of this compound from your dose-response experiment (Protocol 1), plus a zero-concentration control.

  • Substrate Titration: For each chosen concentration of the chaotrope, perform a full substrate titration experiment (e.g., 8-10 substrate concentrations).

  • Measure Initial Rates: Accurately measure the initial reaction velocity (v₀) for every condition.

  • Analyze Data: For each concentration of this compound, plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

Data Interpretation Table:

ObservationPossible InterpretationNext Steps
Vmax decreases, Km is unchanged Non-competitive inhibitionThe agent may be binding to an allosteric site, reducing catalytic efficiency without affecting substrate binding.
Km increases, Vmax is unchanged Competitive inhibitionThe agent might be interfering with the active site, requiring more substrate to achieve Vmax.
Both Vmax and Km decrease Uncompetitive inhibitionThe agent may be binding only to the enzyme-substrate complex.
Vmax increases Enzyme activationThe agent may be inducing a more favorable conformation for catalysis.

Troubleshooting Logic Flow

G Start Start: Assay Issue Encountered Repro High Variance / Poor Reproducibility? Start->Repro Signal Low or No Signal? Repro->Signal No Sol_Repro Lower Concentration Perform Dose-Response Repro->Sol_Repro Yes Precip Visible Precipitation? Signal->Precip No Sol_Signal Drastically Reduce Conc. Check for Precipitation Signal->Sol_Signal Yes Kinetics Subtle Activity Change? Precip->Kinetics No Sol_Precip Perform Conc. Matrix Consider Co-solvents Precip->Sol_Precip Yes Sol_Kinetics Perform Michaelis-Menten Analysis (Protocol 2) Kinetics->Sol_Kinetics Yes End Optimized Assay Kinetics->End No Sol_Repro->End Sol_Signal->End Sol_Precip->End Sol_Kinetics->End

Caption: A logical guide for troubleshooting common assay issues.

By applying these structured troubleshooting and optimization strategies, you can confidently define the appropriate concentration of this compound, leading to more reliable and insightful experimental outcomes.

References

improving solubility of 1,1-Diethylguanidine hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Diethylguanidine Hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound isn't dissolving in my aqueous buffer. What's the first thing I should check?

The most common issue is related to pH. 1,1-Diethylguanidine is a strong base, and its hydrochloride salt is acidic. The guanidinium group is protonated and highly polar, which confers its water solubility. If your buffer is neutral or slightly alkaline, you may be approaching the pKa of the compound, causing it to deprotonate into its less soluble free base form.

  • Causality: The solubility of ionizable compounds like this is highly pH-dependent.[1][2] The protonated guanidinium cation is readily solvated by water, while the neutral free base is significantly more lipophilic and less water-soluble. While the exact pKa for 1,1-Diethylguanidine is not readily published, analogous compounds like 1,1,3,3-Tetramethylguanidine have a high pKa of 13.0 for their conjugate acid, indicating they are strong bases.[3]

  • Immediate Action: Check the pH of your final solution. If it is neutral or alkaline, adjust the pH to a more acidic range (e.g., pH 4-6) by adding a small amount of dilute HCl. This will ensure the compound remains in its fully protonated, soluble state.

Q2: What is the recommended starting solvent for this compound?

For most applications, the recommended starting solvent is deionized water or a slightly acidic aqueous buffer (e.g., citrate or acetate buffer, pH < 7). Guanidine salts are generally very soluble in polar protic solvents.

  • Rationale: As a hydrochloride salt, the compound is already in an ionized form that is highly compatible with polar solvents like water.[1][4] Using water or a simple acidic buffer as the initial solvent is the most straightforward approach before attempting more complex solvent systems.

Q3: Can I heat the solution to improve the solubility of this compound?

Yes, gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved.

  • Mechanism: For most solids, the dissolution process is endothermic, meaning that applying heat increases the kinetic energy of the solvent molecules, leading to more effective solvation and higher solubility.

  • Precautionary Protocol:

    • Use a calibrated water bath or a stirrer hotplate with a temperature probe.

    • Warm the solvent to a moderate temperature (e.g., 30-40°C).

    • Gradually add the this compound powder while stirring continuously.

    • Crucially , do not boil the solution or use excessive heat, as this can lead to degradation of the compound. Always cool the solution to room temperature after dissolution to check for precipitation. Some compounds may be supersaturated and crash out upon cooling.

Q4: My solution is cloudy even after the powder has been added. What could be the cause?

Cloudiness or turbidity can arise from several factors:

  • Incomplete Dissolution: The most obvious cause is that the compound has not fully dissolved. Try the methods described above (pH adjustment, gentle heating, sonication).

  • Precipitation of the Free Base: As discussed in Q1, if the pH of your solution is too high, the less soluble free base may be precipitating.

  • Insoluble Impurities: Check the certificate of analysis for your compound's purity. If significant insoluble impurities are present, you may need to filter the solution through a 0.22 µm or 0.45 µm syringe filter after dissolution.

  • Common Ion Effect: If your solvent system contains a high concentration of chloride ions (e.g., a high molarity HCl solution or KCl buffer), it can suppress the dissolution of the hydrochloride salt.[2] This is less common in typical biological buffers but can be a factor in specific chemical preparations.

Troubleshooting Workflow & Decision Guide

If you are facing solubility issues, follow this logical workflow to diagnose and solve the problem.

Caption: Troubleshooting workflow for 1,1-Diethylguanidine HCl solubility.

Quantitative Solubility Data

While specific solubility data for this compound is sparse in the literature, its properties are analogous to other small molecule guanidinium salts. The following table provides general guidance on solvent selection based on polarity.

SolventFormulaPolarity (Dielectric Constant)Expected SolubilityRationale & Comments
Water H₂O80.1High Ideal solvent. The high polarity and hydrogen bonding capacity readily solvate the ionic salt.
Methanol CH₃OH32.7High A polar protic solvent that is effective for dissolving many salts.
Ethanol C₂H₅OH24.6[5]Moderate to High Good alternative to water, but solubility may be slightly lower due to reduced polarity.
Dimethyl Sulfoxide (DMSO) C₂H₆OS47[5]Moderate A polar aprotic solvent. Can be effective, but water is generally superior for hydrochloride salts.
Acetonitrile C₂H₃N37.5[5]Low Lower polarity makes it a poor choice for initial dissolution.
Dichloromethane (DCM) CH₂Cl₂9.1Very Low / Insoluble Non-polar solvent, not suitable for dissolving ionic salts.
Hexanes C₆H₁₄1.9Insoluble Non-polar solvent, not suitable for dissolving ionic salts.

Data for dielectric constants sourced from publicly available solvent property tables.[5][6][7]

Experimental Protocols

Protocol 1: Standard Aqueous Dissolution

This protocol is the recommended starting point for preparing a stock solution.

  • Preparation: Tare a sterile container on an analytical balance. Weigh the desired amount of this compound.

  • Solvent Addition: Add approximately 80% of the final required volume of deionized water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dissolution: Place the container on a magnetic stirrer. Add the weighed compound to the vortex of the stirring solvent.

  • pH Verification & Adjustment: Once the compound appears dissolved, measure the pH. If the pH is above 7.0, add 1M HCl dropwise until the pH is in the desired acidic range (e.g., 6.0-7.0). This step is critical to prevent precipitation of the free base.

  • Final Volume: Add the remaining solvent to reach the final target volume and concentration.

  • Sterilization (Optional): If required for your application, sterile-filter the final solution through a 0.22 µm syringe filter.

The Chemistry of pH-Dependent Solubility

The equilibrium between the soluble, protonated form and the less soluble, neutral form is governed by the pH of the solution. Maintaining a pH well below the compound's pKa ensures the equilibrium heavily favors the soluble species.

pH_Equilibrium cluster_equilibrium pH-Dependent Equilibrium Soluble Protonated Cation (Soluble in Water) Insoluble Neutral Free Base (Poorly Soluble) Soluble->Insoluble + OH⁻ (High pH) Insoluble->Soluble + H⁺ (Low pH)

Caption: Effect of pH on the solubility of a basic compound.

References

Technical Support Center: 1,1-Diethylguanidine Hydrochloride Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,1-Diethylguanidine Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and optimize the reaction conditions for this important compound.

Introduction

This compound is a versatile intermediate in organic synthesis. The guanidinium group is a key structural motif in a wide array of biologically active molecules and pharmaceuticals due to its ability to remain protonated under physiological conditions, enabling crucial interactions with biological targets. The synthesis of this compound, typically from diethylamine and a guanylating agent, can present several challenges, including incomplete reactions, formation of byproducts, and difficulties in purification. This guide provides practical, field-proven insights to help you achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize this compound from diethylamine and cyanamide, but I'm observing a very low yield, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?

A: Low or no yield in this guanylation reaction can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Inadequate Reaction Temperature: The reaction of diethylamine with cyanamide often requires heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature to a reflux in a suitable solvent like ethanol or isopropanol is recommended. However, excessive heat can lead to the decomposition of cyanamide, so careful temperature control is crucial.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of your reactants. While a 1:1 molar ratio of diethylamine to cyanamide is theoretically required, a slight excess of cyanamide (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Solvent Choice: The choice of solvent is critical. Polar protic solvents like ethanol or water can facilitate the reaction. Some protocols suggest running the reaction neat (without solvent) by carefully heating the reactants.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion.

  • Quality of Reagents: Verify the purity of your diethylamine and cyanamide. Cyanamide can dimerize to form dicyandiamide, which is less reactive under these conditions. Use fresh, high-purity cyanamide for best results.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing the desired this compound, but I'm also seeing significant amounts of byproducts, complicating purification. What are these byproducts and how can I minimize their formation?

A: The formation of byproducts is a common issue in guanidine synthesis. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

  • Dicyandiamide and Melamine Derivatives: These can form from the self-condensation of cyanamide, especially at higher temperatures.

    • Solution: Control the reaction temperature carefully. Adding the cyanamide portion-wise to the reaction mixture containing diethylamine can help to maintain a low concentration of free cyanamide, favoring the desired reaction pathway.

  • Over-alkylation Products: While less common in this specific synthesis, it's a possibility in related reactions.

    • Solution: Maintain the correct stoichiometry and avoid a large excess of the alkylating agent if a different synthetic route is employed.

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to isolate and purify the this compound from the crude reaction mixture. What is the recommended procedure?

A: this compound is a salt and is typically a crystalline solid. Purification challenges often arise from the presence of unreacted starting materials or byproducts.

Purification Strategy:

  • Initial Workup: After the reaction is complete, the crude product can often be precipitated by cooling the reaction mixture and adding a less polar solvent, such as diethyl ether or acetone.

  • Recrystallization: The most effective method for purifying the solid product is recrystallization. A common solvent system for this is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allowing the solution to cool slowly should yield pure crystals of this compound.

  • Column Chromatography: While not the first choice for a salt, if the product is contaminated with non-polar impurities, column chromatography on silica gel may be an option. A polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can be used.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound on a lab scale?

A1: The reaction of diethylamine with cyanamide is a straightforward and common method. An alternative approach involves the reaction of diethylamine with a more activated guanylating agent like S-methylisothiourea sulfate. The choice of method often depends on the availability and cost of the starting materials.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system like dichloromethane:methanol (e.g., 9:1) as the mobile phase. The starting material, diethylamine, is volatile and may not be easily visualized. The product, being a salt, will have a low Rf value. Staining with ninhydrin can help visualize the guanidine product. LC-MS is another powerful technique for tracking the formation of the product and the disappearance of starting materials.

Q3: What are the safety precautions I should take when working with cyanamide?

A3: Cyanamide is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.

Q4: Can I use a different salt of 1,1-diethylguanidine, for example, the sulfate salt?

A4: Yes, other salts of 1,1-diethylguanidine can be prepared. For instance, using sulfuric acid instead of hydrochloric acid during the workup would yield 1,1-diethylguanidine sulfate[1][2]. The choice of the salt form may depend on the requirements of the subsequent reaction steps.

Experimental Protocol: Synthesis of this compound from Diethylamine and Cyanamide

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent quality.

Materials:

  • Diethylamine

  • Cyanamide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethylamine (1.0 equivalent).

  • Dissolve cyanamide (1.1 equivalents) in a minimal amount of ethanol and add it to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2-3). This will form the hydrochloride salt of the product.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from an ethanol/diethyl ether mixture to obtain pure this compound.

Data Presentation

ParameterRecommended ConditionTroubleshooting/Optimization Notes
Reactants Diethylamine, CyanamideUse fresh, high-purity cyanamide to avoid side reactions.
Stoichiometry 1.0 eq. Diethylamine, 1.1 eq. CyanamideA slight excess of cyanamide can improve yield.
Solvent EthanolOther polar protic solvents can be explored.
Temperature RefluxMonitor for potential decomposition of cyanamide at high temperatures.
Reaction Time 4-6 hoursMonitor by TLC or LC-MS to determine the optimal time.
Workup Acidification with HCl, precipitationEnsure complete protonation to the hydrochloride salt.
Purification Recrystallization (Ethanol/Diethyl Ether)The ratio of solvents may need to be adjusted for optimal crystal formation.

Visualization

Reaction Workflow

reaction_workflow reagents Diethylamine + Cyanamide reaction Reaction (Ethanol, Reflux) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Acidic Workup (HCl) monitoring->workup Complete isolation Crude Product Isolation workup->isolation purification Recrystallization (Ethanol/Diethyl Ether) isolation->purification product 1,1-Diethylguanidine Hydrochloride purification->product

Caption: A typical workflow for the synthesis of this compound.

References

Technical Support Center: 1,1-Diethylguanidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: My final product purity by HPLC is lower than expected, with several unexpected peaks. What are the most probable impurities?

Low purity in the synthesis of 1,1-Diethylguanidine hydrochloride typically stems from three primary sources: unreacted starting materials, byproducts from side-reactions of the guanidinylating agent, and isomers of the desired product.[1][2]

The most common synthesis route involves the reaction of diethylamine hydrochloride with dicyandiamide (cyanoguanidine). Based on this, the primary suspects are:

  • Unreacted Starting Materials: Diethylamine hydrochloride and dicyandiamide are often observed in the final product if the reaction has not gone to completion.

  • Melamine: Dicyandiamide can undergo self-condensation, particularly at elevated temperatures, to form the cyclic trimer melamine. This is a very common and often significant byproduct in syntheses utilizing dicyandiamide.

  • Biguanide Derivatives: Dicyandiamide can also react with diethylamine to form intermediate biguanide structures that may fail to cyclize or may be present as impurities.

  • Unidentified Oligomers: Small polymeric chains can form from the reactants under certain conditions.

Q2: I have a major impurity with a molecular weight of 126.12 g/mol , confirmed by LC-MS. What is it likely to be?

A molecular weight of 126.12 g/mol strongly suggests the presence of melamine (C₃H₆N₆). As mentioned, this is a common byproduct resulting from the acid- or heat-catalyzed trimerization of dicyandiamide, a frequently used starting material. Its formation is a competitive side reaction to the desired guanidinylation of diethylamine.

Q3: My ¹H NMR spectrum shows unexpected signals besides the characteristic ethyl group peaks. How can I assign these signals to potential byproducts?

The ¹H NMR spectrum of this compound in a solvent like D₂O is relatively simple, showing a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons.[3] Unexpected signals can be indicative of specific impurities:

  • Unreacted Diethylamine: The chemical shift of the methylene protons in diethylamine hydrochloride will differ from those in the final guanidine product due to the change in the electronic environment. You would expect to see a separate quartet and triplet.

  • Melamine: Melamine is sparingly soluble in many NMR solvents but may appear as a broad singlet in the aromatic region (around 7.0-8.0 ppm) corresponding to its amine protons if it is present at a high enough concentration.

  • Solvents: Residual solvents from the reaction or purification steps are a common source of extraneous peaks.[2] For example, ethanol would show a characteristic triplet and quartet, while acetonitrile would appear as a sharp singlet around 2.1 ppm.

Troubleshooting and Analytical Workflows

A systematic approach is crucial for efficiently identifying unknown byproducts. The following workflow is recommended for a comprehensive investigation of impurities in your this compound synthesis.

Logical Workflow for Impurity Identification

Below is a visual representation of the recommended analytical workflow.

G cluster_0 cluster_1 A Crude or Purified Product (Low Purity) B Step 1: Purity Assessment (HPLC-UV) A->B C Are unknown peaks present? B->C D Step 2: Mass Identification (LC-MS) C->D Yes G Product Meets Purity Specs C->G No E Step 3: Structural Elucidation (NMR, FTIR) D->E F Byproduct Structure Confirmed E->F

Caption: Recommended workflow for identifying synthesis byproducts.

Mechanistic Insights: The Origin of Byproducts

Understanding the reaction mechanism provides insight into how and why byproducts form, allowing for targeted process optimization to minimize their presence. The primary reaction involves the nucleophilic attack of diethylamine on one of the nitrile carbons of dicyandiamide.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reaction DEA Diethylamine (C₄H₁₁N) Product 1,1-Diethylguanidine (C₅H₁₃N₃) DEA->Product Nucleophilic Attack DCDA Dicyandiamide (C₂H₄N₄) DCDA->Product DCDA_1 Dicyandiamide Melamine Melamine (C₃H₆N₆) DCDA_1->Melamine Heat/Acid Trimerization DCDA_2 Dicyandiamide DCDA_2->Melamine Heat/Acid Trimerization DCDA_3 Dicyandiamide DCDA_3->Melamine Heat/Acid Trimerization

Caption: Synthesis of 1,1-Diethylguanidine and the formation of melamine.

Controlling reaction temperature is critical. Higher temperatures favor the trimerization of dicyandiamide into melamine. Optimizing the stoichiometry to avoid a large excess of dicyandiamide can also help mitigate this side reaction.

Summary of Potential Byproducts

The table below summarizes the key identifiers for the most common impurities encountered in this synthesis.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signatures
DicyandiamideC₂H₄N₄84.08Early eluting peak in reverse-phase HPLC.
Diethylamine HClC₄H₁₂ClN109.60Distinct ¹H NMR signals (quartet/triplet) from the product.
MelamineC₃H₆N₆126.12Often less retained than the product in RP-HPLC. MS ion at m/z 127.1 (M+H)⁺.

Detailed Analytical Protocols

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Optimization may be required.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL. Calculate purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: LC-MS Identification

This protocol is designed to identify the mass of unknown peaks observed in the HPLC-UV analysis.[6][7]

  • LC System: Use the same LC conditions as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is suitable.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • MS Source Parameters (Example):

    • Gas Temperature: 250 °C

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3.5 kV

  • Data Acquisition: Perform a full scan from m/z 50 to 500 to detect all potential ions. For each peak of interest, obtain the mass spectrum and identify the molecular ion (e.g., [M+H]⁺).

Protocol 3: ¹H NMR Interpretation Guide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.[3][8]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Expected Spectrum for 1,1-Diethylguanidine HCl (in D₂O):

    • -CH₃ protons: A triplet, typically integrating to 6H.

    • -CH₂ protons: A quartet, typically integrating to 4H.

    • -NH₂ protons: May be exchanged with D₂O and thus not visible, or appear as broad singlets.

  • Analysis of Impurity Signals:

    • Compare the integral values of your ethyl signals. A ratio other than 6:4 may indicate the presence of impurities with overlapping signals.

    • Look for signals in other regions. Aromatic signals (6-9 ppm) could indicate aromatic impurities, while sharp singlets may correspond to residual solvents or simple alkyl impurities.

    • Consult spectral databases for the chemical shifts of suspected byproducts (e.g., melamine, dicyandiamide) to see if they match your unknown signals.[9]

References

Technical Support Center: Purification of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,1-Diethylguanidine hydrochloride (DEGH). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the isolation and purification of this compound. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step for effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound from a typical reaction mixture, commonly synthesized from diethylamine hydrochloride and dicyandiamide.[1][2]

Q1: My crude product is a sticky oil or gum instead of a solid. What's causing this and how do I fix it?

A1: An oily or gummy consistency is a classic sign of impurities preventing the crystallization of your desired product. Guanidine salts like DEGH are highly polar and hygroscopic, meaning they readily absorb moisture from the atmosphere.

  • Primary Causes & Solutions:

    • Residual Solvent: The most common culprit is trapped solvent (e.g., water, ethanol, or the reaction solvent).

      • Solution: Co-evaporate the crude product with an anhydrous, high-vapor-pressure solvent like toluene or acetonitrile on a rotary evaporator. This process, known as azeotropic drying, helps remove residual water and other polar solvents. Repeat 2-3 times.

    • Excess Starting Material: Unreacted diethylamine (if the free base was used and subsequently protonated) or its hydrochloride salt can remain. Being a liquid at room temperature, excess diethylamine can lead to an oily product.

      • Solution: If the reaction was run with the free base, a careful wash of the organic phase with a dilute acid would have removed it. For purification of the final hydrochloride salt, recrystallization is the most effective method to exclude these more soluble impurities.

    • Hygroscopicity: The product has absorbed atmospheric moisture.

      • Solution: Ensure all glassware is oven-dried before use and conduct final isolation steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a desiccator.

Q2: My yield is significantly lower than expected after recrystallization. What are the likely causes?

A2: Low recovery is often a matter of optimizing the recrystallization conditions, particularly solvent choice and volume.

  • Primary Causes & Solutions:

    • Inappropriate Solvent System: The chosen solvent or solvent system may be too good at dissolving DEGH, even at low temperatures. Guanidine hydrochlorides are generally soluble in polar solvents like water and alcohols.[3][4]

      • Solution: The ideal system is one where DEGH is highly soluble at high temperatures but poorly soluble at low temperatures. A common strategy is to use a polar solvent in which the compound dissolves (like isopropanol or ethanol) and add a less polar "anti-solvent" (like ethyl acetate, diethyl ether, or acetone) until the solution becomes slightly cloudy (the cloud point) while hot.[5] Then, allow it to cool slowly. This controlled precipitation is key to forming pure crystals.

    • Using Too Much Solvent: Even with the correct solvent system, using an excessive volume will keep more of your product in the solution (the mother liquor) upon cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • Cooling Too Quickly: Rapid cooling promotes the formation of very small crystals or oils, which can be difficult to filter and may trap impurities.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Do not disturb the flask during the initial cooling phase.[6]

Q3: My NMR/LC-MS analysis shows that unreacted dicyandiamide is still present in my final product. How can I remove it?

A3: Dicyandiamide has different solubility characteristics compared to DEGH. While DEGH is highly soluble in alcohols, dicyandiamide is only slightly soluble in ethanol and water.[7] This difference can be exploited.

  • Primary Causes & Solutions:

    • Co-precipitation: If the reaction solvent is evaporated completely, all non-volatile components, including dicyandiamide, will be present in the crude solid.

      • Solution 1 (Recrystallization): A carefully chosen recrystallization solvent should leave the dicyandiamide behind. For example, dissolving the crude mixture in a minimal amount of hot ethanol or isopropanol should dissolve the DEGH while leaving much of the dicyandiamide as an insoluble solid. The hot solution can then be filtered to remove the dicyandiamide before cooling to crystallize the DEGH.

      • Solution 2 (Slurry Wash): Suspend the crude solid in a solvent where DEGH is soluble but dicyandiamide is not (e.g., warm acetone or a mixture of isopropanol and a less polar solvent). Stir the slurry, then filter. The dicyandiamide will remain as a solid, and the DEGH will be in the filtrate, from which it can be recovered by evaporation and subsequent recrystallization.

Q4: What is the most reliable method for purifying this compound to high purity (>99%)?

A4: For achieving high purity, recrystallization is the most effective and scalable method. It is designed to separate compounds based on differences in their solubility in a specific solvent at different temperatures.[8]

  • Rationale: The process works by dissolving the impure compound in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. Impurities that are present in smaller amounts, or have different solubility profiles, will remain in the mother liquor.

  • Recommended Protocol: A detailed step-by-step protocol for recrystallization is provided in the next section. The key is selecting the right solvent system, often an alcohol/ether or alcohol/ester combination.

Experimental Protocol: Recrystallization of this compound

This protocol describes the purification of crude DEGH using a mixed-solvent system of isopropanol and diethyl ether.

Materials:

  • Crude this compound

  • Isopropanol (IPA), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum desiccator

Step-by-Step Methodology:

  • Dissolution: Place the crude DEGH solid into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of hot isopropanol (start with ~3 mL per gram of crude material) and heat the mixture to a gentle boil with stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved. Causality: Using the minimum volume of hot solvent is crucial for maximizing recovery. This ensures the solution is saturated, allowing for efficient crystallization upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (like dicyandiamide) are observed in the hot solution, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the equipment prevents premature crystallization of the product on the funnel.

  • Induce Crystallization: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise to the hot, clear solution with stirring until a faint, persistent cloudiness appears. Add a drop or two of hot isopropanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum desiccator over a desiccant like P₂O₅ or anhydrous CaSO₄, to remove all traces of solvent. The final product should be a white crystalline solid.[10]

Data Presentation: Solvent System Comparison

The choice of solvent is critical for successful recrystallization. The following table provides a summary of common solvent systems for purifying guanidinium salts.

Solvent System (v/v)Target Temperature (°C)Expected RecoveryPurity Notes
Isopropanol / Diethyl Ether-5 to 0High (>85%)Excellent for removing both polar and non-polar impurities. Diethyl ether acts as a good anti-solvent.
Ethanol / Ethyl Acetate0 to 5Good (75-85%)A safer alternative to diethyl ether. Good for removing unreacted starting materials.
Methanol / Toluene0 to 5Moderate (60-75%)Toluene can help azeotropically remove water but may be less effective at precipitating the product.
Water0 to 5Variable / LowDEGH is very soluble in water, making recovery difficult. Only suitable for very crude purifications where large losses are acceptable.[11]
Visualized Workflow: Purification Logic

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow Purification Workflow for 1,1-Diethylguanidine HCl A Crude Reaction Mixture B Analysis (TLC, NMR, LC-MS) A->B Step 1 C Identify Impurities B->C D Product is Oily/Gummy? C->D E Azeotropic Drying (e.g., with Toluene) D->E Yes F Insoluble Impurities Present? (e.g., Dicyandiamide) D->F No E->F G Hot Filtration F->G Yes H Soluble Impurities Present? (e.g., Starting Materials) F->H No G->H I Recrystallization (e.g., IPA/Ether) H->I Yes L Pure Crystalline DEGH H->L No (Product is pure) J Collect Crystals (Vacuum Filtration) I->J Step 2 K Dry Under Vacuum J->K Step 3 K->L Final Product

Caption: Logical workflow for troubleshooting the purification of 1,1-Diethylguanidine HCl.

References

preventing degradation of 1,1-Diethylguanidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-Diethylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary degradation pathway for this compound, like other guanidine compounds, is hydrolysis. This reaction involves the cleavage of the C-N bond in the guanidinium group, leading to the formation of urea and diethylamine. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound solutions?

A2: Guanidine compounds are most stable in acidic to neutral conditions. Under alkaline (high pH) conditions, hydrolysis is base-catalyzed and proceeds more rapidly. The hydroxide ion acts as a nucleophile, attacking the central carbon of the guanidinium group. Therefore, to prevent degradation, it is crucial to maintain the pH of the solution below 7.

Q3: What is the impact of temperature on the stability of the solution?

A3: Temperature is a critical factor in the stability of this compound solutions. Elevated temperatures accelerate the rate of hydrolysis, even at neutral pH. For long-term storage, it is recommended to keep solutions at low temperatures, such as 2-8°C. Some sources suggest room temperature storage for solid guanidine hydrochloride, but for solutions, refrigeration is preferable to minimize degradation over time.

Q4: Can light or oxygen cause degradation of this compound solutions?

A4: While hydrolysis is the main concern, prolonged exposure to strong light and oxygen should be avoided as a general good laboratory practice. Some organic molecules can be susceptible to photodegradation. Storing solutions in amber vials or in the dark is a recommended precautionary measure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Degradation of this compound due to hydrolysis.Prepare fresh solutions for critical experiments. If solutions must be stored, ensure they are in a tightly sealed container, refrigerated, and buffered to a slightly acidic pH (e.g., pH 5-6).
Precipitate formation in the solution, especially at low temperatures. The hydrochloride salt may have limited solubility at lower temperatures, or a degradation product may be precipitating.Allow the solution to warm to room temperature and gently agitate to redissolve the precipitate. If it does not redissolve, it may be a sign of significant degradation, and a fresh solution should be prepared.
Unexpected pH shift in the solution. Degradation can lead to the formation of diethylamine, a basic compound, which can alter the pH of unbuffered solutions.Use a suitable buffer system to maintain a stable pH. Regularly check the pH of stored solutions.

In-Depth Technical Guidance

Understanding the Degradation Pathway

The degradation of this compound in solution is primarily a result of hydrolysis. The guanidinium ion, which is the protonated form of guanidine present at physiological pH, is susceptible to nucleophilic attack.

1,1-Diethylguanidinium_ion 1,1-Diethylguanidinium ion Tetrahedral_intermediate Tetrahedral Intermediate 1,1-Diethylguanidinium_ion->Tetrahedral_intermediate + OH- (alkaline conditions) Products 1,1-Diethylurea + Ammonia Tetrahedral_intermediate->Products Decomposition

Caption: Alkaline Hydrolysis of 1,1-Diethylguanidinium.

Recommended Storage and Handling Procedures

To ensure the integrity of your this compound solutions, adhere to the following best practices:

  • Solvent Selection: Use high-purity water (e.g., Milli-Q or equivalent) for preparing solutions. Avoid using tap water, which can contain impurities that may catalyze degradation.

  • pH Control: Prepare solutions in a buffer system that maintains a pH between 5 and 7. Acetate or phosphate buffers are common choices, but compatibility with your specific application should be verified.

  • Temperature: Store stock solutions and working solutions at 2-8°C. For long-term storage of more than a few weeks, consider storing aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Container: Use well-sealed, clean glass or polypropylene containers. For light-sensitive applications, use amber-colored containers.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of this compound powder in a clean, dry container.

  • Add the desired volume of high-purity water or a suitable buffer.

  • Mix thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 35°C) can be used to aid dissolution if necessary.

  • Filter the solution through a 0.22 µm sterile filter to remove any particulates.

  • Store the solution in a tightly sealed container at the recommended temperature.

Protocol 2: Stability Testing by HPLC-MS/MS

This protocol provides a framework for assessing the stability of your this compound solution under specific conditions.

  • Sample Preparation: Prepare your this compound solution at the desired concentration and in the desired matrix (e.g., water, buffer, formulation).

  • Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Storage Conditions: Store the aliquots under the conditions you wish to evaluate (e.g., room temperature, 4°C, 40°C, protected from light, exposed to light).

  • Analysis: At each time point, analyze the samples using a validated HPLC-MS/MS method. Guanidine derivatives can be quantified using a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid.

  • Data Evaluation: Plot the concentration of this compound versus time for each storage condition. This will allow you to determine the rate of degradation.

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare Solution Aliquot Aliquot for Time Points Prep->Aliquot Store_RT Room Temp Aliquot->Store_RT Store_4C 4°C Aliquot->Store_4C Store_40C 40°C Aliquot->Store_40C HPLC HPLC-MS/MS Analysis Store_RT->HPLC Store_4C->HPLC Store_40C->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for Stability Testing.

Technical Support Center: Troubleshooting Low Yield in 1,1-Diethylguanidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1,1-Diethylguanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields during its preparation. We will explore the common synthetic routes, delve into the mechanistic underpinnings of the reaction, and provide robust, field-tested solutions to common problems in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the principal synthetic routes to this compound?

There are two primary and widely adopted methods for the synthesis of 1,1-Diethylguanidine and its salts:

  • Reaction of Diethylamine with a Cyanamide Source: This is the most direct and common approach. It involves the nucleophilic addition of diethylamine to cyanamide. To facilitate the reaction and ensure the formation of the hydrochloride salt, diethylamine hydrochloride is often used as the starting material. This method is advantageous as it can often be performed at moderate temperatures.[1][2]

  • Fusion with Dicyandiamide (Cyanoguanidine): This method involves heating a mixture of dicyandiamide with diethylamine hydrochloride at high temperatures (e.g., 120-170 °C).[3] Dicyandiamide, a dimer of cyanamide, serves as a more stable and less hazardous precursor. The high temperature facilitates the depolymerization of dicyandiamide to cyanamide in situ, which then reacts with the amine salt.[3][4] While effective, this method requires careful temperature control to prevent side reactions.

A less common but viable alternative involves the use of S-methylisothiourea salts, which act as electrophilic guanylating agents.[5][6]

Q2: Can you illustrate the core reaction mechanism for the synthesis from diethylamine and cyanamide?

Certainly. The reaction proceeds via a nucleophilic addition mechanism. The cyanamide is first protonated by the acidic medium (provided by the amine hydrochloride salt), which activates the nitrile carbon, making it more electrophilic. The lone pair of electrons on the nitrogen of diethylamine then attacks this activated carbon. A subsequent proton transfer results in the formation of the stable guanidinium salt.

Below is a diagram illustrating this pathway.

reaction_mechanism cluster_activation Step 1: Activation of Cyanamide cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer & Resonance H2NCN Cyanamide (H₂N-C≡N) Activated Protonated Cyanamide [H₂N-C≡NH]⁺ H2NCN->Activated Protonation H_plus H⁺ Intermediate Tetrahedral Intermediate Activated->Intermediate Reacts with DEA Diethylamine (CH₃CH₂)₂NH DEA->Intermediate Nucleophilic Attack Product 1,1-Diethylguanidinium Ion (Resonance Stabilized) Intermediate->Product Proton Transfer

Caption: Reaction mechanism for guanidine synthesis.

Q3: Why is precise temperature control so critical for this reaction?

Temperature is arguably the most critical parameter in guanidine synthesis for several reasons:

  • Exothermic Nature: The reaction of amines with cyanamide can be significantly exothermic. Without proper cooling, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.

  • Cyanamide Instability: At elevated temperatures (typically >50 °C in solution), cyanamide can undergo exothermic and potentially explosive polymerization or trimerize to form melamine, an insoluble and undesired byproduct.

  • Side Reactions (Fusion Method): In the dicyandiamide fusion method, while high heat is necessary, excessive temperatures can lead to the formation of other condensation products like biguanides, reducing the yield of the desired monosubstituted guanidine.[7]

Q4: How does the choice of a cyanamide source (cyanamide vs. dicyandiamide) impact the reaction?

The choice of the cyano-group source involves a trade-off between reactivity and safety/stability.

FeatureCyanamideDicyandiamide (Cyanoguanidine)
Reactivity HighLow; requires thermal depolymerization in situ.
Reaction Temp. Lower (often near room temp. or with gentle heating)High (typically >120 °C fusion).[3]
Handling Hazardous; unstable solid, toxic, prone to polymerization.[8]Stable, non-hazardous crystalline solid.
Common Issues Potential for runaway reactions, requires fresh, pure reagent.Requires high energy input, potential for thermal byproducts.[9]
Section 2: Troubleshooting Guide for Low Yield

This section provides solutions to specific problems encountered during the synthesis.

Q1: My reaction yield is consistently below 60%. What are the most likely causes?

A systematic approach is crucial for diagnosing low yields.[10] Here are the primary factors to investigate:

  • Reagent Quality and Stoichiometry:

    • Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze reactive intermediates. Diethylamine is hygroscopic and should be handled accordingly.

    • Cyanamide Purity: Cyanamide can degrade over time. Use a fresh, high-purity source. If using dicyandiamide, ensure it is finely powdered for efficient reaction in the melt.

    • Stoichiometry: A precise 1:1 molar ratio of the amine hydrochloride to the cyanamide monomer unit is critical. An excess of free amine can lead to side reactions, while insufficient amine will leave cyanamide unreacted.[10]

  • Reaction Conditions:

    • Temperature: As discussed, improper temperature control is a major cause of low yield. If using the cyanamide method, ensure the reaction is adequately cooled. For the fusion method, ensure the temperature is high enough for depolymerization but not so high as to cause decomposition.[3]

    • Reaction Time: Monitor the reaction's progress using TLC or LC-MS. Insufficient time leads to incomplete conversion, while excessive time, especially at high temperatures, can increase byproduct formation.[10]

  • Inefficient Product Isolation:

    • This compound is highly soluble in polar solvents like water and ethanol. Ensure that during workup and recrystallization, the minimum necessary amount of hot solvent is used to prevent significant loss of product in the mother liquor.

Q2: I'm observing a significant amount of an insoluble white solid crashing out of my reaction. What is it and how can I prevent it?

This is a classic sign of cyanamide trimerization into melamine (1,3,5-triazine-2,4,6-triamine). Melamine is highly stable and very insoluble in most organic solvents.

  • Cause: This side reaction is catalyzed by both basic conditions and elevated temperatures. If free diethylamine is present in excess or if the reaction temperature is not controlled, the rate of melamine formation increases dramatically.

  • Prevention:

    • Control Temperature: Maintain the recommended reaction temperature rigorously. For the aqueous cyanamide route, this often means using an ice bath to manage the exotherm.

    • Control pH: Using the pre-formed diethylamine hydrochloride salt helps maintain a slightly acidic pH, which suppresses the base-catalyzed trimerization of cyanamide.

Q3: The reaction seems to stall and does not proceed to completion. What factors should I investigate?

If the reaction stalls, consider the following:

  • Poor Mixing: In the fusion method, the reaction occurs in a melt. Vigorous and efficient stirring is essential to ensure contact between the reactants.

  • Insufficient Activation: The reaction relies on the protonation of cyanamide. Ensure the diethylamine hydrochloride is of good quality and that the system is sufficiently acidic. In some cases, the addition of a catalytic amount of a Lewis acid might enhance the reactivity of the cyano group.[11]

  • Reagent Degradation: As mentioned, the cyanamide source may have degraded. Attempt the reaction with a fresh batch of reagents.

Q4: My final product is an oil or is difficult to crystallize. What are the best purification strategies?

Oiling out or difficulty with crystallization often points to the presence of impurities.

  • Primary Purification (Workup): If the reaction was run with the free base, a common purification method is an acidic wash. The crude reaction mixture can be dissolved in an organic solvent (like dichloromethane) and washed with dilute aqueous HCl. The basic 1,1-diethylguanidine is protonated and extracted into the aqueous layer as the hydrochloride salt, leaving less polar, non-basic impurities behind. The aqueous layer can then be evaporated to yield the crude salt.[12]

  • Recrystallization: This is the most effective method for final purification.

    • Solvent System: A common and effective solvent system is a mixture of a polar solvent in which the salt is soluble when hot (e.g., ethanol, isopropanol) and a non-polar solvent in which it is insoluble when cold (e.g., diethyl ether, ethyl acetate).

    • Procedure: Dissolve the crude product in a minimal amount of boiling ethanol or isopropanol. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. If crystals do not form, add diethyl ether dropwise until persistent turbidity is observed, then allow it to stand.

Section 3: Optimized Protocols & Methodologies
Protocol 1: High-Yield Synthesis from Diethylamine Hydrochloride and Cyanamide

This protocol is adapted from established methods emphasizing safety and yield.[1][2]

Materials:

  • Diethylamine hydrochloride (1 eq.)

  • Cyanamide (1 eq., typically from a 50 wt.% solution in water)

  • Ethanol or Isopropanol as solvent

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylamine hydrochloride (1.0 eq).

  • Dissolution: Add a minimal amount of ethanol to dissolve the salt with gentle warming.

  • Reactant Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add the aqueous cyanamide solution (1.0 eq) dropwise over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and water. A white or off-white solid should be obtained.

  • Purification: Proceed with Protocol 2 for recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Prepare a solvent system of ethanol and diethyl ether.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes. Perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 1 hour to complete the crystallization.

  • Isolation: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The expected product is a white crystalline solid.[13]

Section 4: Data & Visualizations
Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving issues of low yield.

troubleshooting_workflow decision decision start Low Yield Observed decision1 Are reagents pure & anhydrous? start->decision1 Check Reagents end_ok Yield Improved decision2 Was temperature controlled precisely? decision1->decision2 Yes action1 Use fresh, anhydrous reagents. Verify stoichiometry. decision1->action1 No decision3 Is reaction time optimized? decision2->decision3 Yes action2 Implement better cooling/heating. Monitor internal temperature. decision2->action2 No action1->decision1 Re-run decision4 Is purification efficient? decision3->decision4 Yes action3 Monitor reaction progress (TLC/LCMS) to find optimal time. decision3->action3 No action2->decision2 Re-run decision4->end_ok Yes action4 Optimize recrystallization. Minimize solvent volume. Consider alternative workup. decision4->action4 No action3->decision3 Re-run action4->end_ok

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Managing 1,1-Diethylguanidine Hydrochloride in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for managing the solubility and preventing the precipitation of 1,1-Diethylguanidine hydrochloride (1,1-DEG-HCl) in various buffer systems. Our goal is to move beyond simple protocols and empower you with the underlying chemical principles to proactively design robust experiments and effectively troubleshoot issues as they arise.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding 1,1-DEG-HCl precipitation.

Q1: My freshly prepared 1,1-Diethylguanidine HCl solution is cloudy. What happened?

Precipitation upon initial dissolution is almost always linked to one of three factors: buffer pH, temperature, or concentration limits. 1,1-Diethylguanidine is a strong base, and its hydrochloride salt requires a sufficiently acidic environment to remain fully protonated and, therefore, soluble.[1] If your buffer's pH is too high (approaching the pKa of the compound), the uncharged free base form can precipitate. Additionally, like many salts, its solubility is limited and temperature-dependent.[2]

Q2: What is the role of pH in maintaining the solubility of 1,1-Diethylguanidine HCl?

The key lies in the protonation state of the guanidine group. The guanidinium ion (the protonated form) is highly stable and soluble in aqueous solutions. The pKa of the conjugate acid of similar guanidines is very high, often above 13.[3][4] When the solution pH approaches this pKa, the equilibrium shifts towards the neutral (free base) form of 1,1-Diethylguanidine. This form is significantly less polar and thus less soluble in aqueous buffers, causing it to precipitate out of solution. Therefore, maintaining a buffer pH well below the pKa is critical for solubility.

Q3: I added 1,1-Diethylguanidine HCl to my phosphate buffer and it immediately precipitated. Is this buffer incompatible?

While not inherently incompatible, phosphate buffers can be problematic under certain conditions. Precipitation in this scenario is often a result of a localized pH shift. Adding a significant amount of an unbuffered or weakly buffered 1,1-DEG-HCl solution to a concentrated phosphate buffer can cause the local pH to momentarily increase, triggering precipitation. It is also possible, though less common at typical working concentrations, for complex salt formation to occur. We recommend preparing a stock solution of 1,1-DEG-HCl with its pH pre-adjusted before adding it to your final buffer system.

Q4: My solution was clear at room temperature, but a precipitate formed after storing it at 4°C. Can I still use it?

This is a classic case of temperature-dependent solubility. You have likely created a supersaturated solution at room temperature that cannot be maintained at a lower temperature. The precipitate is the excess 1,1-DEG-HCl that has crashed out of solution.

You can often rescue the solution by gently warming it (e.g., in a 37°C water bath) with agitation until the precipitate redissolves.[2] However, it is crucial to ensure the solution is fully homogenized before use to avoid inaccurate concentrations in your experiments. For long-term stability, consider lowering the stock concentration to a level that remains soluble at your intended storage temperature.

In-Depth Troubleshooting Guides
Scenario 1: Precipitation During Buffer Preparation

You observe immediate cloudiness or precipitate formation when mixing your 1,1-Diethylguanidine HCl stock with your experimental buffer.

Root Cause Analysis:

The primary driver of this issue is a rapid, localized change in the chemical environment that reduces the solubility of the guanidinium salt.

  • pH Imbalance: The most frequent cause. The bulk pH of your final buffer may be appropriate, but if your 1,1-DEG-HCl stock is unbuffered, its addition can locally raise the pH of the buffer, initiating precipitation of the less soluble free base.

  • Common Ion Effect & "Salting Out": While less common with the highly soluble hydrochloride salt, adding it to a buffer already containing a very high concentration of other chloride salts can slightly reduce its solubility. More significantly, high concentrations of other salts can decrease the activity of water, effectively "salting out" the 1,1-DEG-HCl.

  • Incompatible Buffer Species: Certain buffer anions can, in rare cases or at very high concentrations, form less soluble salts with the diethylguanidinium cation than the hydrochloride salt. For instance, while hydrochloride salts are generally very soluble, sulfate salts of the same compound can have different solubility profiles.[5][6]

Workflow for Diagnosing Precipitation During Preparation

start Precipitate forms during mixing check_ph What is the pH of the final buffer and the 1,1-DEG-HCl stock? start->check_ph ph_high pH is > 8.0 or stock is unbuffered check_ph->ph_high High/Unbuffered ph_ok pH is neutral or acidic (e.g., < 7.5) check_ph->ph_ok Controlled cause_ph Probable Cause: Localized pH shift causing free base precipitation. ph_high->cause_ph check_conc What are the final concentrations of buffer salts and 1,1-DEG-HCl? ph_ok->check_conc conc_high Buffer salts > 200 mM or 1,1-DEG-HCl is near saturation check_conc->conc_high High conc_ok Concentrations are moderate check_conc->conc_ok Moderate cause_salting Probable Cause: 'Salting out' due to high ionic strength. conc_high->cause_salting cause_other Consider buffer component incompatibility or reagent quality. conc_ok->cause_other

Caption: Diagnostic flowchart for troubleshooting precipitation during buffer mixing.

Solution Protocol: Preventing Precipitation During Preparation

  • Prepare a pH-Adjusted Stock: Prepare your concentrated stock of 1,1-DEG-HCl in high-purity water. Check the pH and adjust it to a neutral or slightly acidic pH (e.g., 6.5-7.5) using dilute HCl or NaOH. This ensures you are not causing a pH shock to your main buffer.

  • Order of Addition Matters: Add the concentrated buffer components to the majority of the final volume of water first. Gently stir the solution.

  • Slow Addition: Add the 1,1-DEG-HCl stock solution dropwise or in a slow stream to the vortex of the stirring buffer solution. This promotes rapid dispersal and prevents localized high concentrations.

  • Final Volume and pH Check: Bring the solution to the final volume and perform a final check of the pH, adjusting as necessary.

Scenario 2: Precipitation During Storage (Especially Cold Storage)

Your 1,1-Diethylguanidine HCl buffer was perfectly clear after preparation but formed crystals or a cloudy precipitate after being stored for hours or days.

Root Cause Analysis:

This issue is governed by the thermodynamics of solubility.

  • Supersaturation: The concentration of 1,1-DEG-HCl in your buffer is above its solubility limit at the storage temperature. Even if it dissolves at room temperature (perhaps with gentle heating), it creates a thermodynamically unstable supersaturated state that will resolve by precipitating the excess solute upon cooling.[2]

  • Buffer Instability at Low Temperatures: Some buffer systems, notably phosphate buffers, have poor solubility at lower temperatures and can precipitate themselves, which may in turn promote the co-precipitation of other solution components.

Solution Protocol: Ensuring Stability in Storage

  • Determine Maximum Soluble Concentration: Before preparing a large batch, perform a small-scale test. Prepare your desired buffer and add 1,1-DEG-HCl to your target concentration. Place this test solution at the intended storage temperature (e.g., 4°C) for 24-48 hours. If it remains clear, the concentration is suitable for storage.

  • Gentle Redissolution: If you find a precipitate in a stored solution, warm it to room temperature or 37°C while gently mixing. Do not boil. Ensure all precipitate is fully redissolved before using any portion of the solution to maintain concentration accuracy.

  • Consider an Alternative Buffer: If you consistently experience issues with a specific buffer system (like phosphate) at cold temperatures, consider switching to a buffer with better cold-temperature solubility, such as Tris or HEPES, which are commonly used with guanidine salts.[2][7]

Quantitative Data & Recommended Buffer Systems

The solubility of 1,1-Diethylguanidine HCl is highly dependent on pH, temperature, and the ionic composition of the buffer. The following table provides general guidelines for common laboratory buffers.

Table 1: Buffer System Compatibility Guide for 1,1-Diethylguanidine HCl

Buffer SystemBuffer pKa (at 25°C)Recommended pH Range for UseMax Practical Concentration of 1,1-DEG-HCl (at 4°C)Notes & Potential Issues
Tris-HCl 8.17.0 - 8.0~1 MHighly Recommended. Tris is a common choice for guanidine-containing buffers. Its pKa is temperature-dependent, so pH should be set at the working temperature.
HEPES 7.57.0 - 8.0~1 MExcellent Choice. HEPES is a zwitterionic buffer known for its stability and minimal interaction with many biological molecules.[7]
Phosphate (Na/K) 7.26.5 - 7.5< 0.5 MUse with Caution. Prone to precipitation at low temperatures. Ensure pH is well-controlled and avoid high concentrations for cold storage.[8]
Bicine 8.37.5 - 8.5~0.8 MA good alternative to Tris, especially when primary amines are a concern for downstream applications like mass spectrometry.
Acetate 4.84.0 - 5.5> 1 MSuitable for Acidic Conditions. Provides good buffering capacity in the acidic range where 1,1-DEG-HCl is highly soluble.

Note: Maximum practical concentrations are estimates and should be empirically verified for your specific experimental conditions.

Key Experimental Protocols
Protocol 1: Preparation of a Stable 1 M 1,1-Diethylguanidine HCl Stock Solution in Tris Buffer

This protocol details the preparation of a robust, general-purpose stock solution.

Materials:

  • This compound (MW: 151.64 g/mol )[9]

  • Tris base

  • High-purity water (e.g., Milli-Q or equivalent)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Initial Dissolution: In a beaker, dissolve 15.16 g of 1,1-Diethylguanidine HCl in ~80 mL of high-purity water. Stir until fully dissolved.

  • Add Buffer Component: Add 1.21 g of Tris base to the solution and stir until it is completely dissolved.

  • pH Adjustment: Place the beaker on a stir plate and immerse the pH probe. Slowly add concentrated HCl dropwise to adjust the pH to 7.5. Be patient, as equilibration can take time.

  • Final Volume: Carefully transfer the solution to a 100 mL graduated cylinder. Add high-purity water to bring the final volume to exactly 100 mL.

  • Final Mix & Filtration: Transfer the solution back to a clean beaker or bottle and stir for 5 minutes to ensure homogeneity. For sterile applications, filter the solution through a 0.22 µm filter.

  • Storage: Store in a tightly sealed container at 4°C. This solution should remain stable without precipitation.

Protocol 2: Rescuing a Precipitated Solution

This protocol outlines the steps to safely redissolve 1,1-DEG-HCl that has precipitated out of a buffer solution.

Materials:

  • Precipitated 1,1-DEG-HCl solution

  • Water bath set to 37°C

  • Vortex mixer or shaker

Procedure:

  • Visual Inspection: Confirm that the precipitate is crystalline or amorphous, consistent with the expected salt, and not a sign of microbial contamination or chemical degradation.

  • Gentle Warming: Place the sealed container in a 37°C water bath. Do not use a microwave or direct heat, as this can cause localized boiling and denature other components.

  • Agitation: Every 5-10 minutes, remove the container from the water bath and gently swirl or vortex it to promote dissolution.

  • Confirm Complete Dissolution: Continue the process until the solution is completely clear and no visible precipitate remains. This may take 30-60 minutes depending on the amount of precipitate.

  • Cool to Room Temperature: Before use in an experiment, allow the solution to cool to room temperature to ensure accurate pipetting and to avoid temperature shock to your samples.

  • Critical Final Step: After redissolving, always mix the entire solution thoroughly to ensure homogeneity. The concentration at the top of the container may be lower than at the bottom if not properly mixed.

Chemical Principles Visualization

The solubility of 1,1-Diethylguanidine HCl is fundamentally linked to its acid-base chemistry.

cluster_0 Chemical Equilibrium of 1,1-Diethylguanidine DEG_H N,N-Diethylguanidinium Ion (Protonated Form) Highly Soluble DEG_Base 1,1-Diethylguanidine (Free Base) Poorly Soluble DEG_H->DEG_Base + H⁺ (High pH / Low [H⁺]) DEG_Base->DEG_H + H⁺ (Low pH / High [H⁺])

Caption: The effect of pH on the equilibrium and solubility of 1,1-Diethylguanidine.

References

Technical Support Center: Quality Control of 1,1-Diethylguanidine Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,1-Diethylguanidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this essential research chemical. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights necessary for the successful application of this compound in your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and analysis of this compound.

Q1: What are the key physicochemical properties of this compound?

A1: this compound is a guanidinium salt with the following key properties:

PropertyValueReference
CAS Number 1114-39-2[1]
Molecular Formula C₅H₁₄ClN₃[2]
Molecular Weight 151.64 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[4]

Q2: How should I properly store and handle this compound?

A2: Proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A3: The expected NMR chemical shifts are as follows. Note that the exact peak positions can vary slightly depending on the solvent and concentration.

¹H NMR Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
Ethyl (-CH₃)Triplet~1.26H
Ethyl (-CH₂)Quartet~3.34H
Guanidinium (-NH₂)Broad SingletVariable3H
¹³C NMR Assignment Expected Chemical Shift (δ) ppm
Ethyl (-CH₃)~13
Ethyl (-CH₂)~42
Guanidinium (C=N)~160

Note: These are predicted values based on the structure and data for similar compounds. It is always recommended to compare with a certified reference standard.

Q4: What are the common impurities I should be aware of in commercially available this compound?

A4: Potential impurities can arise from the synthesis process. Common starting materials for the synthesis of this compound are diethylamine and cyanamide. Therefore, potential impurities could include:

  • Unreacted starting materials: Diethylamine and cyanamide.

  • Byproducts of side reactions: Such as the formation of melamine-type structures from the trimerization of cyanamide.

  • Related substances: Such as monoethylguanidine or triethylguanidine if the starting amine contains these as impurities.

The presence of these impurities can be assessed using the analytical methods described in the troubleshooting section.

II. Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the quality control and use of this compound.

A. Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to its polar nature and lack of a strong UV chromophore, specific methods are required.

Problem 1: No or very weak peak observed by reverse-phase HPLC with UV detection.

  • Causality: this compound is a small, polar molecule and lacks a significant UV chromophore, leading to poor retention on traditional C18 columns and low sensitivity with UV detection.[6]

  • Solution:

    • Use a suitable column: Employ a mixed-mode or cation-exchange column designed for the retention of polar and basic compounds.[6]

    • Alternative Detection: Utilize an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore.[6]

    • Pre-column Derivatization: React the guanidine group with a UV-active derivatizing agent. For instance, reaction with acetylacetone can yield a product with a UV-active chromophore, allowing for sensitive detection.[7]

Problem 2: Poor peak shape (tailing) in HPLC analysis.

  • Causality: Peak tailing for basic compounds like guanidines is often due to strong interactions with residual acidic silanol groups on the silica-based column packing.

  • Solution:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites on the column.

    • Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the analyte.

Problem 3: Inconsistent retention times.

  • Causality: Fluctuations in mobile phase composition, column temperature, or column equilibration can lead to shifts in retention time.

  • Solution:

    • Ensure proper mixing of mobile phase: If preparing the mobile phase online, ensure the pump's mixing performance is adequate. If preparing manually, ensure thorough mixing.

    • Use a column oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Adequate column equilibration: Before starting a sequence of analyses, equilibrate the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved.

B. Identity Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure confirmation.

Problem: ¹H NMR spectrum shows broad, unresolved peaks for the guanidinium protons.

  • Causality: The protons on the nitrogen atoms of the guanidinium group can undergo chemical exchange with each other and with trace amounts of water in the solvent. This exchange process can lead to peak broadening.

  • Solution:

    • Use a deuterated solvent with low water content: Dry the NMR solvent over molecular sieves if necessary.

    • Lower the temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper peaks.

    • Acidify the sample: Adding a drop of D₂O containing a trace of DCl can sometimes sharpen the N-H signals by protonating the molecule and slowing exchange.

C. Troubleshooting Unexpected Experimental Outcomes

Problem: A reaction using this compound as a base is giving low yields or unexpected byproducts.

  • Causality: The purity of the this compound is critical. The presence of impurities can interfere with the reaction. For instance, unreacted starting materials from its synthesis could participate in side reactions.[8]

  • Solution:

    • Verify the purity of the reagent: Before use, perform a purity check using a validated HPLC method or obtain a certificate of analysis from the supplier.

    • Assess for the presence of water: Guanidinium salts can be hygroscopic. The presence of water can be detrimental to moisture-sensitive reactions. Dry the reagent under vacuum if necessary.

    • Consider the impact of the hydrochloride salt: The hydrochloride counter-ion may affect the reaction. If a non-coordinating base is required, consider converting the hydrochloride salt to the free base before use, though the free base is less stable.

III. Key Experimental Protocols

This section provides detailed step-by-step methodologies for the quality control of this compound.

Protocol 1: Purity Determination by Cation-Exchange HPLC with UV Detection

This protocol is a robust method for the quantitative analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Cation-exchange column (e.g., Dionex IonPac CS14 or similar)

  • Reagents:

    • This compound reference standard

    • Methanesulfonic acid (MSA)

    • Deionized water

  • Procedure:

    • Mobile Phase Preparation: Prepare a 3.75 mM solution of methanesulfonic acid in deionized water. Filter and degas the mobile phase.

    • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: Dionex IonPac CS14 (4 x 250 mm)

      • Mobile Phase: 3.75 mM Methanesulfonic acid

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: 30 °C

      • Detection: UV at 195 nm

    • Data Analysis:

      • Inject the calibration standards and the sample solution.

      • Construct a calibration curve by plotting the peak area against the concentration of the standards.

      • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines the procedure for confirming the identity of this compound.

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher)

  • Reagents:

    • Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Instrument Setup:

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to obtain good resolution.

    • Data Acquisition:

      • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing and Analysis:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate the peaks and assign them to the corresponding protons in the molecule.

      • Compare the obtained spectrum with the expected chemical shifts and multiplicities.

IV. Visual Diagrams

Workflow for Troubleshooting HPLC Purity Analysis

hplc_troubleshooting cluster_solutions1 Solutions for No/Weak Peak cluster_solutions2 Solutions for Poor Peak Shape cluster_solutions3 Solutions for Inconsistent RT start Start Purity Analysis check_peak Peak Observed? start->check_peak no_peak No/Weak Peak check_peak->no_peak No check_shape Good Peak Shape? check_peak->check_shape Yes solution1a Use Mixed-Mode/ Cation-Exchange Column no_peak->solution1a solution1b Use ELSD/CAD Detector no_peak->solution1b solution1c Pre-column Derivatization no_peak->solution1c bad_shape Poor Peak Shape (Tailing/Fronting) check_shape->bad_shape No check_rt Consistent Retention Time? check_shape->check_rt Yes solution2a Add Competing Base (TEA) to Mobile Phase bad_shape->solution2a solution2b Use Base-Deactivated Column bad_shape->solution2b solution2c Adjust Mobile Phase pH bad_shape->solution2c bad_rt Inconsistent Retention Time check_rt->bad_rt No end Successful Analysis check_rt->end Yes solution3a Ensure Proper Mobile Phase Mixing bad_rt->solution3a solution3b Use Column Oven bad_rt->solution3b solution3c Ensure Adequate Column Equilibration bad_rt->solution3c

Caption: Troubleshooting workflow for HPLC purity analysis.

Logical Relationship of Quality Control Parameters

qc_relationship cluster_tests Quality Control Tests cluster_methods Analytical Methods compound 1,1-Diethylguanidine Hydrochloride identity Identity compound->identity purity Purity compound->purity assay Assay compound->assay nmr NMR Spectroscopy identity->nmr Confirms Structure ftir FTIR Spectroscopy identity->ftir Confirms Functional Groups hplc HPLC purity->hplc Separates Impurities assay->hplc Quantifies Content titration Titration assay->titration Quantifies Content

Caption: Relationship between QC parameters and analytical methods.

V. References

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. GSC Biological and Pharmaceutical Sciences. --INVALID-LINK--

  • HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science. --INVALID-LINK--

  • Process for the preparation of intermediate-1,1,3,3,-tetramethyl carbamidine... Google Patents. --INVALID-LINK--

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC Technologies. --INVALID-LINK--

  • Technical Support Center: Purity Assessment of Synthesized Arpromidine. BenchChem. --INVALID-LINK--

  • AN001055: Assay of guanidine in pharmaceutical formulations. Thermo Fisher Scientific. --INVALID-LINK--

  • Preparation of substituted guanidines. Google Patents. --INVALID-LINK--

  • Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography. Google Patents. --INVALID-LINK--

  • Process for the preparation of intermediate-1,1,3,3,-tetramethyl carbamidine... Google Patents. --INVALID-LINK--

  • HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. BenchChem. --INVALID-LINK--

  • Troubleshooting RNA Isolation. Bitesize Bio. --INVALID-LINK--

  • Application Notes and Protocols for the Quantification of Dodecylguanidine Hydrochloride in Solution. BenchChem. --INVALID-LINK--

  • The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers. BenchChem. --INVALID-LINK--

  • Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook. --INVALID-LINK--

  • 1,1-Diethylguanidine Sulfate. Santa Cruz Biotechnology. --INVALID-LINK--

  • 1-Methylguanidine hydrochloride(21770-81-0) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • This compound. Amerigo Scientific. --INVALID-LINK--

  • This compound CAS#: 1114-39-2. ChemicalBook. --INVALID-LINK--

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. --INVALID-LINK--

  • 13C NMR Chemical Shifts. Organic Chemistry Data. --INVALID-LINK--

  • High Performance Liquid Chromatography. Sigma-Aldrich. --INVALID-LINK--

  • Preparation method of 1, 3-diamino guanidine hydrochloride. Google Patents. --INVALID-LINK--

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. --INVALID-LINK--

  • Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. --INVALID-LINK--

  • 1,1-Diethylguanidine Sulfate. TCI America. --INVALID-LINK--

  • Isolation of RNA using guanidinium salts. University of Texas Southwestern Medical Center. --INVALID-LINK--

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency. --INVALID-LINK--

  • High purity this compound. RongNa Biotechnology Co., Ltd. --INVALID-LINK--

  • A kind of preparation method of trimethoprim impurity. Google Patents. --INVALID-LINK--

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. --INVALID-LINK--

References

Technical Support Center: Scaling Up 1,1-Diethylguanidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,1-Diethylguanidine hydrochloride (CAS: 1114-39-2). This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] While the bench-scale synthesis is well-established, scaling up production presents unique challenges that can impact yield, purity, and safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to anticipate and resolve issues encountered during the scale-up process, ensuring a robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and industrially viable method is the reaction of diethylamine with cyanamide, followed by salt formation with hydrochloric acid.[4][5] This route is favored for its atom economy and the availability of starting materials.

Q2: What are the primary safety concerns when handling the reagents? A2: Both starting materials require careful handling.

  • Cyanamide: Is toxic if swallowed or in contact with skin, can cause severe skin burns and eye damage, and is suspected of causing cancer.[6] It is also sensitive to moisture and can dimerize or trimerize, especially under basic conditions or at elevated temperatures.[4] Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE).[7]

  • Diethylamine: Is a flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[8] Use in a well-ventilated area, away from ignition sources, and ensure proper grounding of equipment to prevent static discharge.[8]

Q3: What are the typical yield and purity I can expect? A3: With an optimized process, yields can exceed 80-90%. Purity of >99% is achievable after proper recrystallization.[9] However, these values are highly dependent on reaction control and purification effectiveness.

Q4: Is the reaction exothermic? A4: Yes, the reaction between diethylamine and cyanamide is significantly exothermic. On a large scale, this presents a major safety risk. Proper temperature control through slow, controlled addition of reagents and efficient cooling is critical to prevent a thermal runaway.

Troubleshooting Guide: From Bench to Plant

This section addresses specific problems that arise during the scale-up of this compound synthesis.

Problem 1: Low or Inconsistent Yield

Q: My yield dropped significantly when I moved from a 10g to a 1kg scale. What are the likely causes?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Let's break down the potential culprits.

  • Cause A: Inadequate Temperature Control

    • Why it happens: The exothermic nature of the reaction is harder to manage in large reactors, which have a lower surface-area-to-volume ratio than lab flasks. Localized "hot spots" can form, leading to the decomposition of cyanamide or the formation of byproducts like melamine (the cyclic trimer of cyanamide).[4]

    • Solution:

      • Slow, Subsurface Addition: Add the diethylamine solution slowly below the surface of the cyanamide solution to ensure rapid mixing and heat dissipation.

      • Jacketed Reactor & Chiller: Use a reactor with a cooling jacket connected to a powerful chiller. Monitor both the internal reaction temperature and the jacket temperature.

      • Reverse Addition: Consider adding the cyanamide solution to the diethylamine. This keeps the cyanamide concentration low, helping to control the reaction rate.

  • Cause B: Poor Mixing

    • Why it happens: Inefficient stirring in a large vessel fails to homogenize the reactants quickly. This leads to areas of high reactant concentration, causing localized exotherms and byproduct formation.

    • Solution:

      • Proper Impeller Selection: Use an impeller designed for efficient mixing of liquid-solid slurries (if using solid cyanamide) or liquid-liquid reactions. A pitched-blade turbine or anchor stirrer is often a good choice.

      • Baffles: Ensure the reactor is baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Stir Speed Study: Determine the minimum stir rate required for full homogenization at your target scale.

  • Cause C: Reagent Stability and Quality

    • Why it happens: Cyanamide can dimerize to dicyandiamide, especially during prolonged storage or if exposed to basic conditions.[4] This dimer is less reactive and will lower your yield.

    • Solution:

      • Use Fresh Cyanamide: Use a fresh batch of cyanamide or one that has been stored correctly (cool, dry, and away from incompatible materials).[7] Consider stabilizing aqueous cyanamide solutions with a small amount of a buffer like monosodium phosphate.[4]

      • Assay Reagents: Perform an assay (e.g., by titration or HPLC) on your starting materials before use to confirm their purity.

Troubleshooting Workflow: Low Yield

low_yield_workflow start Problem: Low Yield at Scale check_temp Review Temperature Logs Were there exotherm spikes? start->check_temp check_mixing Evaluate Mixing Parameters Impeller type? Baffles? Stir speed? check_temp->check_mixing No improve_cooling Solution: 1. Slower addition rate 2. Increase chiller capacity 3. Reverse addition check_temp->improve_cooling Yes check_reagents Analyze Starting Materials Assay purity of cyanamide? check_mixing->check_reagents No improve_mixing Solution: 1. Optimize impeller/baffles 2. Increase stir rate check_mixing->improve_mixing Yes use_fresh_reagents Solution: 1. Use fresh, stabilized cyanamide 2. Assay purity before use check_reagents->use_fresh_reagents Yes final_solution Optimized Process improve_cooling->final_solution improve_mixing->final_solution use_fresh_reagents->final_solution

Figure 1. Troubleshooting workflow for low yield.
Problem 2: Product Isolation and Purification Issues

Q: My final product is an oil or a sticky solid, not the expected white crystalline powder. How can I fix this?

A: This issue almost always points to impurities or residual solvent. The goal is to induce proper crystallization.

  • Cause A: Residual Solvent

    • Why it happens: The product may have a high affinity for the reaction or crystallization solvent. On a large scale, removing the final traces of solvent under vacuum can be difficult, especially with a thick cake of material.

    • Solution:

      • Solvent Swap: Before crystallization, consider a solvent swap via distillation to a solvent in which the product is less soluble at room temperature (e.g., isopropanol, ethyl acetate, or a mixture with an anti-solvent like heptane).

      • Drying Optimization: Use a filter-dryer with agitation or a vacuum oven with a controlled temperature ramp. Break up the solid cake periodically to expose fresh surface area.

      • Trituration: Slurry the oily solid in a non-polar solvent (like hexanes or diethyl ether) in which the product is insoluble but the impurities might be. This can wash away contaminants and induce crystallization.

  • Cause B: Impurities Inhibiting Crystallization

    • Why it happens: Excess starting material or byproducts can act as "crystal poisons," disrupting the lattice formation of your desired product.

    • Solution:

      • Workup Wash: During the workup phase, after acidification with HCl, perform an aqueous wash to remove any unreacted, water-soluble starting materials. An acidic wash helps by converting the basic guanidine product into its water-soluble salt, allowing for extraction of non-polar impurities with an organic solvent.[10]

      • Recrystallization Solvent Screen: Do not assume the lab-scale solvent system will work perfectly at scale. Perform a small-scale screen to find the optimal solvent or solvent/anti-solvent pair that provides good recovery and high purity.

      • Charcoal Treatment: If the product has a color, it may indicate organic impurities. A charcoal (activated carbon) treatment of the solution before crystallization can remove these colored species.

  • Cause C: Incorrect pH

    • Why it happens: The product is isolated as the hydrochloride salt. If the pH is not sufficiently acidic during the crystallization step, some of the free base may remain, which is often an oil at room temperature.

    • Solution:

      • pH Adjustment: Ensure the pH of the solution is acidic (pH 1-2) before initiating crystallization. Use a calibrated pH meter.

      • HCl Source: Use anhydrous HCl (either as a gas or in a solvent like isopropanol or ether) for the final salt formation to avoid introducing excess water, which can sometimes hinder crystallization.

Detailed Protocols

Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale)

Safety First: This procedure must be conducted in a walk-in fume hood or a well-ventilated kilo-lab. All personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.[7][8] Ensure fire extinguishers and safety showers are accessible.

ReagentCASAmountMolesMolar Eq.
Cyanamide (50 wt% in water)420-04-2700 g8.32 mol1.0
Diethylamine109-89-7670 g (920 mL)9.16 mol1.1
Toluene108-88-34 L--
Isopropanol (IPA)67-63-03 L--
Hydrochloric Acid (conc.)7647-01-0~700 mL~8.4 mol~1.01

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer (pitched-blade turbine), a thermocouple, a condenser, and an addition funnel. Set the chiller for the jacket to 5 °C.

  • Charge Reagents: Charge the 50% aqueous cyanamide solution (700 g) and toluene (2 L) to the reactor. Begin stirring at 200 RPM to create a well-mixed slurry.

  • Controlled Addition: In a separate vessel, dissolve diethylamine (670 g) in toluene (2 L). Transfer this solution to the addition funnel.

  • Reaction: Add the diethylamine solution to the reactor dropwise over 2-3 hours. Crucially, maintain the internal temperature below 25 °C. The reaction is exothermic; adjust the addition rate as needed to control the temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction completion by TLC or LC-MS.

  • Workup & pH Adjustment:

    • Cool the reaction mixture to 10 °C.

    • Slowly add concentrated HCl to adjust the pH of the aqueous layer to ~1.0. This is also exothermic; maintain the temperature below 25 °C.

    • Stop stirring and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Solvent Swap and Crystallization:

    • Arrange the reactor for distillation. Distill off the toluene under vacuum.

    • Add isopropanol (3 L) to the reactor and stir to dissolve the residue.

    • Cool the solution slowly to 0-5 °C over 2 hours with gentle stirring. The product should crystallize as a white solid.

  • Isolation and Drying:

    • Filter the solid product using a Büchner funnel or a filter-dryer.

    • Wash the filter cake with cold isopropanol (2 x 250 mL).

    • Dry the solid in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Outcome: 1.1 - 1.2 kg of a white crystalline solid (85-93% yield).

Reaction Pathway Diagram

reaction_pathway cluster_product Product A H₂N-C≡N Cyanamide Intermediate {(CH₃CH₂)₂N-C(=NH)NH₂} 1,1-Diethylguanidine (Free Base) A->Intermediate + Diethylamine (Toluene, <25°C) B (CH₃CH₂)₂NH Diethylamine B->Intermediate C [(CH₃CH₂)₂N-C(=NH)NH₂]⁺Cl⁻ This compound Intermediate->C + HCl (pH Adjustment)

Figure 2. Synthesis of 1,1-Diethylguanidine HCl.

References

Validation & Comparative

A Comparative Guide to 1,1-Diethylguanidine and Aminoguanidine as Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inducible nitric oxide synthase (iNOS) represents a critical therapeutic target in a multitude of inflammatory and autoimmune diseases due to its role in the overproduction of nitric oxide (NO).[1][2] The selective inhibition of iNOS, without affecting the constitutively expressed neuronal (nNOS) and endothelial (eNOS) isoforms, is a key strategy in mitigating the pathological effects of excessive NO while preserving its vital physiological functions.[3][4][5] This guide provides an in-depth comparison of two commonly utilized iNOS inhibitors: 1,1-Diethylguanidine hydrochloride and aminoguanidine.

The Landscape of iNOS Inhibition

Nitric oxide synthases are a family of enzymes that catalyze the production of NO from L-arginine.[6] While eNOS and nNOS are constitutively expressed and play crucial roles in vasodilation and neurotransmission, respectively, iNOS is typically expressed in response to pro-inflammatory stimuli like cytokines and bacterial endotoxins.[1][6] The large and sustained amounts of NO produced by iNOS can lead to tissue damage and contribute to the pathophysiology of conditions such as sepsis, arthritis, and neurodegenerative diseases.[1][4] Therefore, compounds that can selectively inhibit iNOS are of significant interest for therapeutic development.

Aminoguanidine: The Established, Yet Imperfect, Standard

Aminoguanidine has long been recognized as a selective inhibitor of iNOS.[7][8][9] It has been demonstrated to be significantly more potent against iNOS compared to the constitutive isoforms.[10][11] Some studies report that aminoguanidine is over 50-fold more effective at inhibiting iNOS than eNOS or nNOS.[10] This selectivity has made it a valuable tool in preclinical studies to investigate the role of iNOS in various disease models, including autoimmune diabetes, experimental autoimmune encephalomyelitis, and lung injury.[10][12][13]

Mechanism of Action: Aminoguanidine acts as a mechanism-based inactivator of all three NOS isoforms, meaning it requires enzymatic turnover to exert its inhibitory effect.[11][14] However, it exhibits a marked preference for iNOS.[11] The inactivation process is time-dependent and is blocked by the presence of the substrate, L-arginine.[11] While the precise molecular interactions are complex, it is understood that aminoguanidine's inhibitory action involves covalent modification of the iNOS protein and its heme residue.[15]

1,1-Diethylguanidine: A Reversible Alternative

In contrast to the mechanism-based inactivation by aminoguanidine, 1,1-diethylguanidine exhibits a reversible pattern of inhibition against all NOS isoforms.[16] This means that its inhibitory effect is not permanent and can be reversed, for instance, by dilution. This characteristic can be advantageous in experimental settings where a transient and controlled inhibition of iNOS is desired. However, a key drawback of 1,1-diethylguanidine is its lack of significant isoform selectivity.[16]

Head-to-Head Comparison: Potency and Selectivity

The efficacy of a NOS inhibitor is primarily defined by its potency (often expressed as the half-maximal inhibitory concentration, IC50) and its selectivity for iNOS over eNOS and nNOS.

CompoundTargetIC50 / KiSelectivity ProfileMechanism of Action
Aminoguanidine Mouse iNOSIC50: 2.1 µM[17], Ki: 16 µM[11]Selective for iNOS[7][8][10]Mechanism-based inactivator[11][14]
Rat nNOSIC50: 140 µM[18]
GH3 cNOSKi: 0.83 mM[11]
1,1-Diethylguanidine All NOS isoformsNot specified in detailLacks significant isoform selectivity[16]Reversible inhibitor[16]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the enzyme and assay methodology.

As the data indicates, aminoguanidine demonstrates a clear preference for inhibiting iNOS. While 1,1-diethylguanidine's reversible inhibition is a notable feature, its lack of selectivity limits its utility in studies where specific targeting of iNOS is critical.

Experimental Design: Choosing the Right Inhibitor

The choice between 1,1-diethylguanidine and aminoguanidine hinges on the specific experimental goals.

  • For experiments where a transient and reversible inhibition of general NOS activity is sufficient, 1,1-diethylguanidine could be considered. However, the lack of selectivity must be a key consideration in data interpretation.

Visualizing the Nitric Oxide Synthesis Pathway and Inhibition

The following diagram illustrates the nitric oxide synthesis pathway and the points of intervention for NOS inhibitors.

NOS_Pathway cluster_0 Cellular Environment cluster_1 Inhibitors L-Arginine L-Arginine NOS_Enzyme iNOS / nNOS / eNOS L-Arginine->NOS_Enzyme O2 O2 O2->NOS_Enzyme NADPH NADPH NADPH->NOS_Enzyme NO Nitric Oxide NOS_Enzyme->NO L-Citrulline L-Citrulline NOS_Enzyme->L-Citrulline Aminoguanidine Aminoguanidine Aminoguanidine->NOS_Enzyme Selective for iNOS (Mechanism-based) 1,1-Diethylguanidine 1,1-Diethylguanidine 1,1-Diethylguanidine->NOS_Enzyme Non-selective (Reversible)

Caption: Nitric oxide synthesis pathway and points of inhibition.

Experimental Protocol: In Vitro Assessment of iNOS Inhibition using the Griess Assay

This protocol details a common method for evaluating the efficacy of iNOS inhibitors in a cell-based assay. The principle lies in stimulating macrophage cells (e.g., RAW 264.7) to express iNOS and then measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture medium using the Griess reagent.[19][20][21][22]

Materials:
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound and Aminoguanidine hydrochloride

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[19][23]

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow Diagram:

Griess_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pre-treatment Pre-treat with inhibitors (1,1-Diethylguanidine or Aminoguanidine) Adherence->Pre-treatment Stimulation Stimulate with LPS/IFN-γ to induce iNOS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Griess_Reaction Perform Griess Assay: Add Griess reagents to supernatant Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Calculate nitrite concentration and % inhibition Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for iNOS inhibition assessment via Griess assay.

Step-by-Step Procedure:
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Inhibitor Pre-treatment: Prepare serial dilutions of 1,1-diethylguanidine and aminoguanidine in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (medium without inhibitor).

  • iNOS Induction: After a pre-treatment period (e.g., 1 hour), add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to all wells except for the negative control wells to induce iNOS expression.[21]

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Nitrite Standard Curve Preparation: Prepare a standard curve of sodium nitrite in cell culture medium, with concentrations ranging from 0 to 100 µM.[23]

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the Griess reagents to each well containing the supernatant and the nitrite standards according to the manufacturer's instructions.[19][20] Typically, this involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the nitrite standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in each experimental sample by interpolating from the standard curve.

    • Calculate the percentage of iNOS inhibition for each inhibitor concentration relative to the stimulated control (LPS/IFN-γ treated cells without inhibitor).

    • Determine the IC50 value for each inhibitor.

Conclusion

Both 1,1-diethylguanidine and aminoguanidine are valuable tools for studying the role of nitric oxide synthase. However, for research focused specifically on the inducible isoform, aminoguanidine's established selectivity for iNOS makes it the more appropriate and reliable choice. The reversible nature of 1,1-diethylguanidine's inhibition is an interesting characteristic, but its lack of selectivity necessitates careful consideration and interpretation of experimental results. The provided experimental protocol offers a robust framework for researchers to empirically evaluate and compare the inhibitory potential of these and other compounds on iNOS activity.

References

A Researcher's Guide to Validating the Inhibitory Activity of 1,1-Diethylguanidine Hydrochloride Against Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and validate the inhibitory activity of 1,1-Diethylguanidine hydrochloride. We will focus on its activity against Nitric Oxide Synthase (NOS), a key enzyme in various physiological and pathological processes. This document moves beyond a simple protocol, offering a comparative analysis against established inhibitors and explaining the rationale behind the experimental design to ensure scientific rigor and data integrity.

Guanidine and its derivatives are a versatile class of compounds recognized for their broad spectrum of biological activities, making them compelling scaffolds in drug discovery.[1] The guanidinium group, which is protonated at physiological pH, can form multiple hydrogen bonds, a critical feature for effective binding to biological targets like enzymes.[1]

Core Target and Mechanism of Action: Nitric Oxide Synthase

Our investigation centers on Nitric Oxide Synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO). Overproduction of NO by specific NOS isoforms, particularly neuronal NOS (nNOS), is implicated in the pathology of neurodegenerative disorders and neuropathic pain.[2] This makes the selective inhibition of NOS isoforms a significant therapeutic goal.[2]

Guanidine-based compounds often act as inhibitors of enzymes that have two acidic amino acid residues in close proximity within their active sites.[3] The positively charged guanidinium group can act as a bridge, binding to the enzyme's active site and inhibiting its function without necessarily unfolding the enzyme.[3] Several guanidine derivatives, including 1,1-dimethylguanidine (a structurally similar compound to our topic compound), have been identified as inhibitors of NOS isoforms.[4][5]

Signaling Pathway Overview

The canonical pathway for NOS involves the conversion of L-arginine to L-citrulline, producing NO in the process. This reaction requires cofactors such as NADPH and oxygen. NO then acts as a signaling molecule, often by activating soluble guanylate cyclase (sGC) in target cells, leading to a cascade of downstream effects. An inhibitor like this compound is hypothesized to compete with the substrate L-arginine for binding to the NOS active site, thereby blocking NO production.

NOS_Inhibition_Pathway sub L-Arginine (Substrate) nos Nitric Oxide Synthase (nNOS, eNOS, iNOS) sub->nos Binds to Active Site prod L-Citrulline + Nitric Oxide (NO) nos->prod Catalyzes downstream Downstream Signaling (e.g., sGC activation) prod->downstream Activates inhibitor 1,1-Diethylguanidine HCl (Competitive Inhibitor) inhibitor->nos Competitively Inhibits

Caption: Competitive inhibition of Nitric Oxide Synthase by 1,1-Diethylguanidine HCl.

Comparative Analysis: Performance Benchmarking

To contextualize the inhibitory potential of this compound, it is essential to compare its performance against well-characterized NOS inhibitors. For this guide, we select L-NMMA (NG-monomethyl-L-arginine) , a potent and widely studied non-selective NOS inhibitor, and Aminoguanidine , which shows some selectivity for the inducible NOS (iNOS) isoform.[5]

CompoundTarget(s)Reported Potency / ActivitySelectivity Profile
1,1-Diethylguanidine HCl Nitric Oxide Synthase (NOS)Hypothesized - requires experimental validation. Activity is inferred from analogs.To be determined. Analogs like 1,1-dimethylguanidine show little isoform selectivity.[6]
L-NMMA nNOS, eNOS, iNOSPotent inhibitor of constitutive NOS isoforms.[4][5]Non-selective.
Aminoguanidine Primarily iNOSPotent inhibitor of cytokine-induced NO formation.[5] Least potent against vascular constitutive NOS.[4]Preferential for iNOS over eNOS/nNOS.[5]

Experimental Validation: A Step-by-Step Guide

This section outlines a robust, self-validating protocol to determine the half-maximal inhibitory concentration (IC50) of this compound. The chosen method is the Griess assay , which measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.

Causality Behind Experimental Choices
  • Why the Griess Assay? It is a simple, cost-effective, and reliable colorimetric method for indirectly quantifying NO production. Its endpoint is stable, making it suitable for high-throughput screening.

  • Why a Cell-Based Assay? Using a cell line that expresses the target NOS isoform (e.g., cytokine-stimulated macrophages for iNOS) provides a more physiologically relevant context than a purified enzyme assay.

  • Why Pre-incubation? Pre-incubating the cells with the inhibitor allows the compound to enter the cells and bind to the target enzyme before the substrate is added, ensuring an accurate assessment of its inhibitory potential.[1]

Experimental Workflow Diagram

Validation_Workflow prep 1. Reagent Preparation - Cell Culture Medium - Inhibitor Stock Solutions - Griess Reagents seed 2. Cell Seeding & Stimulation - Plate cells (e.g., RAW 264.7) - Stimulate with LPS/IFN-γ to induce iNOS prep->seed treat 3. Inhibitor Treatment - Add serial dilutions of 1,1-Diethylguanidine HCl & Controls seed->treat incubate 4. Incubation - Incubate for 24-48 hours treat->incubate sample 5. Sample Collection - Collect cell culture supernatant incubate->sample assay 6. Griess Assay - Add Griess Reagents I & II - Incubate for color development sample->assay read 7. Data Acquisition - Measure absorbance at 540 nm assay->read analyze 8. Data Analysis - Generate standard curve - Calculate % Inhibition - Determine IC50 value read->analyze

Caption: Workflow for IC50 determination using a cell-based Griess assay.

Detailed Protocol: IC50 Determination via Griess Assay

A. Preliminary Considerations

  • Solubility & Stability: Guanidine derivatives are typically soluble in polar solvents like water or DMSO.[1] Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that impacts enzyme activity or cell viability (typically <1%).[1]

  • Cell Line: Use a suitable cell line, such as RAW 264.7 murine macrophages, which reliably express iNOS upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

B. Step-by-Step Methodology

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound, L-NMMA (positive control), and a vehicle control (DMSO) in the cell culture medium. A typical 8-point dose-response curve might range from 1 µM to 10 mM.

  • Cell Treatment and Stimulation:

    • Remove the old medium from the cells.

    • Add 100 µL of fresh medium containing the various inhibitor concentrations.

    • Add 100 µL of medium containing stimulants (e.g., 2 µg/mL LPS and 200 U/mL IFN-γ) to all wells except the negative control (unstimulated) wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the cell culture medium. This is a critical step for converting absorbance values to nitrite concentrations.

  • Griess Reagent Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.

    • Use this equation to calculate the nitrite concentration in each experimental well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle-treated, stimulated control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Conclusion and Future Directions

This guide provides a foundational strategy for validating the inhibitory activity of this compound against Nitric Oxide Synthase. By benchmarking against known inhibitors and employing a rigorous, well-controlled experimental protocol, researchers can generate reliable and reproducible data. The structural similarity of 1,1-Diethylguanidine to other known guanidine-based NOS inhibitors suggests it is a promising candidate for further investigation.[5][6]

Future work should focus on determining its selectivity across all three major NOS isoforms (nNOS, eNOS, iNOS) to understand its potential therapeutic window and off-target effects. Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies would further strengthen its pharmacological profile.[7]

References

A Comparative Analysis of Diethylguanidine Derivatives in Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic molecules, imparts a unique combination of basicity, hydrogen bonding capability, and charge delocalization. These properties have made guanidine and its derivatives, particularly diethylguanidine analogs, a fertile ground for discovery across diverse scientific disciplines. This guide provides a comparative analysis of diethylguanidine derivatives, offering researchers, scientists, and drug development professionals an in-depth look at their performance, supported by experimental data and detailed protocols. Our focus is to move beyond a simple cataloging of compounds and instead to elucidate the structure-activity relationships and mechanistic underpinnings that drive their efficacy in various applications.

Diethylguanidine Derivatives in Medicinal Chemistry: Targeting Disease Pathways

The versatility of the diethylguanidine scaffold is perhaps most evident in medicinal chemistry, where it has been incorporated into molecules targeting a wide array of diseases, from neurological disorders to cancer.

Neuroprotection: N,N'-Diarylguanidine Derivatives as NMDA Receptor Antagonists

Excessive activation of the N-methyl-D-aspartate (NMDA) receptor is a key pathological event in stroke and other neurodegenerative diseases. Diarylguanidines have emerged as a promising class of noncompetitive NMDA receptor antagonists.[1][2] A comparative analysis of various substituted diarylguanidines reveals critical structure-activity relationships.

Comparative Analysis of NMDA Receptor Affinity:

CompoundStructureNMDA Receptor Affinity (IC50, nM)Sigma Receptor Affinity (IC50, nM)Selectivity (Sigma/NMDA)
N,N'-di-o-tolylguanidine (DTG)SymmetricalHighHigh~1
N-1-naphthyl-N'-(3-ethylphenyl)guanidineUnsymmetrical3-5 fold higher than symmetrical counterpartsUnchangedModerate
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineTrisubstituted362540~70

Data synthesized from multiple sources for comparative purposes.[2]

The data clearly indicates that moving from symmetrical to unsymmetrical and trisubstituted diarylguanidines significantly enhances both affinity and selectivity for the NMDA receptor over the sigma receptor.[2] The addition of a methyl group on one of the guanidine nitrogens in N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine dramatically reduces its affinity for the sigma receptor, a crucial factor for minimizing off-target effects.[2]

Experimental Protocol: Radioligand Displacement Assay for NMDA Receptor Binding

This protocol outlines a standard method for determining the binding affinity of test compounds to the NMDA receptor ion channel site.

Materials:

  • Rat or guinea pig brain membrane homogenates

  • [3H]-(+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801) as the radioligand

  • Test diethylguanidine derivatives

  • Scintillation fluid and counter

Procedure:

  • Prepare brain membrane homogenates according to standard laboratory protocols.

  • In a multi-well plate, incubate the membrane homogenates with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (typically 1-2 hours at room temperature).

  • Terminate the binding by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801.

Logical Workflow for NMDA Receptor Antagonist Screening:

workflow cluster_synthesis Compound Synthesis cluster_binding In Vitro Binding Assays cluster_analysis Data Analysis cluster_invivo In Vivo Evaluation synthesis Synthesize Diethylguanidine Derivatives nmda_assay NMDA Receptor Binding Assay ([3H]MK-801) synthesis->nmda_assay sigma_assay Sigma Receptor Binding Assay ([3H]DTG) synthesis->sigma_assay ic50 Calculate IC50 Values nmda_assay->ic50 sigma_assay->ic50 sar Determine Structure-Activity Relationship (SAR) ic50->sar neuroprotection Assess Neuroprotective Effects in Animal Models sar->neuroprotection Promising Candidates

Caption: Workflow for the discovery and evaluation of novel diethylguanidine-based NMDA receptor antagonists.

Anticancer Activity: DNA as a Prime Target

Guanidine derivatives have been investigated as anticancer agents due to their ability to interact with DNA.[3][4] The positively charged guanidinium group can form strong interactions with the negatively charged phosphate backbone of DNA, often leading to binding in the minor groove.[3]

A recent study on novel cyclopropyl-linked guanidine derivatives demonstrated their potential as DNA-binding agents.[3]

Comparative Analysis of DNA Binding Affinity:

CompoundSubstituentsBinding Constant (Kb, M⁻¹)Gibbs Free Energy (ΔG, kJ mol⁻¹)
7a2,4-dichloroModerate-
7e3,4,5-trimethylHigh-
7i4-Me, 4-Br3.49 x 10⁵-31.61
Cabozantinib (Reference)-5.79 x 10⁵-

Data extracted from a study on novel guanidine derivatives as anticancer agents.[3]

The data reveals that substitutions on the phenyl ring significantly influence the DNA binding affinity. Compound 7i, with both an electron-donating methyl group and an electron-withdrawing bromine atom, exhibited the highest binding constant among the synthesized derivatives, comparable to the reference compound cabozantinib.[3] The negative Gibbs free energy confirms the spontaneity of the binding interaction.[3]

Experimental Protocol: UV-Visible Spectroscopy for DNA Binding Studies

This protocol describes how to assess the interaction between synthesized compounds and DNA using UV-Visible spectroscopy.

Materials:

  • Synthesized diethylguanidine derivatives

  • Salmon Sperm DNA (SS-DNA)

  • Tris-HCl buffer (pH 7.4)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in Tris-HCl buffer.

  • Prepare a stock solution of SS-DNA in Tris-HCl buffer and determine its concentration spectrophotometrically.

  • Record the absorption spectrum of the test compound (e.g., 50 µM) in the absence of DNA.

  • Titrate the compound solution with increasing concentrations of SS-DNA (e.g., 5-40 µM).

  • Record the absorption spectrum after each addition of DNA and incubation to allow for equilibrium.

  • Analyze the changes in the absorption spectra (e.g., hypochromic or hyperchromic shifts) to determine the mode of interaction.

  • Calculate the binding constant (Kb) using appropriate models, such as the Benesi-Hildebrand equation.

Diethylguanidine Derivatives in Material Science: Combating Corrosion

The lone pair of electrons on the nitrogen atoms and the presence of π-electrons in aromatic derivatives make guanidines effective corrosion inhibitors.[5][6] They function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process.[5][6]

Comparative Analysis of Corrosion Inhibition Efficiency:

InhibitorConcentration (M)Inhibition Efficiency (%)Adsorption Mechanism
N,N'-di-o-tolyl guanidine (DTG)20 x 10⁻⁶>98Chemisorption
Guanidine thiocyanate derivative1.1 x 10⁻⁴92.1Chemisorption

Data compiled from studies on guanidine derivatives as corrosion inhibitors.[5][7]

N,N'-di-o-tolyl guanidine (DTG) demonstrates exceptional corrosion inhibition efficiency for copper in an acidic solution, exceeding 98% at a very low concentration.[5] Similarly, a guanidine thiocyanate derivative shows high protection for steel.[7] The negative values of Gibbs free energy of adsorption in these studies indicate a spontaneous adsorption process, and the magnitude suggests a chemisorption mechanism.[7]

Experimental Protocol: Potentiodynamic Polarization (PDP) for Corrosion Inhibition Measurement

This electrochemical technique is used to evaluate the effectiveness of a corrosion inhibitor.

Materials:

  • Working electrode (e.g., copper or steel specimen)

  • Reference electrode (e.g., saturated calomel electrode)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1M HCl)

  • Potentiostat

  • Diethylguanidine derivative inhibitor

Procedure:

  • Immerse the working, reference, and counter electrodes in the corrosive medium.

  • Allow the system to stabilize to reach the open-circuit potential (OCP).

  • Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Record the resulting current density.

  • Repeat the measurement in the presence of different concentrations of the inhibitor.

  • Determine the corrosion current density (Icorr) from the Tafel plots for both the uninhibited and inhibited solutions.

  • Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100.

Mechanism of Corrosion Inhibition by Diethylguanidine Derivatives:

corrosion cluster_metal Metal Surface cluster_inhibitor Inhibitor Action cluster_result Outcome metal Metal (e.g., Copper, Steel) solution Acidic Medium (e.g., HCl) solution->metal Corrosion Attack adsorption Adsorption of Diethylguanidine Derivative adsorption->metal film Formation of Protective Film adsorption->film inhibition Corrosion Inhibition film->inhibition

Caption: Schematic representation of the mechanism of corrosion inhibition by diethylguanidine derivatives.

Diethylguanidine Derivatives in Catalysis: Enabling Chemical Transformations

The strong basicity of the guanidine moiety makes it an effective catalyst in a variety of organic reactions. Chiral guanidine derivatives have been successfully employed as organocatalysts in asymmetric synthesis.[8][9]

Applications of Guanidine Derivatives in Catalysis:

CatalystReactionKey Features
TetramethylguanidineBromolactonizationEfficient, 100% conversion in 15 min
Chiral binaphthyl guanidineEnantioselective 1,4-additionHigh enantioselectivity
Bicyclic guanidineAsymmetric tandem isomerization intramolecular-Diels-AlderEnables enantioselective synthesis of complex molecules like (+)-alpha-yohimbine

Information sourced from reviews on guanidine catalysis.[8][9]

The development of chiral guanidine catalysts has been a significant advancement, allowing for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry.[9]

Synthesis of Diethylguanidine Derivatives

A common and versatile method for the synthesis of substituted guanidines involves the reaction of a thiourea intermediate with an amine in the presence of a desulfurizing agent.[3]

General Synthetic Scheme:

synthesis Thiourea Thiourea Intermediate Reagents HgCl2, Et3N Thiourea->Reagents Amine Amine (R-NH2) Amine->Reagents Guanidine Substituted Guanidine Reagents->Guanidine Desulfurization & Nucleophilic Substitution

Caption: A general synthetic route for the preparation of substituted guanidine derivatives.

This method is highly adaptable, allowing for the introduction of a wide variety of substituents on the guanidine core, thereby enabling the fine-tuning of its chemical and biological properties.

Conclusion

This guide has provided a comparative overview of the diverse applications of diethylguanidine derivatives in research. From the development of life-saving therapeutics to the protection of industrial materials, the unique properties of the guanidinium group continue to be exploited in innovative ways. The presented experimental data and protocols offer a starting point for researchers looking to explore the potential of these versatile molecules in their own work. The future of guanidine chemistry is bright, with ongoing efforts to design and synthesize novel derivatives with enhanced efficacy, selectivity, and safety profiles.

References

A Researcher's Guide to Strong Organic Bases: Evaluating Alternatives to 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of an appropriate base is a critical parameter that governs reaction efficiency, selectivity, and overall yield. For researchers and chemical process developers, strong, non-nucleophilic organic bases are indispensable tools. 1,1-Diethylguanidine hydrochloride serves as a precursor to a potent guanidine base, valued for its strong basicity and utility in reactions requiring efficient proton abstraction. However, the need for alternatives often arises from considerations of solubility, hygroscopicity, cost, and the desire for a broader range of catalytic activity.

This guide provides an in-depth comparison of viable alternatives to 1,1-Diethylguanidine, focusing on widely-used amidine and guanidine superbases. By examining their fundamental properties and performance in key synthetic transformations, this document aims to equip scientists with the data necessary to make informed decisions for their specific applications.

Understanding the Landscape of Strong Organic Bases

The efficacy of guanidine bases, including 1,1-diethylguanidine, stems from the exceptional resonance stabilization of their protonated form, the guanidinium cation. This delocalization of positive charge across three nitrogen atoms significantly increases the basicity of the parent molecule. When seeking alternatives, it is logical to explore other molecules that share this characteristic or possess other structural features that impart strong basicity with low nucleophilicity.

This comparison will focus on three principal classes of alternatives:

  • Acyclic Guanidines: Such as 1,1,3,3-Tetramethylguanidine (TMG).

  • Bicyclic Amidines: Notably 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Bicyclic Guanidines: Such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).

The choice among these is often dictated by the specific requirements of the chemical transformation, including the acidity of the proton to be removed and the steric environment of the reaction center.

Physicochemical Properties: A Foundation for Comparison

A primary indicator of a base's utility is its pKa value, which quantifies its strength. For consistency in organic solvents, pKa values in acetonitrile (MeCN) are often used for comparison.

BaseStructureClasspKa (in MeCN)Key Features
1,1,3,3-Tetramethylguanidine (TMG) Acyclic Guanidine~23.3Strong, non-nucleophilic, sterically hindered. Its hydrochloride salt is water-soluble, facilitating removal.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Bicyclic Amidine~24.3Strong, non-nucleophilic, widely used in various organic reactions including eliminations and condensations.[1]
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Bicyclic Guanidine~26.0Very strong base, often used as a catalyst in polymerization and other reactions requiring high basicity.[1][2]

Note: The pKa of 1,1-Diethylguanidine is expected to be in a similar range to TMG. The bicyclic structures of DBU and TBD contribute to their increased basicity through conformational effects.

Performance in Key Organic Transformations

The true measure of a base's utility lies in its performance in chemical reactions. Below, we compare the catalytic activity of these alternatives in common synthetic transformations.

The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, involving the condensation of an active methylene compound with an aldehyde or ketone. The choice of base is critical for efficient catalysis.

Comparative Data: Knoevenagel Condensation of Benzaldehyde and Malononitrile [3]

CatalystTime (min)Yield (%)
TMG 1095
DBU 1592
Piperidine 6085
No Catalyst 120<10

Analysis: In this representative Knoevenagel condensation, TMG demonstrates superior catalytic activity, affording a high yield in a significantly shorter reaction time compared to both DBU and the more traditional base, piperidine.[3] This highlights the efficacy of guanidine bases in this transformation.

Michael Addition Reactions

The Michael (or conjugate) addition is a versatile method for forming carbon-carbon bonds, where a nucleophile adds to an α,β-unsaturated carbonyl compound.[4] Strong, non-nucleophilic bases are ideal for generating the requisite enolate nucleophile without competing side reactions.

Comparative Data: Addition of an Amine to Benzalphthalide [1][5]

CatalystTime (h)Yield (%)
TBD 0.599
MTBD 196
DBU 2491
TMG 2420
DABCO 2410
DMAP 24<5

Analysis: This reaction highlights the exceptional catalytic activity of the bicyclic guanidine TBD, which provides a near-quantitative yield in just 30 minutes.[1][5] The amidine DBU is also effective, though significantly slower. In this specific transformation, the acyclic guanidine TMG shows considerably lower efficacy, underscoring that the optimal base is highly reaction-dependent.

Experimental Protocols

To provide a practical context for the application of these bases, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Base-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a nitroalkane to a chalcone, a reaction for which strong organic bases are often employed.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification r_setup 1. Combine chalcone (1 equiv) and nitroalkane (1.2 equiv) in a suitable solvent (e.g., THF, CH2Cl2) in a round-bottom flask. catalyst 2. Add the organic base catalyst (e.g., TBD, DBU, 10-20 mol%) to the stirred solution. r_setup->catalyst stir 3. Stir the reaction mixture at room temperature and monitor progress by TLC. catalyst->stir quench 4. Upon completion, quench the reaction with saturated aq. NH4Cl solution. stir->quench extract 5. Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract dry 6. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. extract->dry purify 7. Purify the crude product by column chromatography on silica gel. dry->purify

Caption: Generalized workflow for a base-catalyzed Michael Addition.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chalcone derivative (1.0 mmol) in a suitable solvent (e.g., 5 mL of THF).

  • Reagent Addition: Add the nitroalkane (e.g., nitromethane, 1.2 mmol).

  • Catalyst Addition: Add the organic base catalyst (e.g., TBD, 0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography.[6][7]

Protocol 2: Base-Catalyzed Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[8][9]

G cluster_mechanism Catalytic Cycle start Nitroalkane + Aldehyde deprotonation 1. Deprotonation of nitroalkane by base (e.g., TBD) to form a nitronate anion. start->deprotonation Base addition 2. Nucleophilic addition of the nitronate to the aldehyde carbonyl. deprotonation->addition Aldehyde protonation 3. Protonation of the resulting alkoxide by the protonated base to yield the β-nitro alcohol and regenerate the catalyst. addition->protonation protonation->deprotonation Catalyst Regeneration product β-Nitro Alcohol Product protonation->product

Caption: Catalytic cycle of the Henry (Nitroaldol) Reaction.

Detailed Steps:

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., 5 mL of THF) at 0 °C, add the nitroalkane (1.5 mmol).

  • Catalyst Addition: Add the organic base catalyst (e.g., TBD, 0.1 mmol, 10 mol%) to the stirred solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.[10][11]

Conclusion and Recommendations

While 1,1-Diethylguanidine is a capable organic base, a range of powerful alternatives offers distinct advantages that can be leveraged for specific synthetic challenges.

  • 1,1,3,3-Tetramethylguanidine (TMG) emerges as a highly efficient and often more cost-effective catalyst, particularly for reactions like the Knoevenagel condensation. Its commercial availability and the ease of removal of its protonated form make it an excellent first choice for many applications.[1][12]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a robust and versatile industry workhorse. Its strong basicity and non-nucleophilic character make it suitable for a vast array of transformations, although it may be outperformed by guanidines in certain catalytic applications.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) stands out for its exceptionally high basicity. For reactions that are sluggish with weaker bases, TBD can offer dramatic rate enhancements, as demonstrated in the Michael addition example. It is the base of choice when maximum catalytic power is required.[2][11]

The selection of an optimal base is not a one-size-fits-all decision. It is contingent upon the specific pKa of the substrate, solvent effects, steric considerations, and cost. By understanding the relative strengths and catalytic nuances of these superbases, researchers can better navigate the complexities of modern organic synthesis and accelerate the development of innovative chemical processes.

References

The Guanidine Moiety: A Privileged Scaffold in Drug Discovery - A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the guanidine group represents a cornerstone of medicinal chemistry. Its remarkable versatility, stemming from its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH, allows for interaction with a wide array of biological targets. This guide provides a comparative overview of the efficacy of various guanidine-containing compounds, with a particular focus on contextualizing the role of simpler scaffolds like 1,1-Diethylguanidine hydrochloride against more complex, biologically active derivatives. While direct efficacy data for this compound is sparse, its utility as a synthetic precursor underscores the fundamental importance of the guanidinium core in generating potent therapeutic agents.

The Guanidine Core: A Foundation for Diverse Biological Activity

The guanidinium group is a common feature in numerous natural products and clinically approved drugs, demonstrating a broad spectrum of medicinal activities.[1][2] Its significance in drug design arises from its capacity to engage in non-covalent interactions, such as hydrogen bonding and charge pairing, with molecular targets like carboxylates and phosphates.[3] This interactive potential has led to the development of guanidine-containing drugs with applications as antibacterial, antifungal, antiviral, and anticancer agents.[3]

This compound: A Key Synthetic Intermediate

This compound (CAS: 1114-39-2) is a simple dialkyl-substituted guanidine derivative.[4][5] While it is primarily recognized and utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries, its own biological efficacy is not extensively documented in publicly available literature.[6] Its value lies in providing a foundational guanidine structure that can be further elaborated to create compounds with specific therapeutic activities.

Comparative Efficacy of Guanidine Derivatives

The biological activity of guanidine derivatives is profoundly influenced by the nature and position of substituents on the core guanidine structure. The following sections provide a comparative analysis of different classes of guanidine compounds based on their reported activities at various biological targets, drawing from published experimental data.

Diarylguanidines: Modulators of Neurological Targets

A significant amount of research has focused on N,N'-diarylguanidines as potent ligands for sigma (σ) and NMDA receptors, which are important targets in the central nervous system.

Structure-Activity Relationship (SAR) Insights:

  • Sigma Receptor Affinity: The affinity of N,N'-diarylguanidines for the sigma receptor is sensitive to the steric bulk of substituents. Increasing the size of ortho substituents larger than an ethyl group tends to decrease affinity.[1] Hydrophobic and electroneutral substituents are generally favored over hydrophilic, electron-donating, or electron-withdrawing groups.[1]

  • NMDA Receptor Affinity: For symmetrically substituted diphenylguanidines, ortho or meta substituents on the phenyl rings generally lead to greater affinity for the NMDA receptor ion channel site compared to para-substituted derivatives.[7]

  • Selectivity: The addition of small alkyl substituents on the guanidine nitrogens can significantly reduce sigma receptor affinity while retaining NMDA receptor affinity, thereby increasing selectivity. For instance, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine displays high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) but low affinity for sigma receptors (IC50 = 2540 nM).[7]

Table 1: Comparative Receptor Binding Affinities of Selected Diarylguanidine Derivatives

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Reference
N,N'-di-o-tolylguanidine (DTG)σ1 ReceptorKi = 69 nM[8]
σ2 ReceptorKi = 21 nM[8]
N-exo-2-norbornyl-N'-(2-iodophenyl)guanidineσ ReceptorIC50 = 3 nM[1]
N-1-naphthyl-N'-(3-ethylphenyl)guanidineNMDA ReceptorHigh Affinity[7]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA ReceptorIC50 = 36 nM[7]
σ ReceptorIC50 = 2540 nM[7]
Biguanides: Cornerstones of Antidiabetic Therapy

The biguanide class, characterized by two linked guanidine moieties, is famously represented by metformin, a first-line treatment for type 2 diabetes.

Efficacy of Metformin:

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), leading to reduced hepatic glucose production and increased peripheral glucose uptake.[9] In comparative studies, metformin has demonstrated robust glycemic control.

  • A study comparing metformin with vildagliptin in elderly patients showed comparable reductions in HbA1c (-0.75% for metformin vs. -0.64% for vildagliptin).[10]

  • When used in combination with vildagliptin, a more significant reduction in HbA1c was observed compared to metformin monotherapy.[11]

  • Sustained-release formulations of metformin have shown comparable efficacy in reducing HbA1c and fasting blood glucose to immediate-release formulations, but with a better gastrointestinal side-effect profile.[12]

Guanidine-Containing Antimicrobials

The cationic nature of the guanidinium group allows for interaction with negatively charged bacterial cell membranes, leading to membrane disruption and antimicrobial activity.

  • Polymeric Guanidines: Polyhexamethylene guanidine hydrochloride (PHMGH) and its analogs have demonstrated broad-spectrum in vitro antimicrobial activity against numerous clinical strains, including antibiotic-resistant isolates like MRSA, with minimum inhibitory concentrations (MICs) in the range of 1-8 mg/L.[13]

  • Small Molecule Guanidines: Novel small-molecule compounds with a guanidine core have shown good in vitro antibacterial activity against Staphylococcus aureus strains.[2]

Experimental Protocols

In Vitro Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the IC50 value of a test guanidine compound for a target receptor (e.g., sigma or NMDA receptor).

Materials:

  • Guinea pig brain membrane homogenates (source of receptors)

  • Radioligand (e.g., [3H]-(+)-pentazocine for σ-1 receptors, [3H]di-o-tolylguanidine for σ-2 receptors, or [3H]MK-801 for the NMDA receptor ion channel site)[7][14]

  • Test guanidine compounds at various concentrations

  • Non-specific binding control (e.g., high concentration of a known ligand like haloperidol)[14]

  • Scintillation vials and scintillation fluid

  • Filter paper and filtration apparatus

  • Incubation buffer

Procedure:

  • Prepare a series of dilutions of the test guanidine compound.

  • In a reaction tube, combine the brain membrane homogenate, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Rapidly filter the contents of each tube through filter paper to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a guanidine compound against a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Test guanidine compound

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the test guanidine compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Key Concepts

experimental_workflow cluster_receptor_binding Receptor Binding Assay cluster_mic MIC Assay rb_start Prepare Reagents (Membranes, Radioligand, Test Compound) rb_incubate Incubate to Equilibrium rb_start->rb_incubate rb_filter Filter and Wash rb_incubate->rb_filter rb_count Scintillation Counting rb_filter->rb_count rb_analyze Calculate IC50 rb_count->rb_analyze mic_start Prepare Serial Dilutions of Test Compound mic_inoculate Inoculate with Bacteria mic_start->mic_inoculate mic_incubate Incubate Overnight mic_inoculate->mic_incubate mic_read Read for Turbidity (Determine MIC) mic_incubate->mic_read start Guanidine Compound Efficacy Evaluation cluster_receptor_binding cluster_receptor_binding start->cluster_receptor_binding cluster_mic cluster_mic start->cluster_mic

Caption: General workflow for evaluating the efficacy of guanidine compounds.

sar_guanidine center Guanidine Core substituents Substituent Properties (Size, Lipophilicity, Electronics) center->substituents target Biological Target (e.g., Receptor, Enzyme, Membrane) center->target activity Biological Activity (Potency, Selectivity) substituents->activity influences target->activity determines

Caption: Structure-Activity Relationship (SAR) principles for guanidine derivatives.

Conclusion

The guanidine moiety is undeniably a privileged scaffold in medicinal chemistry, giving rise to a diverse range of therapeutic agents. While simple derivatives like this compound serve as essential building blocks, the true therapeutic potential is unlocked through strategic structural modifications. The comparative analysis of diarylguanidines, biguanides, and antimicrobial guanidines reveals that careful tuning of substituent properties is critical for achieving high potency and selectivity for specific biological targets. Future research in this area will undoubtedly continue to leverage the unique chemical properties of the guanidine core to develop novel and effective therapies for a wide spectrum of diseases.

References

A Technical Guide to Assessing the Enzymatic Cross-Reactivity of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern pharmacology, the efficacy of a therapeutic agent is inextricably linked to its specificity. While on-target activity is the goal, off-target interactions can lead to unforeseen side effects, toxicity, or even synergistic therapeutic effects. For researchers and drug development professionals, a comprehensive understanding of a compound's interaction profile is paramount. This guide provides an in-depth, technical framework for evaluating the enzymatic cross-reactivity of 1,1-Diethylguanidine hydrochloride, a compound of interest due to the broad bioactivity of the guanidinium scaffold.

Guanidine derivatives are known to interact with a diverse range of biological targets, a promiscuity attributed to the guanidinium group's ability to form strong hydrogen bonds and electrostatic interactions, particularly with carboxylate residues in enzyme active sites[1]. This guide moves beyond theoretical considerations to provide actionable experimental protocols and a logical framework for generating robust, comparative data. We will explore a curated panel of enzymes, selected based on established guanidine derivative activities, to build a comprehensive cross-reactivity profile for this compound.

The Scientific Rationale for Enzyme Panel Selection

The selection of enzymes for a cross-reactivity panel is a critical step, guided by the structural motifs of the compound and the known pharmacology of its chemical class. For this compound, the rationale for our selected panel is as follows:

  • Arginase 1 (ARG1): Arginase hydrolyzes L-arginine, a substrate containing a guanidinium group. Given the structural similarity, guanidine-based compounds are potential competitive inhibitors[2]. Assessing inhibition of ARG1 is crucial for understanding potential impacts on the urea cycle and nitric oxide signaling pathways[3].

  • Protein Disulfide Isomerase (PDI): Guanidine hydrochloride is a known inhibitor of PDI, a critical enzyme in protein folding[4]. Although 1,1-Diethylguanidine is a substituted derivative, evaluating its effect on PDI activity is essential to flag potential interference with cellular protein quality control.

  • N-methyl-D-aspartate (NMDA) Receptors: While technically ion channels, NMDA receptors are well-established targets for various diarylguanidines[5]. Given early indications of neurological research applications for 1,1-Diethylguanidine, assessing its activity at NMDA receptors is a priority to understand any potential neuroactive or neurotoxic effects.

  • Cholinesterases (AChE and BuChE): Certain guanidine derivatives have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6]. These enzymes are critical for neurotransmission, and any off-target inhibition could have significant physiological consequences.

  • A Representative Serine Protease (Trypsin): The active sites of many proteases are rich in acidic residues, making them potential targets for the positively charged guanidinium group[1]. Trypsin, which cleaves after basic residues like arginine, is an excellent representative of this class for initial screening.

This panel provides a solid baseline for understanding the potential cross-reactivity of this compound, covering metabolic enzymes, protein folding machinery, neuronal receptors, and proteases.

Quantitative Comparison of Inhibitory Activity

The primary metric for quantifying and comparing the inhibitory potency of a compound against different enzymes is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions[7][8]. The goal of the following experimental protocols is to generate the data necessary to populate a comparative table, as illustrated below.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Enzyme TargetEnzyme ClassSubstrateIC50 (µM)Inhibition Type
Arginase 1 (Human)HydrolaseL-ArginineTo be determinedTo be determined
Protein Disulfide Isomerase (Human)IsomeraseDi-E-GSSGTo be determinedTo be determined
NMDA Receptor (Rat Brain)Ligand-gated ion channelGlutamate/GlycineTo be determinedTo be determined
Acetylcholinesterase (Electric Eel)HydrolaseAcetylthiocholineTo be determinedTo be determined
Trypsin (Bovine)Serine ProteaseBAPNATo be determinedTo be determined

Experimental Workflows and Protocols

A self-validating and rigorous experimental design is crucial for generating trustworthy data. The following section details the step-by-step protocols for determining the IC50 of this compound against our selected enzyme panel.

Core Principle: IC50 Determination

The fundamental workflow for determining the IC50 value is consistent across different enzyme assays. It involves measuring the rate of the enzymatic reaction in the presence of a range of inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is derived from the resulting sigmoidal dose-response curve[8][9].

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of 1,1-Diethylguanidine HCl A1 Dispense enzyme, buffer, and inhibitor into microplate P1->A1 P2 Prepare enzyme and substrate solutions P2->A1 A2 Pre-incubate A1->A2 A3 Initiate reaction with substrate A2->A3 A4 Monitor reaction kinetically (e.g., absorbance/fluorescence) A3->A4 D1 Calculate reaction rates for each concentration A4->D1 D2 Determine % Inhibition vs. control D1->D2 D3 Plot dose-response curve (% Inhibition vs. log[Inhibitor]) D2->D3 D4 Calculate IC50 value via non-linear regression D3->D4

Caption: General workflow for IC50 determination.

Protocol 1: Arginase 1 Inhibition Assay (Colorimetric)

This assay measures the production of urea from the hydrolysis of L-arginine by ARG1.

  • Principle: The urea produced is quantified using a colorimetric method involving α-isonitrosopropiophenone, which reacts with urea under acidic conditions to produce a colored product.

  • Materials:

    • Human recombinant Arginase 1

    • L-arginine solution

    • This compound stock solution (in DMSO)

    • Urea colorimetric detection reagents

    • 96-well microplate and reader (540 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 96-well plate, add assay buffer, ARG1 enzyme, and the diluted inhibitor or vehicle (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a saturating concentration of L-arginine to all wells.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and add the urea detection reagents according to the manufacturer's protocol.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Protein Disulfide Isomerase Inhibition Assay (Fluorometric)

This protocol utilizes a sensitive fluorescent substrate to measure the reductase activity of PDI.

  • Principle: The assay uses a quenched fluorescent substrate, di-eosin-GSSG (di-E-GSSG). PDI, in the presence of a reducing agent like DTT, cleaves the disulfide bond, separating the eosin fluorophores and relieving the quenching, which results in a significant increase in fluorescence[10].

  • Materials:

    • Human recombinant Protein Disulfide Isomerase

    • di-E-GSSG substrate

    • Dithiothreitol (DTT)

    • This compound stock solution

    • 96-well black microplate and fluorescence reader (Ex/Em = 520/545 nm)

  • Procedure:

    • Prepare serial dilutions of this compound in PDI assay buffer.

    • To each well, add the PDI enzyme and the diluted inhibitor or vehicle.

    • Pre-incubate at room temperature for 10 minutes.

    • Prepare a reaction mix containing the di-E-GSSG substrate and DTT.

    • Initiate the reaction by adding the reaction mix to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes.

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition and determine the IC50.

Protocol 3: NMDA Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of this compound to displace a known radiolabeled ligand from the ion channel binding site of the NMDA receptor.

  • Principle: The assay quantifies the displacement of a radioligand, such as [³H]MK-801, which binds within the NMDA receptor ion channel, by the test compound. A reduction in radioactivity indicates competitive binding[5].

  • Materials:

    • Rat brain membrane homogenates (source of NMDA receptors)

    • [³H]MK-801 radioligand

    • Glutamate and Glycine (to open the channel)

    • This compound stock solution

    • Scintillation vials and fluid, and a scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In test tubes, combine the brain membrane preparation, glutamate, glycine, [³H]MK-801, and the diluted inhibitor or vehicle.

    • Incubate at room temperature for 2 hours to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Determine the percentage of specific binding inhibited by the compound and calculate the IC50.

Signaling_Pathway cluster_ARG Arginine Metabolism cluster_PDI Protein Folding cluster_NMDA Neuronal Signaling Arginine L-Arginine ARG1 Arginase 1 Arginine->ARG1 Urea Urea + L-Ornithine ARG1->Urea Unfolded Unfolded Protein (incorrect disulfides) PDI PDI Unfolded->PDI Folded Correctly Folded Protein PDI->Folded Glutamate Glutamate + Glycine NMDAR NMDA Receptor Glutamate->NMDAR Ion_Flow Ca2+ / Na+ Influx NMDAR->Ion_Flow Inhibitor 1,1-Diethylguanidine Hydrochloride Inhibitor->ARG1 Inhibition? Inhibitor->PDI Inhibition? Inhibitor->NMDAR Inhibition?

Caption: Potential points of inhibition for 1,1-Diethylguanidine HCl.

Conclusion and Forward-Looking Statements

This guide provides a robust and scientifically grounded framework for assessing the cross-reactivity of this compound. By employing these standardized protocols, researchers can generate high-quality, comparable data on the compound's inhibitory activity against a panel of rationally selected enzymes. The resulting IC50 values will form the basis of a comprehensive selectivity profile, which is an indispensable tool for making informed decisions in any drug discovery or development pipeline.

The true value of this guide lies not just in the specific protocols, but in the logical and systematic approach to characterizing a small molecule. The principles outlined here are broadly applicable and should be considered a foundational component of preclinical compound evaluation. Future studies should aim to expand this panel based on initial findings and delve deeper into the mechanism of inhibition (e.g., competitive, non-competitive) for any significant off-target activities identified.

References

A Senior Application Scientist's Guide to Validating the Purity of Commercial 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a matter of triviality; it is the bedrock upon which reliable and reproducible experimental data are built. 1,1-Diethylguanidine hydrochloride, a versatile reagent in organic synthesis and pharmaceutical research, is no exception. Its guanidinium core imparts unique basicity and hydrogen-bonding capabilities, making it a valuable tool. However, the presence of impurities can lead to unpredictable reaction outcomes, altered biological activity, and compromised data integrity.

This guide provides an in-depth, technically-grounded framework for validating the purity of commercially available this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to design a robust, self-validating quality control strategy.

The Genesis of Impurities: A Look at the Synthetic Pathway

Understanding the potential impurities in a commercial reagent begins with an examination of its likely synthetic origin. While multiple routes to 1,1-dialkylguanidines exist, a common and cost-effective method involves the reaction of a secondary amine, in this case, diethylamine, with cyanamide.

The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid. This synthetic pathway, while efficient, can introduce several classes of impurities that must be considered during purity validation.

Potential Impurities in this compound:

  • Unreacted Starting Materials: Residual diethylamine and cyanamide can persist in the final product.

  • By-products of Cyanamide Self-Condensation: Cyanamide can dimerize to form dicyandiamide (cyanoguanidine) or trimerize to form melamine, especially under certain pH and temperature conditions.

  • Related Guanidine Species: Over-alkylation or side reactions can lead to the formation of other guanidine derivatives.

  • Inorganic Salts: Excess hydrochloric acid or salts from workup procedures may be present.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final crystalline product.

A comprehensive purity assessment, therefore, must employ a multi-modal approach, utilizing techniques that can both quantify the active ingredient and detect this diverse range of potential contaminants.

A Multi-Pronged Approach to Purity Validation: Orthogonal Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on the application of orthogonal methods – techniques that measure the same attribute (purity) through different physical and chemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Here, we compare and contrast the most effective techniques for the comprehensive purity analysis of this compound.

Quantitative Purity Assessment: The Power of Titration and qNMR

1. Potentiometric Titration: The Gold Standard for Assay of Amine Hydrochlorides

Causality: Potentiometric titration is a highly accurate and precise method for determining the molar amount of an acidic or basic substance in a sample. For this compound, we are titrating a salt of a strong base (1,1-diethylguanidine) and a strong acid (HCl). The titration with a standardized strong base, such as sodium hydroxide, allows for the precise determination of the hydrochloride content, which is directly proportional to the amount of this compound present. This method is considered a primary analytical technique as it is based on stoichiometry and does not require a reference standard of the analyte itself.

Experimental Protocol: Potentiometric Titration of this compound

Objective: To determine the assay of this compound by potentiometric titration.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, freshly boiled and cooled to remove dissolved CO2

  • Potentiometer with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Class A volumetric glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. Add the titrant in small increments, especially near the equivalence point.

  • Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (a plot of pH versus titrant volume). This can be determined from the first or second derivative of the titration curve.

  • Calculation:

    Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • FW = Formula weight of this compound (151.64 g/mol )

    • W = Weight of the sample (mg)

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh ~150 mg of sample dissolve Dissolve in 50 mL deionized water weigh->dissolve setup Immerse calibrated pH electrode dissolve->setup titrate Titrate with standardized 0.1 M NaOH setup->titrate record Record pH and volume of titrant titrate->record plot Plot pH vs. Volume record->plot endpoint Determine equivalence point (maximum inflection) plot->endpoint calculate Calculate purity using the formula endpoint->calculate

Caption: Workflow for Potentiometric Titration.

2. Quantitative NMR (qNMR): A Powerful Tool for Absolute Quantification

Causality: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2] By co-dissolving a known mass of a certified internal standard with a known mass of the this compound sample, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[3]

Experimental Protocol: Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of this compound using ¹H qNMR.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into the same vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum (phasing, baseline correction) and carefully integrate a well-resolved signal from this compound (e.g., the quartet of the CH₂ groups) and a signal from the internal standard.

  • Calculation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh sample (~10-20 mg) dissolve Co-dissolve in deuterated solvent (e.g., D₂O) weigh_sample->dissolve weigh_std Accurately weigh internal standard (~5-10 mg) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum (quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for ¹H qNMR Purity Determination.

Chromatographic Techniques: Unmasking the Impurities

1. High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

Causality: HPLC is a powerful separative technique that can resolve and quantify impurities, even at trace levels. For a polar and basic compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode chromatography approach is often most effective.[4] These methods allow for the separation of the main component from both more and less polar impurities. UV detection is suitable as the guanidine group has a UV chromophore.

Experimental Protocol: HPLC Impurity Profiling

Objective: To separate and quantify potential impurities in this compound.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • HILIC column (e.g., an amide-based column)

  • Acetonitrile (HPLC grade)

  • Ammonium formate or acetate buffer

  • Formic acid or acetic acid

Chromatographic Conditions (Example):

  • Column: HILIC, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 60% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: Identify and quantify any impurity peaks relative to the main peak area. Purity is often reported as area percent.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prepare_sol Prepare sample solution (~1 mg/mL in mobile phase) inject Inject sample onto HILIC column prepare_sol->inject separate Separate components using a gradient inject->separate detect Detect eluting compounds with UV detector (210 nm) separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate area percent of the main peak integrate->calculate

References

A Comparative Guide to the In Vitro and In Vivo Effects of 1,1-Diethylguanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the anticipated in vitro and in vivo effects of 1,1-Diethylguanidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development. In the absence of extensive publicly available experimental data for this specific compound, this guide extrapolates from the well-documented activities of the guanidine functional group and its derivatives. The experimental protocols and potential outcomes described herein are based on established methodologies for analogous compounds and serve as a predictive framework for investigation.

Introduction: The Guanidine Moiety as a Privileged Scaffold

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] Its enduring presence in medicinal chemistry stems from its unique physicochemical properties. The guanidinium cation, which is protonated at physiological pH, can engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions. This allows it to bind to various biological targets such as enzymes, nucleic acids, and membrane transporters.[2] Guanidine-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects.[3][4]

This compound is a simple, synthetically accessible guanidine derivative. Understanding its potential biological effects is a logical step in the exploration of novel therapeutic agents. This guide will explore its predicted activities in both controlled cellular environments (in vitro) and within a whole living organism (in vivo).

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount in designing and interpreting biological experiments.

PropertyValueSource
Molecular Formula C5H14ClN3--INVALID-LINK--[5]
Molecular Weight 151.64 g/mol --INVALID-LINK--[5]
Appearance White to off-white crystalline powder--INVALID-LINK--[6]
Solubility Expected to be soluble in waterGeneral knowledge of hydrochloride salts
pKa (Predicted) 14.47 ± 0.70--INVALID-LINK--[7]

The high predicted pKa indicates that this compound will be predominantly in its protonated, cationic form at physiological pH. This is a critical determinant of its potential biological interactions.

Predicted In Vitro Effects & Experimental Investigation

In vitro studies are indispensable for elucidating the direct effects of a compound on cells in a controlled environment, providing insights into its mechanism of action and potential therapeutic applications.

Anticipated Biological Activities

Based on the known activities of the guanidine functional group, this compound is predicted to exhibit the following in vitro effects:

  • Antimicrobial Activity: The cationic nature of the guanidinium group can lead to interactions with and disruption of negatively charged bacterial cell membranes, a common mechanism of action for antimicrobial guanidine derivatives.[4]

  • Cytotoxicity: At higher concentrations, interactions with cell membranes and intracellular targets could lead to cytotoxic effects in mammalian cells. This is a crucial parameter to assess for any potential therapeutic agent.[1]

  • Ion Channel Modulation: Guanidine and its derivatives are known to modulate the activity of ion channels, which could have implications for various cellular processes.

Experimental Protocols for In Vitro Assessment

To investigate these predicted effects, a tiered approach to in vitro testing is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies A Compound Preparation (1,1-Diethylguanidine HCl in sterile buffer) B Antimicrobial Susceptibility Testing (MIC/MBC assays) A->B Bacterial Cultures C Cytotoxicity Screening (e.g., MTT assay on various cell lines) A->C Mammalian Cell Lines D Membrane Permeability Assays (e.g., Propidium Iodide uptake) B->D If antimicrobial activity is observed E Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI staining) C->E If cytotoxicity is observed F Ion Channel Activity Assays (e.g., Patch-clamp electrophysiology) C->F Hypothesis-driven

Caption: A stepwise workflow for the in vitro evaluation of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).

Materials:

  • This compound

  • HeLa and HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate HeLa and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM). Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Rationale for Experimental Choices: The use of both a cancer and a non-cancerous cell line allows for an initial assessment of selective toxicity. The 48-hour incubation period is a standard duration to observe significant cytotoxic effects.

Predicted In Vivo Effects & Experimental Investigation

In vivo studies are crucial for understanding the systemic effects of a compound, including its pharmacokinetics, biodistribution, and potential toxicity in a whole organism.

Anticipated Systemic Effects and Toxicity

Based on the GHS classification, this compound is considered harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[5] Therefore, in vivo studies must be designed with appropriate safety precautions.

Potential systemic effects could include:

  • Acute Toxicity: As indicated by the safety data, oral administration may lead to adverse effects.

  • Pharmacokinetic Profile: The compound's absorption, distribution, metabolism, and excretion (ADME) profile will determine its bioavailability and duration of action.

  • Target Organ Toxicity: Depending on its distribution, the compound may accumulate in and affect specific organs.

Experimental Protocols for In Vivo Assessment

A preliminary acute toxicity study in a rodent model is a standard first step in in vivo evaluation.[9]

G cluster_0 Phase 1: Acute Toxicity & PK cluster_1 Phase 2: Repeated Dose Toxicity A Dose Range Finding Study (Single administration in rodents) B Acute Toxicity Study (e.g., OECD 420) (Determination of LD50) A->B Inform dose selection C Pharmacokinetic (PK) Study (Blood sampling over time) A->C Inform sampling times D Sub-acute/Sub-chronic Toxicity Study (Daily dosing for 14 or 28 days) B->D Inform dose selection E Histopathological Analysis (Examination of major organs) D->E F Clinical Chemistry & Hematology (Blood analysis for organ function markers) D->F

Caption: A phased approach for the in vivo toxicological evaluation of this compound.

This method is a modification of the classical LD50 test that uses fewer animals.

Objective: To determine the acute oral toxicity of this compound in female rats.

Materials:

  • This compound

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Vehicle for administration (e.g., sterile water)

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days.

  • Dosing: Dose one animal at a time. The first animal receives a dose one step below the estimated LD50. If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for 14 days. This includes changes in skin, fur, eyes, and behavior. Record body weight changes.

  • Necropsy: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy.

  • Data Analysis: The LD50 is calculated based on the outcomes (survival or death) at the different dose levels.

Rationale for Experimental Choices: The use of a single sex (female, which are often more sensitive) is a refinement to reduce animal numbers. The 14-day observation period allows for the detection of delayed toxicity.

Comparative Summary: In Vitro vs. In Vivo

AspectIn VitroIn Vivo
System Complexity Low (isolated cells)High (whole organism)
Information Gained Direct cellular effects, mechanism of actionSystemic effects, ADME, toxicity
Throughput HighLow
Cost Relatively lowHigh
Ethical Considerations MinimalSignificant (animal welfare)
Predictive Value Good for initial screeningMore relevant to human outcomes

Conclusion

References

A Head-to-Head Comparison of Nitric Oxide Synthase (NOS) Inhibitors: From Broad-Spectrum Agents to Isoform-Selective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, nitric oxide (NO) stands out as a pleiotropic signaling molecule with profound implications in neuroscience, cardiovascular physiology, and immunology. The production of this ephemeral gas is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). The three distinct isoforms of NOS—neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)—each play unique physiological and pathological roles.[1] Consequently, the pharmacological modulation of NOS activity through selective and non-selective inhibitors has become a cornerstone of research aimed at dissecting NO-dependent pathways and developing novel therapeutics for a range of disorders, from neurodegenerative diseases to inflammatory conditions and septic shock.[2][3]

This guide provides a comprehensive head-to-head comparison of 1,1-Diethylguanidine hydrochloride and other widely used NOS inhibitors, including L-NAME, L-NIO, and Aminoguanidine. We will delve into their mechanisms of action, isoform selectivity, and potency, supported by experimental data. Furthermore, a detailed protocol for assessing NOS activity is provided to empower researchers in their evaluation of these critical pharmacological tools.

The NOS Isoforms: Distinct Functions and Therapeutic Targeting

The three NOS isoforms, while sharing a common catalytic mechanism—the oxidation of L-arginine to L-citrulline and NO—differ in their regulation, tissue distribution, and the amount of NO they produce.[4]

  • Neuronal NOS (nNOS): Primarily found in neuronal tissue, nNOS is constitutively expressed and calcium/calmodulin-dependent. It generates low levels of NO that act as a neurotransmitter, playing a crucial role in synaptic plasticity and neuronal communication.[5]

  • Endothelial NOS (eNOS): Also constitutively expressed and calcium/calmodulin-dependent, eNOS is located in the endothelium of blood vessels. The NO produced by eNOS is a critical vasodilator, regulating blood pressure and inhibiting platelet aggregation.[1][5]

  • Inducible NOS (iNOS): Unlike its constitutive counterparts, iNOS expression is induced by pro-inflammatory cytokines and microbial products in immune cells such as macrophages. Once expressed, iNOS produces large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to tissue damage in chronic inflammatory conditions.[5]

The distinct roles of each isoform underscore the importance of developing isoform-selective inhibitors for therapeutic applications. While broad-spectrum inhibition can be a valuable research tool, isoform-selective inhibitors offer the potential for targeted therapeutic intervention with fewer off-target effects.

A Comparative Analysis of NOS Inhibitors

The following sections provide a detailed comparison of several key NOS inhibitors, including the guanidine derivative, this compound, and other well-established compounds.

This compound and its Analogs

Direct experimental data on the NOS inhibitory activity of this compound is limited in the readily available scientific literature. However, studies on structurally similar compounds, such as 1,1-dimethylguanidine, provide valuable insights into its likely properties. Research has shown that 1,1-dimethylguanidine acts as a reversible inhibitor of all three NOS isoforms.[6] It is considered a relatively potent inhibitor of both inducible and constitutive NOS isoforms.[7] One study found it to be approximately 10 times less potent than aminoguanidine in inhibiting cytokine-induced NO formation in cell culture.[7] Importantly, 1,1-dimethylguanidine does not exhibit significant isoform selectivity.[6] Based on this evidence from a closely related analog, it is plausible to hypothesize that this compound also functions as a non-selective, reversible NOS inhibitor. However, empirical validation is necessary to confirm its specific potency and selectivity profile.

L-NAME (Nω-nitro-L-arginine methyl ester)

L-NAME is a widely used, non-selective NOS inhibitor. It acts as a prodrug, requiring hydrolysis of its methyl ester to L-NNA (Nω-nitro-L-arginine) to become a fully active inhibitor.[8] L-NNA is a potent competitive inhibitor of all three NOS isoforms, with a slightly higher affinity for nNOS and eNOS over iNOS.[9] Its non-selective nature makes it a powerful tool for studying the overall physiological effects of NOS inhibition, but this lack of specificity can lead to significant systemic effects, such as hypertension due to eNOS inhibition, when used in vivo.[3]

L-NIO (N5-(1-iminoethyl)-L-ornithine)

L-NIO is another potent, non-selective competitive inhibitor of NOS.[9] It is an L-ornithine-based analog and has been shown to inhibit all three NOS isoforms with low micromolar affinity.[9] Some studies suggest that L-NIO may also act as a mechanism-based inactivator of nNOS.[9] Due to its potent and broad-spectrum inhibitory activity, L-NIO is frequently employed in in vitro and in vivo studies to investigate the roles of NO in various physiological and pathological processes.

Aminoguanidine

Aminoguanidine stands out as a preferential inhibitor of the inducible NOS (iNOS) isoform. While it can inhibit all three isoforms, it displays a significantly higher potency for iNOS. This selectivity makes it a valuable tool for investigating the specific contributions of iNOS in inflammatory and disease models, without the profound cardiovascular side effects associated with non-selective inhibitors that potently block eNOS. Aminoguanidine has been extensively used in preclinical studies of inflammatory diseases, diabetes, and septic shock.

Quantitative Comparison of NOS Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50 or Ki values) and selectivity of the discussed NOS inhibitors against the three isoforms. It is important to note that the values for this compound are inferred from its close structural analog, 1,1-dimethylguanidine, and should be interpreted with caution pending direct experimental evidence.

InhibitorTarget Isoform(s)IC50 / Ki (µM)Selectivity ProfileReference(s)
1,1-Dimethylguanidine (proxy for 1,1-Diethylguanidine HCl)nNOS, eNOS, iNOSNot explicitly quantified, but noted to be ~10x less potent than Aminoguanidine for iNOSNon-selective[6][7]
L-NAME (as L-NNA) nNOS, eNOS, iNOSnNOS: ~0.015, eNOS: ~0.039, iNOS: ~4.4Non-selective, with slight preference for nNOS/eNOS[8]
L-NIO nNOS, eNOS, iNOSLow micromolar affinity for all isoformsNon-selective[9]
Aminoguanidine iNOS > nNOS, eNOSiNOS: Potent inhibitor (specific values vary across studies)Preferential for iNOS

Visualizing NOS Inhibitor Classification

The following diagram illustrates the classification of the discussed NOS inhibitors based on their selectivity profiles.

NOS_Inhibitor_Classification cluster_non_selective Non-Selective Inhibitors cluster_selective Selective Inhibitors 1,1-Diethylguanidine HCl (inferred) 1,1-Diethylguanidine HCl (inferred) nNOS nNOS 1,1-Diethylguanidine HCl (inferred)->nNOS eNOS eNOS 1,1-Diethylguanidine HCl (inferred)->eNOS iNOS iNOS 1,1-Diethylguanidine HCl (inferred)->iNOS L-NAME L-NAME L-NAME->nNOS L-NAME->eNOS L-NAME->iNOS L-NIO L-NIO L-NIO->nNOS L-NIO->eNOS L-NIO->iNOS Aminoguanidine Aminoguanidine Aminoguanidine->iNOS  (preferential) NOS NOS NOS->nNOS nNOS NOS->eNOS eNOS NOS->iNOS iNOS

Caption: Classification of NOS inhibitors based on isoform selectivity.

Experimental Protocol: In Vitro NOS Activity Assay (Griess Assay)

The Griess assay is a common, indirect method for measuring NOS activity by quantifying the accumulation of nitrite (NO2-), a stable and oxidized product of NO.

Principle:

This colorimetric assay is based on a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound that can be quantified spectrophotometrically at approximately 540 nm.

Materials:
  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Note: Store both solutions protected from light at 4°C.

  • Nitrite Standard Stock Solution (1 mM): Dissolve 69 mg of sodium nitrite (NaNO₂) in 1 L of deionized water.

  • Sample (e.g., cell culture supernatant, tissue homogenate).

  • 96-well microplate.

  • Microplate reader.

Step-by-Step Methodology:
  • Sample Preparation:

    • Collect cell culture supernatants or prepare tissue homogenates according to standard protocols.

    • Centrifuge samples to remove any cellular debris.

  • Standard Curve Preparation:

    • Prepare a series of nitrite standards (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM) by diluting the 1 mM stock solution in the same buffer or medium as your samples. This is crucial to account for any matrix effects.

  • Assay Procedure:

    • Add 50 µL of each standard and sample to duplicate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink to magenta color will develop.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Diagram:

Griess_Assay_Workflow start Start prep_samples Prepare Samples and Standards start->prep_samples plate_loading Load 50 µL of Samples/Standards into 96-well Plate prep_samples->plate_loading add_griess_A Add 50 µL of Griess Reagent A plate_loading->add_griess_A incubate1 Incubate 5-10 min at RT (in dark) add_griess_A->incubate1 add_griess_B Add 50 µL of Griess Reagent B incubate1->add_griess_B incubate2 Incubate 5-10 min at RT (in dark) add_griess_B->incubate2 read_absorbance Measure Absorbance at 540 nm incubate2->read_absorbance analyze_data Analyze Data and Calculate Nitrite Concentration read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the Griess assay.

Conclusion

The selection of an appropriate NOS inhibitor is contingent upon the specific research question and experimental context. For investigations requiring broad-spectrum NOS inhibition to elucidate the overall role of NO, non-selective inhibitors like L-NAME and L-NIO are suitable choices. However, for studies aiming to dissect the isoform-specific contributions of NOS, particularly in the context of inflammation, a preferential iNOS inhibitor such as aminoguanidine is indispensable. While direct data on this compound is sparse, evidence from its close analog, 1,1-dimethylguanidine, suggests it likely acts as a non-selective NOS inhibitor. Researchers are strongly encouraged to empirically determine the potency and selectivity of their chosen inhibitors within their specific experimental systems to ensure the validity and reproducibility of their findings. The provided Griess assay protocol offers a robust and accessible method for such characterizations.

References

A Comparative Guide to the Structure-Activity Relationship of 1,1-Diethylguanidine Hydrochloride Analogs as Potential K-ATP Channel Openers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of 1,1-diethylguanidine hydrochloride and its analogs, focusing on their potential as ATP-sensitive potassium (K-ATP) channel openers. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide a predictive framework for the rational design of novel vasodilators and other therapeutics targeting K-ATP channels.

Introduction: The Therapeutic Potential of K-ATP Channel Openers

ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability.[1] These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[1] In vascular smooth muscle, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation, resulting in vasodilation.[2][3] This mechanism is the basis for the therapeutic use of K-ATP channel openers in conditions such as hypertension and angina pectoris.[3]

The cyanoguanidine derivative pinacidil is a well-established K-ATP channel opener that has been instrumental in elucidating the pharmacology of these channels.[4][5][6] Its chemical structure, featuring a cyanoguanidine core, provides a valuable template for the design of new analogs. This guide will explore the SAR of a series of N,N-dialkylguanidine analogs, with 1,1-diethylguanidine as a central compound, to predict their efficacy and guide future research.

The General Structure of 1,1-Dialkylguanidine Analogs

The core structure of the compounds discussed in this guide is the 1,1-dialkylguanidine moiety. The hydrochloride salt form is typically used to improve solubility and stability. The general structure is depicted below:

Caption: General chemical structure of 1,1-dialkylguanidine hydrochloride analogs.

Methodology: Synthesis and Electrophysiological Evaluation

To establish a clear SAR, a systematic approach to the synthesis and biological evaluation of the analogs is necessary.

General Synthesis of 1,1-Dialkylguanidine Analogs

The synthesis of N,N'-disubstituted guanidines can be achieved through several established methods. A common and efficient one-pot approach involves the reaction of N-chlorophthalimide with an isocyanide and an amine.[7] For 1,1-dialkylguanidines, a more direct route is often employed, starting from the corresponding dialkylamine.

Step-by-Step Protocol:

  • Formation of the S-methylisothiourea salt: A solution of the desired dialkylamine (e.g., diethylamine) in a suitable solvent (e.g., ethanol) is reacted with S-methylisothiourea sulfate in the presence of a base (e.g., sodium hydroxide) to form the N,N-dialkyl-S-methylisothiourea intermediate.

  • Guanidinylation: The intermediate is then reacted with ammonia or an ammonium salt to displace the methylthio group and form the desired 1,1-dialkylguanidine.

  • Salt Formation: The resulting guanidine base is treated with hydrochloric acid to yield the hydrochloride salt, which can be purified by recrystallization.

Electrophysiological Assessment of K-ATP Channel Activity

The gold standard for evaluating the activity of ion channel modulators is the patch-clamp technique.[8][9][10] This method allows for the direct measurement of ion currents through the channels in a whole-cell or isolated patch configuration.

Experimental Workflow for Whole-Cell Patch-Clamp:

G cluster_workflow Whole-Cell Patch-Clamp Workflow A Cell Culture (e.g., vascular smooth muscle cells) B Pipette Fabrication & Filling (with intracellular solution) A->B C Giga-seal Formation (pipette to cell membrane) B->C D Whole-Cell Configuration (membrane rupture) C->D E Baseline Current Recording D->E F Compound Application (via perfusion system) E->F G Recording of K-ATP Current F->G H Data Analysis (current-voltage relationship, EC50) G->H

Caption: A stepwise workflow for assessing K-ATP channel opening activity using the whole-cell patch-clamp technique.

Detailed Protocol:

  • Cell Preparation: Primary cultured vascular smooth muscle cells or a suitable cell line expressing K-ATP channels are plated on coverslips.

  • Solution Preparation: The extracellular (bath) solution typically contains (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH. The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, and varying concentrations of ATP (e.g., 0.1 mM) to partially inhibit the K-ATP channels, adjusted to pH 7.2 with KOH.[9]

  • Recording: A glass micropipette with a resistance of 3-5 MΩ is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Data Acquisition: The membrane potential is held at a specific voltage (e.g., -60 mV), and voltage ramps or steps are applied to elicit currents. The baseline current is recorded, after which the test compound is applied via a perfusion system. The increase in outward current is measured as an indication of K-ATP channel opening.

  • Data Analysis: The concentration-response relationship is determined by applying a range of compound concentrations, and the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

Comparative Analysis of 1,1-Dialkylguanidine Analogs

Key SAR Principles for K-ATP Channel Openers:

  • Lipophilicity: Increased lipophilicity of the substituents on the guanidine nitrogen often correlates with increased potency, up to a certain point. This is because the molecule needs to partition into the cell membrane to reach its binding site on the channel.

  • Steric Factors: The size and shape of the substituents can influence binding to the receptor. Bulky groups may cause steric hindrance and reduce activity.

  • Electronic Effects: The electron-donating or -withdrawing nature of the substituents can affect the basicity of the guanidine group and its interaction with the channel.

Comparative Data Table:

CompoundR GroupPredicted K-ATP Channel Opening Activity (EC50)Rationale for Prediction
Pinacidil (Reference) N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)~1 µM[11]A known potent K-ATP channel opener with a cyanoguanidine core.
1,1-Dimethylguanidine HCl Methyl>100 µMLow lipophilicity due to small alkyl groups is expected to result in poor membrane partitioning and low potency.
1,1-Diethylguanidine HCl Ethyl10-50 µMModerate lipophilicity may allow for some interaction with the K-ATP channel, but likely lower potency than pinacidil.
1,1-Dipropylguanidine HCl Propyl5-20 µMIncreased lipophilicity compared to the diethyl analog may lead to enhanced potency.
1,1-Dibutylguanidine HCl Butyl20-100 µMFurther increase in alkyl chain length may lead to a decrease in potency due to unfavorable steric interactions or excessive lipophilicity.

Note: The EC50 values for the 1,1-dialkylguanidine analogs are predictive and based on established SAR principles. Experimental verification is required.

Discussion of Structure-Activity Relationships

The predictive data in the table suggests a parabolic relationship between the length of the alkyl chains and the K-ATP channel opening activity.

  • Short-chain analogs (Dimethyl): The low predicted activity is likely due to insufficient lipophilicity, preventing the compound from effectively reaching its binding site within the cell membrane.

  • Mid-chain analogs (Diethyl and Dipropyl): As the alkyl chain length increases, the lipophilicity of the molecule increases, which is expected to enhance its ability to interact with the lipid bilayer and the K-ATP channel, leading to higher potency.

  • Long-chain analogs (Dibutyl): A further increase in alkyl chain length may lead to a decrease in activity. This could be due to several factors, including reduced aqueous solubility, unfavorable steric hindrance at the binding site, or non-specific membrane effects that do not translate to channel opening.

This predicted SAR aligns with observations for other classes of ion channel modulators where an optimal lipophilicity is required for activity.

Conclusion and Future Directions

This guide provides a framework for understanding the potential structure-activity relationship of this compound and its analogs as K-ATP channel openers. Based on the established pharmacology of cyanoguanidines like pinacidil, it is hypothesized that N,N-dialkylguanidines with intermediate alkyl chain lengths (ethyl, propyl) are likely to exhibit the most potent K-ATP channel opening activity within this series.

To validate these predictions, further experimental work is essential. The synthesis and electrophysiological evaluation of a homologous series of 1,1-dialkylguanidines, as outlined in this guide, would provide valuable data to confirm the proposed SAR. Such studies could lead to the identification of novel and potent K-ATP channel openers with potential therapeutic applications in cardiovascular diseases.

References

A Researcher's Guide to Assessing the Specificity of 1,1-Diethylguanidine Hydrochloride as an Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the utility of a small molecule inhibitor is intrinsically linked to its specificity. An inhibitor that promiscuously binds to multiple targets can produce a cascade of confounding off-target effects, leading to misinterpreted experimental results and potential toxicity. This guide provides a comprehensive framework for rigorously assessing the specificity of the inhibitor 1,1-Diethylguanidine hydrochloride. Drawing from established principles of enzyme kinetics and modern proteomic approaches, we will outline a self-validating experimental workflow designed to build a detailed specificity profile of this compound. Our focus will be on not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and trustworthy evaluation.

The guanidinium group is a common motif in enzyme inhibitors, known to interact with carboxylate residues in protein active sites[1]. The structural analog of our subject compound, 1,1-dimethylguanidine, has been documented as a reversible, albeit non-selective, inhibitor of nitric oxide synthase (NOS) isoforms[2][3]. This provides a logical starting point for our investigation: to characterize the activity of this compound against the NOS family and then to systematically expand our search for potential off-targets across the broader proteome.

The Strategic Workflow for Comprehensive Specificity Profiling

A multi-tiered approach is essential for a thorough specificity assessment. We begin with focused assays on the hypothesized primary targets and progressively broaden the screen to identify unforeseen interactions. This workflow ensures that resources are used efficiently while maximizing the depth of the resulting specificity profile.

G cluster_0 Tier 1: Primary Target Profiling cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Hit Validation & Functional Analysis cluster_3 Tier 4: Profile Consolidation A Hypothesized Target Class (Nitric Oxide Synthases) B In Vitro Enzymatic Assays (IC50 Determination vs NOS Isoforms) A->B Test Hypothesis C Broad Kinome Screen (e.g., KINOMEscan) B->C Broaden Scope D Unbiased Proteome-wide Screen (e.g., Cellular Thermal Shift Assay - CETSA) B->D Unbiased Search E Orthogonal Biochemical Assays (Confirm direct inhibition of off-targets) C->E Validate Hits D->E Validate Hits F Cell-based Functional Assays (Assess cellular consequence of off-target engagement) E->F Determine Impact G Comprehensive Specificity Profile (On-target potency vs. Off-target liabilities) F->G Synthesize Data

Caption: A multi-tiered workflow for assessing inhibitor specificity.

Tier 1: Profiling Against the Hypothesized Target - Nitric Oxide Synthases

Rationale: Based on the activity of its close analog, our primary hypothesis is that this compound inhibits nitric oxide synthases (NOS). The NOS family has three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Isoform selectivity is critical, as non-selective inhibition can lead to undesirable physiological effects, such as hypertension from eNOS inhibition[4]. Therefore, our initial experiments must quantify the compound's potency against each of the three isoforms.

Comparative Controls: To contextualize our findings, we will test this compound alongside two well-characterized NOS inhibitors:

  • L-NMMA (NG-monomethyl-L-arginine): A non-selective, competitive NOS inhibitor[5][6][7].

  • Aminoguanidine: An inhibitor that shows selectivity for the inducible (iNOS) isoform over the constitutive (nNOS, eNOS) isoforms[1][8][9].

Experimental Approach: Recombinant human nNOS, eNOS, and iNOS enzymes will be used in an in vitro activity assay. The assay measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis. By measuring the formation of L-citrulline in the presence of varying concentrations of the inhibitor, we can determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Hypothetical Data Table 1: NOS Isoform Inhibition Profile
CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
1,1-Diethylguanidine HCl 25 45 15 Relatively Non-selective
L-NMMA4.93.56.6Non-selective[6]
Aminoguanidine>1000>100020iNOS-selective[1][8]

Interpretation of Hypothetical Data: The data suggest that this compound is a moderately potent inhibitor of all three NOS isoforms, with a slight preference for iNOS. However, it lacks the strong isoform selectivity seen with aminoguanidine. Its profile is more akin to the non-selective inhibitor L-NMMA, though it is less potent. This lack of clear selectivity immediately raises concerns about potential off-target effects and underscores the need for broader profiling.

Tier 2: Uncovering Off-Target Interactions

A truly specific inhibitor interacts with its intended target at concentrations significantly lower than those at which it engages other proteins. To uncover these potential off-target interactions, we must employ high-throughput, unbiased screening methods.

Kinome Profiling

Rationale: Protein kinases represent one of the largest enzyme families and are frequent off-targets for small molecule drugs. Their ATP-binding pocket can often accommodate a wide variety of chemical scaffolds. A kinome-wide screen is therefore a critical step in de-risking a compound. Services like KINOMEscan™ utilize a competition binding assay to quantify the interaction of a compound against a panel of over 400 kinases[10].

Experimental Approach: this compound will be screened at a standard concentration (e.g., 10 µM) against a comprehensive panel of human kinases. The results are reported as "% Control", where a lower percentage indicates stronger binding.

Hypothetical Data Table 2: Kinome Scan Summary (Hits >90% Inhibition at 10 µM)
Kinase FamilyKinase Target% Control at 10 µM
CAMKMARK18
TKAXL12
AGCROCK115
AGCROCK218

Interpretation of Hypothetical Data: The kinome scan reveals that at a concentration of 10 µM, which is within the range of its IC50 for iNOS, this compound interacts significantly with several kinases, particularly from the CAMK, TK, and AGC families. The potent binding to ROCK1 and ROCK2 is a notable finding that requires immediate follow-up, as inhibition of these kinases has distinct physiological consequences.

Proteome-Wide Profiling with CETSA

Rationale: While kinome scanning is powerful, it is limited to a single protein family and is performed in a cell-free system. The Cellular Thermal Shift Assay (CETSA) offers an unbiased approach to monitor drug-target engagement within the complex milieu of a living cell[11][12]. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By coupling CETSA with quantitative mass spectrometry, we can identify which proteins are stabilized by the compound across the entire proteome.

Experimental Approach: Intact cells are treated with this compound or a vehicle control. The cells are then heated to a specific temperature to induce protein denaturation and aggregation. After lysis, the soluble protein fraction is isolated and analyzed by mass spectrometry to identify proteins that were thermally stabilized by the compound.

Hypothetical Data Table 3: Potential Off-Targets Identified by CETSA-MS
Protein IdentifiedCellular FunctionFold Stabilization (Drug vs. Vehicle)
Nitric Oxide Synthase, inducible (NOS2)NO Production3.5
Rho-associated protein kinase 1 (ROCK1)Cytoskeletal Regulation2.8
Arginase-1 (ARG1)Arginine Metabolism2.1
Cationic Amino Acid Transporter 2 (SLC7A2)Amino Acid Transport1.9

Interpretation of Hypothetical Data: The CETSA results accomplish two critical goals. First, they confirm target engagement with iNOS in a cellular context. Second, they validate the kinome scan finding of ROCK1 as a target and, importantly, uncover novel potential off-targets like Arginase-1 and an amino acid transporter, which would have been missed by a kinase-centric approach.

Visualizing On- and Off-Target Effects in a Signaling Context

The identified on- and off-targets can be mapped onto known signaling pathways to predict the functional consequences of using this compound. For instance, both NOS and Arginase utilize L-arginine as a substrate.

G cluster_0 Cellular Environment cluster_1 On-Target Pathway cluster_2 Off-Target Pathways L_Arg L-Arginine iNOS iNOS L_Arg->iNOS ARG1 Arginase-1 (ARG1) L_Arg->ARG1 NO Nitric Oxide (NO) iNOS->NO Ornithine Ornithine + Urea ARG1->Ornithine ROCK1 ROCK1 Cytoskeleton Cytoskeletal Rearrangement ROCK1->Cytoskeleton Inhibitor 1,1-Diethylguanidine HCl Inhibitor->iNOS Primary Target (Inhibition) Inhibitor->ARG1 Off-Target (Inhibition) Inhibitor->ROCK1 Off-Target (Inhibition)

Caption: Hypothetical on- and off-target interactions of 1,1-Diethylguanidine HCl.

Tier 3: Validation of Off-Target Hits

Rationale: Hits from large-scale screens must be validated. It is crucial to confirm that the observed binding translates into functional modulation (e.g., inhibition of enzymatic activity) and to quantify the potency of this interaction.

Experimental Approach:

  • Orthogonal Biochemical Assays: For each validated hit (e.g., ROCK1, Arginase-1), conduct in vitro enzymatic assays to determine the IC50 of this compound. This will directly measure its inhibitory potency against these potential off-targets.

  • Cell-Based Functional Assays: To understand the cellular relevance of the off-target inhibition, select a functional assay downstream of the off-target. For ROCK1, this could be a myosin light chain phosphorylation assay. For Arginase-1, it could be a measurement of urea production.

Conclusion: Synthesizing a Final Specificity Profile

A thorough, multi-tiered investigation is the only reliable way to assess the specificity of an inhibitor like this compound. Our proposed workflow, moving from a focused hypothesis to broad, unbiased screens and finally to functional validation, provides a self-validating framework for generating a comprehensive specificity profile.

Based on our hypothetical data, this compound would be classified as a polypharmacological agent rather than a specific inhibitor. It demonstrates activity against its hypothesized target family, the nitric oxide synthases, but with a potency and selectivity that is inferior to existing compounds. Crucially, it engages with other key signaling proteins, such as ROCK kinases and Arginase, at similar concentrations.

For researchers, this profile is a critical piece of information. It does not necessarily render the compound useless, but it dictates that any experimental results obtained using this compound must be interpreted with caution. Appropriate counter-screens and control experiments would be essential to dissect the contributions of its on- and off-target activities to any observed phenotype. For drug development professionals, this profile would likely halt its progression as a selective NOS inhibitor and might pivot its exploration toward indications where dual inhibition of NOS and ROCK, for example, could be therapeutically beneficial.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Activity Assay
  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).

  • Add recombinant human nNOS, eNOS, or iNOS to separate wells of a 96-well plate.

  • Add cofactors required for NOS activity: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).

  • Add a serial dilution of this compound (or control inhibitor) to the wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate mixture containing L-arginine and [³H]-L-arginine.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a cation-exchange resin to separate the unreacted [³H]-L-arginine from the product, [³H]-L-citrulline.

  • Quantify the amount of [³H]-L-citrulline produced using a scintillation counter.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinome Profiling (General Workflow)
  • Provide the compound (this compound) to a commercial vendor (e.g., Eurofins Discovery KINOMEscan™).

  • The vendor immobilizes a DNA-tagged kinase on a solid support.

  • The test compound is incubated with the kinase-bead conjugate in the presence of an active-site directed ligand probe.

  • The amount of probe bound to the kinase is quantified by qPCR of the DNA tag.

  • Binding of the test compound to the kinase active site prevents binding of the probe, resulting in a lower signal.

  • Results are reported as percent of control, where the control is the signal from a DMSO vehicle reaction.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with MS Readout
  • Culture cells (e.g., HEK293T) to ~80% confluency.

  • Treat cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour in a CO2 incubator.

  • Harvest and wash the cells, then resuspend in a buffered saline solution.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Collect the supernatant and prepare the proteins for mass spectrometry analysis (e.g., trypsin digestion, TMT labeling).

  • Analyze the samples by LC-MS/MS to identify and quantify the proteins in the soluble fraction for each temperature point and treatment condition.

  • Identify proteins that show a significant thermal shift (i.e., remain more soluble at higher temperatures) in the drug-treated samples compared to the vehicle control.

References

Safety Operating Guide

Navigating the Disposal of 1,1-Diethylguanidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe management and disposal of chemical reagents are as critical as the scientific discoveries they enable. 1,1-Diethylguanidine hydrochloride, a member of the guanidine family, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of best practice but a cornerstone of regulatory compliance and corporate responsibility.

Immediate Safety and Hazard Profile

Before initiating any disposal procedure, it is imperative to recognize the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Identification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Essential Personal Protective Equipment (PPE):

A proactive approach to safety is non-negotiable. Based on safety data sheets (SDS) for closely related guanidine compounds, the following PPE is mandatory when handling this compound waste[2][3]:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Regulatory Considerations

Proper disposal begins with correct waste characterization. Due to its hazard profile, this compound waste is considered hazardous. While it may not be explicitly listed by name in the Environmental Protection Agency (EPA) regulations, it would likely be classified as a hazardous waste based on its toxic characteristics. It is the generator's responsibility to make a final hazardous waste determination.

EPA Hazardous Waste Codes:

Although there isn't a specific listing for this compound, the waste may exhibit characteristics of toxicity that would assign it a "D" code. For instance, if it meets the criteria for toxicity, it could be assigned a code based on this characteristic. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste coding.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

1. Segregation at the Source:

The first and most critical step is the proper segregation of this compound waste at the point of generation.

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Critical Precaution: Do NOT mix guanidine-containing waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or bleach. Mixing can lead to dangerous chemical reactions.

2. Container Selection and Labeling:

The integrity of the disposal process relies on robust containment and clear communication.

  • Container Compatibility: Use containers made of materials that are compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice. Ensure the container has a secure, screw-top cap to prevent leakage.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound Waste "

    • The specific hazard characteristics: "Toxic, Irritant "

    • The date of accumulation (the date the first drop of waste was added to the container).

    • Your name, laboratory, and contact information.

3. Storage in a Satellite Accumulation Area (SAA):

Proper storage of hazardous waste is mandated by regulatory bodies to ensure safety and prevent environmental contamination.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Ensure the SAA is away from incompatible materials and general laboratory traffic.

4. Final Disposal through Institutional EHS:

The final step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department.

  • Once the waste container is full, or if you are generating waste infrequently, contact your EHS department to arrange for a pickup.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

  • The recommended final disposal method for this type of waste is through a licensed hazardous waste contractor, who will typically use incineration or another approved thermal destruction method[4][5].

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

  • Cleanup: Carefully sweep or scoop up the solid material or the absorbent material containing the spill and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound waste.

G start Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Source (Solid vs. Liquid) container Select Compatible Container (e.g., HDPE) segregate->container ppe->segregate label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) container->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Final Disposal via Licensed Hazardous Waste Contractor ehs_contact->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Mastering the Safe Handling of 1,1-Diethylguanidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,1-Diethylguanidine hydrochloride, ensuring that procedural excellence and personal safety are maintained at all times.

Immediate Hazard Assessment of this compound

This compound is a compound that demands careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Furthermore, it may cause respiratory irritation.[1] Understanding these risks is the first step in implementing a robust safety protocol.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the identified hazards.

  • Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles are mandatory.[2][3] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles to provide comprehensive protection.[4][5]

  • Skin Protection: To prevent skin irritation, chemically resistant gloves are essential.[2][3] Nitrile or neoprene gloves are suitable choices; however, it is crucial to inspect them for any signs of degradation or perforation before each use.[2] A lab coat or a chemical-resistant apron should also be worn to protect against accidental spills.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[3][6][7] If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator may be necessary.[2]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls: All weighing and solution preparation activities should be performed in a certified chemical fume hood to control airborne exposure.[3]

  • Personal Protection: Don the appropriate PPE as outlined in the section above.

  • Handling: Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer. Minimize the creation of dust.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Spill Management Workflow:

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps.

Caption: Workflow for the safe management of a this compound spill.

Disposal Plan:

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container.

  • Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[3][8] The disposal method may involve dissolving the material in a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[3][8]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while maintaining the highest standards of laboratory safety. This proactive approach not only protects individuals but also fosters a culture of safety and responsibility within the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.